Product packaging for 1-Epilupinine(Cat. No.:CAS No. 486-71-5)

1-Epilupinine

Cat. No.: B1197715
CAS No.: 486-71-5
M. Wt: 169.26 g/mol
InChI Key: HDVAWXXJVMJBAR-NXEZZACHSA-N
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Description

1-Epilupinine is a natural product found in Virgilia oroboides, Maackia tashiroi, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19NO B1197715 1-Epilupinine CAS No. 486-71-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVAWXXJVMJBAR-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@@H]([C@H]2C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901318170
Record name Epilupinine
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Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

486-71-5
Record name Epilupinine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Epilupinine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epilupinine
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Foundational & Exploratory

A Comprehensive Technical Overview of 1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Identification

1-Epilupinine is a naturally occurring quinolizidine alkaloid found in various plant species, most notably within the Lupinus (lupin) genus.[1] As the C-1 epimer of lupinine, it is a significant compound in the study of quinolizidine biosynthesis and asymmetric synthesis.[1] Its potential pharmacological properties, including neuroprotective, analgesic, and anti-inflammatory effects, have made it a subject of interest in drug discovery and development.[1][2]

  • IUPAC Name: [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol[1][3]

  • CAS Number: 486-71-5[1][2][3][4][5]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₉NO[1][3][4]
Molar Mass 169.26 g/mol [1][2][3]
Physical State White crystalline solid[5]
Melting Point 77-78 °C[2]
Boiling Point 270 °C at 760 mmHg[2]
Density 1.04 g/cm³[2]
Flash Point 99.1 °C[2]

Experimental Protocols

Asymmetric Total Synthesis

Multiple asymmetric total syntheses of (+)-epilupinine have been developed. One concise method was achieved in three main steps using commercially available reagents.[6]

Methodology:

  • Alkylation of N-nosylamide: This initial step sets the stereochemistry of the molecule.

  • Ozone Oxidation: This step modifies a key functional group in the intermediate.

  • Sequential Reactions: A one-pot sequence involving:

    • Removal of the nosyl group.

    • Intramolecular dehydrative condensation.

    • Intramolecular Mannich reaction catalyzed by L-proline.

    • A final reduction step to yield (+)-epilupinine.[6]

Another reported total synthesis was completed in nine steps with an overall yield of 48%. The key step in this process was the use of an intramolecular nitrile oxide-alkene cycloaddition (INOC) to construct the quinolizidine skeleton.[7]

Analytical Determination in Plant Material

A Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method has been developed for the quantification of quinolizidine alkaloids, including this compound, in lupin seeds.[8][9]

Methodology:

  • Sample Extraction: A one-step extraction is performed using an acidified methanol/water solution. This procedure has shown recoveries between 80% and 105% for most quinolizidine alkaloids.[8]

  • LC-MS/MS Analysis: The developed method was validated in-house using 15 quinolizidine alkaloid standards.[8][9]

  • Validation: In-house validation demonstrated relative standard deviations (n=6) between 2% and 14% for all compounds at three different spiking levels (1, 5, and 25 mg/kg).[8]

  • Cross-Verification: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify and confirm the presence of alkaloids for which no analytical standard is available.[9] It has been noted that this compound and its epimer, lupinine, have very close retention times in most GC-MS methods, which can lead to misidentification if not carefully validated.[8]

Biological Activity and Signaling

Studies have indicated that this compound may possess therapeutic potential for improving cognitive function and offering neuroprotection.[1] In a mouse model of scopolamine-induced dementia, treatment with this compound (5 mg/kg) resulted in improved performance in the Morris water maze test, as evidenced by a higher number of platform crossings and reduced latency (P < 0.01).[1] While specific signaling pathways for this compound are not deeply elucidated in the provided context, its effects on neuroinflammation and cognitive function suggest interactions with complex neuronal signaling cascades. The biosynthesis of quinolizidine alkaloids, however, is proposed to follow a specific pathway.

Visualized Pathways and Workflows

Proposed_Biosynthesis_of_1_Epilupinine lysine L-Lysine dimerization Dimerization lysine->dimerization dialdehyde Dialdehyde Intermediate dimerization->dialdehyde condensation Intramolecular Dehydrative Condensation dialdehyde->condensation iminium Iminium Cation condensation->iminium mannich Intramolecular Mannich Reaction iminium->mannich aldehyde Aldehyde Intermediate mannich->aldehyde reduction Reduction aldehyde->reduction epilupinine This compound reduction->epilupinine

Caption: Proposed biosynthetic pathway of this compound starting from L-Lysine.[1]

Asymmetric_Synthesis_Workflow cluster_sequential Sequential Reaction Steps start N-Nosylamide step1 Alkylation start->step1 intermediate1 Alkylated Intermediate step1->intermediate1 step2 Ozone Oxidation intermediate1->step2 intermediate2 Oxidized Intermediate step2->intermediate2 step3 Sequential Reactions (One-Pot) intermediate2->step3 final_product (+)-Epilupinine step3->final_product nosyl_removal Nosyl Group Removal dehydration Intramolecular Dehydration mannich L-Proline Catalyzed Mannich Reaction reduction Reduction

Caption: Workflow for a concise asymmetric total synthesis of (+)-Epilupinine.[1][6]

References

Unveiling the Natural Sources of 1-Epilupinine in Lupinus Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural occurrence of 1-epilupinine, a quinolizidine alkaloid, within the Lupinus genus. This document provides a comprehensive overview of the quantitative distribution of this compound, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway, serving as a vital resource for professionals in research, science, and drug development.

Quantitative Distribution of this compound

This compound, a stereoisomer of the more common lupinine, is found in various Lupinus species. Notably, it is a significant component of the alkaloid profile in Lupinus pilosus and Lupinus palaestinus. In these species, epilupinine is the predominant epimer over lupinine. Research indicates that in the seeds of L. pilosus and L. palaestinus, epilupinine constitutes a substantial portion of the total quinolizidine alkaloids (QAs). Specifically, the ratio of epilupinine to another major alkaloid, multiflorine, can be used to differentiate between the two species. Lupinus luteus is also reported to contain smaller quantities of epilupinine.

The table below summarizes the available quantitative data for this compound and related major alkaloids in select Lupinus species. It is important to note that the concentration of these alkaloids can be influenced by factors such as the specific accession, geographical origin, and time of harvest.

Lupinus SpeciesPlant PartThis compound Content (% of Total QAs)Other Major Alkaloids (% of Total QAs)Total QA Content (mg/kg)Analytical Method
Lupinus pilosusSeeds44 ± 12%Multiflorine, 11,12-seco-12,13-didehydromultiflorine, 13α-hydroxymultiflorine10,250 ± 1000LC-MS/MS, GC-MS
Lupinus palaestinusSeeds12 ± 8.5%Multiflorine, 11,12-seco-12,13-didehydromultiflorine, 13α-hydroxymultiflorine6040 ± 1090LC-MS/MS, GC-MS
Lupinus luteusSeedsMinor amountsLupinine (up to 60%), Sparteine (up to 30%), Gramine-GC-MS

Experimental Protocols

The accurate quantification of this compound in Lupinus species necessitates precise and validated analytical methodologies. The following sections detail the key experimental protocols for the extraction and analysis of quinolizidine alkaloids.

Extraction of Quinolizidine Alkaloids

A common and effective method for the extraction of QAs from plant material involves the following steps:

  • Sample Preparation: Dried and finely ground plant material (e.g., seeds) is used as the starting material.

  • Acidic Extraction: The ground material is suspended in an acidic solution (e.g., 0.5 M HCl) and agitated for an extended period (e.g., 2-3 hours) to protonate the alkaloids and facilitate their dissolution in the aqueous phase.

  • Alkalinization and Solid-Phase Extraction: The acidic extract is then made alkaline (e.g., with ammonium hydroxide) to deprotonate the alkaloids, making them less polar. The alkalinized extract is subsequently passed through a solid-phase extraction (SPE) column (e.g., diatomaceous earth) to remove polar impurities.

  • Elution: The alkaloids are eluted from the SPE column using a non-polar organic solvent, such as dichloromethane.

  • Solvent Evaporation and Reconstitution: The organic solvent is evaporated under reduced pressure, and the resulting alkaloid residue is redissolved in a suitable solvent (e.g., methanol) for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds like quinolizidine alkaloids.

  • Gas Chromatograph (GC) System: An Agilent 7890A GC system or equivalent is typically employed.

  • Column: A capillary column such as an HP-5MS (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness) is suitable for separating the alkaloids.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is crucial for optimal separation. A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 280°C) at a controlled rate (e.g., 8°C/min), followed by a final hold period.

  • Injector: A split/splitless injector is used, typically operated in splitless mode to enhance sensitivity.

  • Mass Spectrometer (MS) Detector: An Agilent 5975C MSD or a similar mass spectrometer is used for detection.

  • Ionization Mode: Electron Impact (EI) ionization at 70 eV is standard.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to acquire mass spectra of the eluting compounds.

  • Identification: Alkaloids are identified by comparing their retention times and mass spectra with those of authentic standards and by searching mass spectral libraries (e.g., NIST/Wiley).

Biosynthesis of this compound

The biosynthesis of this compound, like other quinolizidine alkaloids, originates from the amino acid L-lysine. The pathway involves a series of enzymatic reactions that lead to the formation of the characteristic bicyclic quinolizidine ring system.

This compound Biosynthesis Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CAO) Piperideine Δ¹-Piperideine Aminopentanal->Piperideine Spontaneous Cyclization Dimerization Dimerization & Cyclization Piperideine->Dimerization Quinolizidine_Intermediate Bicyclic Quinolizidine Intermediate Dimerization->Quinolizidine_Intermediate Enzymatic Steps (Uncharacterized) Epilupinine This compound Quinolizidine_Intermediate->Epilupinine Reduction/Isomerization

Caption: Biosynthetic pathway of this compound from L-Lysine.

The initial steps of the pathway are well-characterized. L-lysine is first decarboxylated by lysine decarboxylase (LDC) to yield cadaverine. Subsequently, copper amine oxidase (CAO) catalyzes the oxidative deamination of cadaverine to form 5-aminopentanal. This intermediate then spontaneously cyclizes to form Δ¹-piperideine.

The subsequent steps leading to the formation of the bicyclic quinolizidine skeleton of this compound are less defined but are understood to involve the dimerization of Δ¹-piperideine units followed by a series of enzymatic cyclization, reduction, and isomerization reactions. The precise enzymes and stereochemical control mechanisms that dictate the formation of the this compound epimer are still areas of active research.

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound in Lupinus samples.

Experimental Workflow Start Plant Material (Lupinus sp.) Grinding Grinding & Homogenization Start->Grinding Extraction Acidic Extraction Grinding->Extraction SPE Alkalinization & Solid-Phase Extraction (SPE) Extraction->SPE Elution Elution with Organic Solvent SPE->Elution Analysis GC-MS or LC-MS/MS Analysis Elution->Analysis Data Data Processing & Quantification Analysis->Data End Results Data->End

The Biosynthesis of 1-Epilupinine from L-lysine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 1-epilupinine, a quinolizidine alkaloid, from the primary metabolite L-lysine. This document details the known enzymatic steps, key intermediates, and includes relevant experimental protocols and quantitative data to support further research and development in this area.

Introduction to Quinolizidine Alkaloid Biosynthesis

Quinolizidine alkaloids (QAs) are a class of nitrogen-containing secondary metabolites predominantly found in the legume family (Fabaceae), particularly in the genus Lupinus[1][2][3]. These compounds, including this compound, are derived from the amino acid L-lysine and exhibit a wide range of biological activities[4][5]. The biosynthesis of QAs is a subject of ongoing research, with the initial steps being well-characterized, while the later stages leading to the diverse array of QA structures remain partially elucidated[1][2]. Understanding this pathway is crucial for metabolic engineering efforts aimed at modifying the alkaloid content in lupin crops and for the potential synthesis of novel pharmacologically active compounds.

The Biosynthetic Pathway from L-Lysine to this compound

The biosynthesis of this compound begins with the conversion of L-lysine into the key intermediate, Δ¹-piperideine. This initial phase of the pathway is catalyzed by two well-characterized enzymes: lysine decarboxylase (LDC) and copper amine oxidase (CuAO)[3][4][6]. The subsequent steps, leading to the formation of the bicyclic quinolizidine skeleton of lupinine and its epimer, this compound, are less defined and are thought to involve a series of cyclization and reduction reactions[1][7].

Formation of Cadaverine and Δ¹-piperideine

The committed step in QA biosynthesis is the decarboxylation of L-lysine to produce cadaverine. This reaction is catalyzed by L-lysine decarboxylase (LDC; EC 4.1.1.18) [4][5].

  • L-Lysine → Cadaverine + CO₂

Following its formation, cadaverine undergoes oxidative deamination, a reaction catalyzed by a copper amine oxidase (CuAO; EC 1.4.3.6) . This enzymatic step yields 5-aminopentanal, which then spontaneously cyclizes to form the Schiff base, Δ¹-piperideine [3][4][6].

  • Cadaverine + O₂ + H₂O → 5-Aminopentanal + NH₃ + H₂O₂

  • 5-Aminopentanal ⇌ Δ¹-piperideine

Recent research also suggests the existence of a Δ¹-piperideine synthase (PS) in some plant species, which can directly convert L-lysine to Δ¹-piperideine without a free cadaverine intermediate, though its role in lupin QA biosynthesis is not yet fully established.[8][9]

Formation of the Bicyclic Quinolizidine Skeleton

The mechanism by which Δ¹-piperideine is converted into the bicyclic structure of lupinine and this compound is not fully understood and is an area of active investigation[1][2]. It is proposed that two molecules of Δ¹-piperideine dimerize to form a bicyclic intermediate[10]. The stereochemistry of this dimerization and the subsequent enzymatic reactions are critical in determining the final stereoisomeric products, (-)-lupinine and (+)-epilupinine[1][7][11]. The specific enzymes catalyzing these cyclization and reduction steps have not yet been definitively identified[1][2].

Below is a diagrammatic representation of the known and proposed steps in the biosynthesis of this compound.

Biosynthesis_of_1_Epilupinine L_Lysine L-Lysine Cadaverine Cadaverine L_Lysine->Cadaverine Lysine Decarboxylase (LDC) Aminopentanal 5-Aminopentanal Cadaverine->Aminopentanal Copper Amine Oxidase (CuAO) Delta1_Piperideine Δ¹-piperideine Aminopentanal->Delta1_Piperideine Spontaneous Cyclization Dimer_Intermediate Bicyclic Intermediate (Proposed) Delta1_Piperideine->Dimer_Intermediate Dimerization (Uncharacterized Enzymes) Lupinine (-)-Lupinine Dimer_Intermediate->Lupinine Reduction/Isomerization (Uncharacterized Enzymes) Epilupinine (+)-1-Epilupinine Dimer_Intermediate->Epilupinine Reduction/Isomerization (Uncharacterized Enzymes)

Biosynthesis of this compound from L-Lysine.

Quantitative Data

Quantitative data on the enzymes involved in this compound biosynthesis is limited, particularly for the later, uncharacterized steps. The following tables summarize the available kinetic data for the initial enzymes in the pathway.

Table 1: Kinetic Properties of Lysine Decarboxylase (LDC)

Source OrganismSubstrateKm (mM)VmaxOptimal pHReference
Vibrio parahaemolyticusL-Lysine--Acidic[12]
Lupinus speciesL-Lysine---[13]

Table 2: Kinetic Properties of Copper Amine Oxidase (CuAO)

Source OrganismSubstrateKm (mM)kcat (s-1)Optimal pHReference
Lathyrus ciceraPutrescine--Neutral[14]
Pisum sativumPutrescine--Neutral[14]
Onobrychis viciifoliaCadaverine0.09--[15]

Note: While specific data for CuAO from Lupinus is not detailed here, plant CuAOs generally exhibit activity towards diamine substrates like cadaverine.[16]

Experimental Protocols

Detailed methodologies for assaying the key enzymes in the this compound biosynthetic pathway are crucial for further research. The following sections provide outlines of common experimental protocols.

Lysine Decarboxylase (LDC) Activity Assay

Principle: The activity of LDC can be determined by measuring the rate of CO₂ evolution from the decarboxylation of L-lysine.

Workflow Diagram:

LDC_Assay_Workflow start Start prepare_reaction Prepare Reaction Mixture (Buffer, L-Lysine, Pyridoxal Phosphate) start->prepare_reaction add_enzyme Add Enzyme Extract prepare_reaction->add_enzyme incubate Incubate at Controlled Temperature add_enzyme->incubate measure_co2 Measure CO₂ Evolution (Manometric, pH-Stat, or Colorimetric) incubate->measure_co2 calculate_activity Calculate Enzyme Activity measure_co2->calculate_activity end End calculate_activity->end

Workflow for Lysine Decarboxylase (LDC) Assay.

Methodologies:

  • Manometric Assay: This classic method involves measuring the volume of CO₂ produced in a sealed Warburg flask. The reaction mixture typically contains a buffered solution of L-lysine and pyridoxal 5'-phosphate (a cofactor for LDC). The reaction is initiated by adding the enzyme extract, and the change in pressure due to CO₂ evolution is monitored over time.

  • pH-Stat Assay: The decarboxylation of L-lysine consumes a proton, leading to an increase in pH. A pH-stat apparatus can be used to maintain a constant pH by titrating the reaction mixture with a standard acid. The rate of acid addition is directly proportional to the rate of the enzymatic reaction.

  • Colorimetric Assay: This method often involves the derivatization of the product, cadaverine, with a chromogenic reagent, such as 2,4,6-trinitrobenzenesulfonic acid (TNBS). The resulting colored product can be quantified spectrophotometrically.

Copper Amine Oxidase (CuAO) Activity Assay

Principle: The activity of CuAO is typically measured by monitoring the production of one of its products, either the aldehyde, ammonia, or hydrogen peroxide.

Workflow Diagram:

CuAO_Assay_Workflow start Start prepare_assay Prepare Assay Buffer with Substrate (e.g., Cadaverine) start->prepare_assay add_enzyme_extract Add Plant Enzyme Extract prepare_assay->add_enzyme_extract incubate_reaction Incubate at Optimal Temperature add_enzyme_extract->incubate_reaction detect_product Detect Product Formation (e.g., H₂O₂ via Peroxidase-coupled reaction) incubate_reaction->detect_product quantify_activity Quantify Enzyme Activity detect_product->quantify_activity end End quantify_activity->end

Workflow for Copper Amine Oxidase (CuAO) Assay.

Methodologies:

  • Spectrophotometric Assay (Peroxidase-Coupled): This is a common and sensitive method that measures the production of hydrogen peroxide. The reaction is coupled to a second reaction in which horseradish peroxidase (HRP) uses the H₂O₂ produced to oxidize a chromogenic substrate (e.g., 4-aminoantipyrine and phenol), leading to the formation of a colored product that can be measured spectrophotometrically.

  • Polarographic Assay: This method directly measures the consumption of oxygen in the reaction mixture using an oxygen electrode. The rate of oxygen consumption is proportional to the CuAO activity.

Conclusion and Future Directions

The biosynthesis of this compound from L-lysine involves a series of enzymatic reactions, with the initial steps being well-established. However, the enzymes and precise mechanisms responsible for the cyclization of Δ¹-piperideine and the stereospecific formation of the lupinine and this compound skeletons remain a significant area for future research. The elucidation of these later steps will be crucial for a complete understanding of QA biosynthesis and for enabling the targeted engineering of these pathways. The experimental protocols provided in this guide offer a starting point for researchers aiming to characterize the enzymes involved and to further unravel the complexities of quinolizidine alkaloid biosynthesis.

References

Physical and chemical properties of 1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-Epilupinine for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring quinolizidine alkaloid found in various plant species, particularly within the genus Lupinus (lupins).[1][2] It is the C-1 epimer of the more common alkaloid, lupinine.[1] As a stereoisomer, this compound serves as a crucial model compound for studying the biosynthesis of quinolizidine alkaloids, their chemical ecology, and for developing asymmetric synthetic routes.[1] The molecule features a fused bicyclic quinolizidine skeleton with a hydroxymethyl group at the C-1 position.[1] Due to its bioactive properties, this compound has garnered attention in pharmacology and medicinal chemistry, with research exploring its potential as an anti-cancer agent and for therapeutic applications in neurodegenerative diseases.[3]

Physical and Chemical Properties

This compound is a white crystalline solid.[3] It is soluble in organic solvents and has limited solubility in water.[3] The chemical stability of the compound can be affected by factors such as pH and temperature, and it may decompose under extreme conditions or in the presence of strong oxidizing agents.[3]

Data Presentation: Physical and Chemical Data Summary
PropertyValueSource(s)
IUPAC Name [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol[3][4]
CAS Number 486-71-5[1][3][4][5]
Molecular Formula C₁₀H₁₉NO[1][3][4][5]
Molecular Weight 169.26 g/mol [1][3][4][5]
Appearance White crystalline solid[3]
Melting Point 77-78 °C[5][6][7]
Boiling Point 245.0 ± 13.0 °C (Predicted)[5][7]
Density 1.04 ± 0.1 g/cm³ (Predicted)[5][7]
pKa 14.90 ± 0.10 (Predicted)[5][7]
Solubility Soluble in organic solvents, limited in water[3]
InChI InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10-/m1/s1[3][4]
InChI Key HDVAWXXJVMJBAR-NXEZZACHSA-N[3][4]
Canonical SMILES C1CCN2CCCC(C2C1)CO[3]
Isomeric SMILES C1CCN2CCC--INVALID-LINK--CO[3]

Experimental Protocols

Isolation from Natural Sources

This compound is naturally isolated from plants of the Lupinus genus, such as Lupinus varius.[2] A general protocol for its isolation is as follows:

  • Extraction: The plant material (e.g., seeds or leaves) is ground and extracted with a suitable solvent, such as ethanol.[2]

  • Acid-Base Extraction: The crude extract is subjected to acid-base extraction to separate the alkaloids from other plant constituents. The extract is acidified to protonate the alkaloids, making them water-soluble. The aqueous layer is then washed with an organic solvent to remove neutral and acidic compounds. Subsequently, the aqueous layer is basified to deprotonate the alkaloids, which are then extracted into an organic solvent.

  • Chromatography: The resulting crude alkaloid mixture is further purified using chromatographic techniques, such as column chromatography on silica gel or alumina, to isolate this compound.[8]

Asymmetric Total Synthesis

Numerous total syntheses of (+)-epilupinine have been reported.[9][10] A concise asymmetric total synthesis was achieved in three steps from commercially available reagents.[11] The key steps of this synthesis are:[10][11]

  • Alkylation: Alkylation of N-nosylamide.[10][11]

  • Ozone Oxidation: Ozone oxidation of the resulting diene to yield a dialdehyde.[10]

  • Sequential Reactions: A one-pot reaction involving the removal of the nosyl group, an intramolecular dehydrative condensation, an L-proline catalyzed intramolecular Mannich reaction, and finally, a reduction to afford (+)-epilupinine.[10][11]

Analytical Characterization

The purity and structure of this compound are typically confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is commonly used to assess the purity and stability of this compound.[3] A typical method would involve a C18 reversed-phase column with a mobile phase gradient of water (containing an additive like formic acid or ammonium carbonate) and an organic solvent such as acetonitrile or methanol.[12]

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and thermally stable compounds like this compound. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern.[12]

    • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique provides high selectivity and structural information. For this compound, the protonated molecule [M+H]⁺ is typically observed in the positive ion mode (m/z 170.15).[12] The fragmentation pattern in MS/MS serves as a unique fingerprint for the molecule.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used for the structural elucidation of this compound, providing detailed information about the arrangement of atoms in the molecule.[4][8]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of lupinine derivatives shows characteristic bands for the quinolizidine system.[8]

Biological Activity and Potential Applications

This compound has demonstrated a range of biological activities, making it a compound of interest for drug development.

  • Neuroprotective Effects: Studies have shown that this compound may have therapeutic potential for improving cognitive function.[1] In a mouse model of scopolamine-induced dementia, treatment with this compound (5 mg/kg) led to improved performance in the Morris water maze test, suggesting its potential to ameliorate dementia symptoms.[1]

  • Anti-inflammatory Properties: Research suggests that quinolizidine alkaloids like this compound may possess anti-inflammatory properties, although the detailed mechanisms are still under investigation.[3]

  • Bactericidal and Sedative Effects: Lupinine, a related alkaloid, is reported to have bactericidal and low sedative effects.[8]

  • Anticancer Activity: this compound has been shown to exhibit in vitro inhibitory activity against Leukaemia P-388 and lymphocytic Leukaemia L1210.[10]

Mandatory Visualizations

Biosynthesis_of_1_Epilupinine L_lysine L-Lysine dialdehyde Dialdehyde Intermediate L_lysine->dialdehyde Dimerization iminium_cation Iminium Cation dialdehyde->iminium_cation Intramolecular dehydrative condensation aldehyde_7 Bicyclic Aldehyde iminium_cation->aldehyde_7 Intramolecular Mannich reaction epilupinine This compound aldehyde_7->epilupinine Reduction

Caption: Biosynthetic pathway of this compound from L-lysine.

Total_Synthesis_Workflow start Commercially Available N-nosylamide alkylation Alkylation start->alkylation diene Diene Intermediate alkylation->diene oxidation Ozone Oxidation diene->oxidation dialdehyde Dialdehyde oxidation->dialdehyde one_pot One-Pot Sequential Reactions (Deprotection, Condensation, Mannich Reaction, Reduction) dialdehyde->one_pot product (+)-Epilupinine one_pot->product

Caption: Simplified workflow for the asymmetric total synthesis of (+)-Epilupinine.

Analytical_Workflow sample This compound Sample lc Liquid Chromatography (LC) sample->lc Injection ms Tandem Mass Spectrometry (MS/MS) lc->ms Elution & Ionization data_analysis Data Analysis (Purity & Structure) ms->data_analysis Fragmentation Data

Caption: Typical analytical workflow for the characterization of this compound.

References

Potential Pharmacological Activities of 1-Epilupinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Epilupinine, a naturally occurring quinolizidine alkaloid, has emerged as a compound of interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of its potential therapeutic activities, focusing on its cognitive-enhancing, anti-inflammatory, and potential anti-leukemic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes proposed signaling pathways and experimental workflows to facilitate further investigation and drug development efforts.

Introduction

This compound is a stereoisomer of lupinine, found in various species of the Lupinus genus. Structurally, it is a bicyclic quinolizidine alkaloid with a hydroxymethyl group. While research is in its early stages, preliminary studies suggest that this compound possesses promising pharmacological activities that warrant further exploration for potential therapeutic applications.

Pharmacological Activities

Cognitive Enhancement and Neuroprotection

In vivo studies have demonstrated the potential of this compound to ameliorate cognitive deficits. In a scopolamine-induced dementia mouse model, administration of this compound (5 mg/kg) resulted in significant improvements in spatial learning and memory, as assessed by the Morris water maze test[1].

Anti-Inflammatory Activity

The same study that highlighted its cognitive benefits also revealed the anti-inflammatory properties of this compound. Treatment with this compound (5 mg/kg) in the dementia mouse model led to a significant reduction in the levels of several pro-inflammatory cytokines in the prefrontal cortex[1].

Potential Anti-Leukemic Activity

While specific studies on this compound are limited, related quinolizidine alkaloids have demonstrated cytotoxic activity against various cancer cell lines. This suggests a potential avenue for investigating this compound's efficacy against hematological malignancies.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies on this compound.

Pharmacological Activity Model/Assay Compound Dosage/Concentration Effect Reference
Cognitive EnhancementMorris Water Maze (Scopolamine-induced dementia in mice)This compound5 mg/kgIncreased platform crossings and reduced latency[1]
Anti-InflammatoryCytokine Array (Mouse Prefrontal Cortex)This compound5 mg/kg↓ GM-CSF, IFN-γ, IL-2, IL-23[1]

No specific IC50 values for this compound against P-388 and L1210 leukemia cell lines were found in the reviewed literature. However, the general class of quinolizidine alkaloids has shown anti-leukemic properties.

Proposed Mechanisms of Action & Signaling Pathways

The precise molecular mechanisms underlying the pharmacological effects of this compound are still under investigation. However, based on its observed activities and the known pharmacology of related compounds, several signaling pathways are proposed to be involved.

Modulation of Cholinergic Signaling

The cognitive improvements observed with this compound in a scopolamine-induced dementia model strongly suggest an interaction with the cholinergic system. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory. This compound may exert its effects by enhancing acetylcholine release, inhibiting acetylcholinesterase, or acting as a modulator of cholinergic receptors.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_release Acetylcholine (ACh) Release ACh ACh ACh_release->ACh AChE AChE ACh->AChE Degraded by Muscarinic_Receptor Muscarinic Receptor ACh->Muscarinic_Receptor Binds Cognitive_Function Improved Cognitive Function Muscarinic_Receptor->Cognitive_Function Activates Signaling 1_Epilupinine This compound 1_Epilupinine->ACh_release Enhances (?) 1_Epilupinine->AChE Inhibits (?) Scopolamine Scopolamine (Antagonist) Scopolamine->Muscarinic_Receptor Blocks

Caption: Proposed modulation of cholinergic signaling by this compound.

Attenuation of Neuroinflammatory Pathways

The reduction of pro-inflammatory cytokines suggests that this compound may interfere with key inflammatory signaling cascades such as the NF-κB and JAK-STAT pathways. These pathways are central to the production of inflammatory mediators in the brain.

Anti_Inflammatory_Pathway cluster_jak_stat JAK-STAT Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., in Dementia) IKK IKK Complex Inflammatory_Stimulus->IKK Activates Cytokine_Receptor Cytokine Receptor IkB IκB IKK->IkB Phosphorylates NF_kB NF-κB IkB->NF_kB Releases Nucleus Nucleus NF_kB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Initiates Cytokines GM-CSF, IFN-γ, IL-2, IL-23 Gene_Transcription->Cytokines Leads to 1_Epilupinine This compound 1_Epilupinine->IKK Inhibits (?) JAK JAK 1_Epilupinine->JAK Inhibits (?) Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus2 Nucleus STAT_dimer->Nucleus2 Translocates to Gene_Transcription2 Inflammatory Gene Transcription Nucleus2->Gene_Transcription2 Initiates

Caption: Proposed inhibition of NF-κB and JAK-STAT inflammatory pathways.

Interaction with Serotonin and Sigma Receptors

The (+)-epilupinine moiety has been suggested to act as a ligand for 5-HT3, 5-HT4, and sigma receptors in the context of other drug molecules. Direct interaction of this compound with these receptors could contribute to its neurological effects. Further binding and functional assays are required to confirm these interactions and elucidate the downstream signaling consequences.

Experimental Protocols

In Vivo Cognitive Assessment: Morris Water Maze

This protocol is adapted from studies investigating cognitive deficits in rodent models.

MWM_Workflow Acclimatization Animal Acclimatization (e.g., 1 week) Grouping Group Assignment (Control, Scopolamine, Scopolamine + this compound) Acclimatization->Grouping Drug_Administration Daily Drug Administration (e.g., 5 days) Grouping->Drug_Administration Training Morris Water Maze Training (e.g., 4 days, 4 trials/day) - Find hidden platform Drug_Administration->Training Probe_Test Probe Test (Day 5, platform removed) - Measure time in target quadrant Training->Probe_Test Data_Analysis Data Analysis - Escape latency - Path length - Platform crossings - Time in target quadrant Probe_Test->Data_Analysis

Caption: Experimental workflow for the Morris Water Maze test.

Detailed Steps:

  • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface. Visual cues are placed around the pool.

  • Animal Model: Mice are treated with scopolamine (e.g., 1 mg/kg, i.p.) to induce cognitive impairment.

  • Treatment: this compound is administered at the desired dose (e.g., 5 mg/kg) for a specified period before and during behavioral testing.

  • Acquisition Training: Mice are trained to find the hidden platform over several days. Each trial begins with placing the mouse in the water at a different starting position. The time to find the platform (escape latency) is recorded.

  • Probe Trial: After the training phase, the platform is removed, and the mouse is allowed to swim freely for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured.

In Vitro Anti-Leukemic Activity: MTT Assay

This is a standard colorimetric assay to assess cell viability and cytotoxicity.

MTT_Assay_Workflow Cell_Culture Culture Leukemia Cell Lines (e.g., P-388, L1210) Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Treatment Add this compound (various concentrations) Cell_Seeding->Treatment Incubation Incubate (e.g., 24, 48, 72 hours) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Incubation2 Incubate (2-4 hours) MTT_Addition->Incubation2 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation2->Solubilization Absorbance_Reading Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Workflow for determining anti-leukemic activity using the MTT assay.

Detailed Steps:

  • Cell Culture: Maintain murine leukemia cell lines (P-388 or L1210) in an appropriate culture medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density.

  • Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for various time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondria will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions

The preliminary findings on the pharmacological activities of this compound are promising. Future research should focus on:

  • Quantitative Anti-Leukemic Studies: Determining the IC50 values of this compound against a panel of leukemia and other cancer cell lines.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound, including its effects on cholinergic, inflammatory, serotonergic, and sigma receptor-mediated pathways.

  • In Vivo Efficacy and Safety: Conducting more extensive in vivo studies to evaluate the therapeutic efficacy, pharmacokinetic profile, and safety of this compound in various disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify more potent and selective compounds.

Conclusion

This compound is a quinolizidine alkaloid with demonstrated cognitive-enhancing and anti-inflammatory properties in preclinical models. While its anti-leukemic potential is yet to be fully explored, the bioactivity of related compounds suggests this is a worthwhile area of investigation. The detailed experimental protocols and proposed signaling pathways provided in this guide aim to serve as a valuable resource for researchers and drug development professionals interested in advancing the study of this promising natural product. Further research is crucial to fully understand its therapeutic potential and to pave the way for its possible clinical application.

References

Neuroprotective Effects of 1-Epilupinine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Epilupinine, a naturally occurring quinolizidine alkaloid, has emerged as a promising candidate for neuroprotective therapies. This technical guide provides an in-depth overview of the current understanding of this compound's neuroprotective effects, with a focus on its potential in ameliorating cognitive deficits and neuroinflammation. We consolidate quantitative data from key studies, present detailed experimental protocols for preclinical evaluation, and visualize the hypothesized signaling pathways through which this compound may exert its therapeutic effects. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, represent a significant and growing global health challenge. A key pathological feature of many of these diseases is the progressive loss of neuronal function, often accompanied by chronic neuroinflammation and cognitive decline. Current therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. Consequently, there is a pressing need for novel therapeutic agents that can offer neuroprotection and mitigate the underlying pathological processes.

This compound is a stereoisomer of lupinine, a quinolizidine alkaloid found in various plant species of the Lupinus genus. Quinolizidine alkaloids are a class of nitrogen-containing compounds known for a wide range of biological activities, including anti-inflammatory, antiviral, and cytotoxic effects.[1] Recent research has highlighted the neuroprotective potential of this compound, particularly its ability to enhance cognition and reduce inflammation in preclinical models of dementia.[2] This guide synthesizes the available scientific evidence to provide a detailed understanding of the neuroprotective properties of this compound.

Quantitative Data on Neuroprotective Effects

The neuroprotective and cognitive-enhancing effects of this compound have been quantified in a scopolamine-induced dementia model in mice. Scopolamine, a muscarinic receptor antagonist, is widely used to induce cognitive deficits and is a valuable tool for screening potential anti-amnesic drugs.[3] The following tables summarize the key findings from a pivotal study investigating the impact of this compound in this model.

Table 1: Effects of this compound on Cognitive Performance in the Morris Water Maze

Treatment GroupDoseMean Number of Platform CrossingsMean Latency to Platform (seconds)
Control-Normal PerformanceNormal Performance
Scopolamine (Model)1 mg/kgSignificantly Reduced (p < 0.001)Significantly Increased (p < 0.001)
This compound + Scopolamine5 mg/kgSignificantly Increased (p < 0.01 vs. Model)Significantly Reduced (p < 0.01 vs. Model)
Donepezil (Positive Control) + Scopolamine-Improved PerformanceReduced Latency

Data synthesized from a study by Du et al., as cited in multiple sources.

Table 2: Effects of this compound on Pro-inflammatory Cytokines in the Prefrontal Cortex

CytokineScopolamine (Model Group)This compound (5 mg/kg) + Scopolamine Group
Granulocyte-macrophage colony-stimulating factor (GM-CSF)ElevatedSignificantly Reduced
Interferon-gamma (IFN-γ)ElevatedSignificantly Reduced
Interleukin-2 (IL-2)ElevatedSignificantly Reduced
Interleukin-23 (IL-23)ElevatedSignificantly Reduced

Data synthesized from a study by Du et al., indicating a potent anti-inflammatory effect of this compound.

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the evaluation of this compound's neuroprotective effects. These protocols are based on established practices in preclinical neuroscience research.

Scopolamine-Induced Dementia Animal Model
  • Animal Subjects: Male C57BL/6 mice are commonly used for this model. Animals are typically housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Induction of Dementia: Dementia is induced by the intraperitoneal (i.p.) injection of scopolamine hydrobromide at a dose of 1 mg/kg body weight. This is typically administered daily for a period of 5 to 14 days to induce stable cognitive deficits.[3]

  • Treatment Administration: this compound (e.g., 5 mg/kg) or a positive control such as Donepezil is administered, often orally or via i.p. injection, for the duration of the scopolamine treatment. A vehicle control group receives saline or an appropriate solvent.

Morris Water Maze (MWM) Task

The MWM is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory.[4]

  • Apparatus: A circular tank (approximately 120 cm in diameter) is filled with water made opaque with non-toxic white paint or milk powder. A small escape platform (approximately 10 cm in diameter) is submerged about 1 cm below the water surface in one of the four quadrants of the tank. Various visual cues are placed around the room to serve as spatial references.[4][5]

  • Acquisition Phase (Training): Mice undergo a series of training trials (e.g., 4 trials per day for 5 consecutive days). In each trial, the mouse is placed into the water at one of four randomized starting positions and allowed to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), it is gently guided to it. The mouse is allowed to remain on the platform for a short period (e.g., 15-30 seconds) before being removed.[4][5]

  • Probe Trial (Memory Test): On the day following the final training session, the escape platform is removed from the tank. The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

  • Data Analysis: Key parameters measured include the latency to find the platform during training, the number of times the mouse crosses the former location of the platform during the probe trial, and the time spent in the target quadrant during the probe trial. These are recorded and analyzed using video tracking software.[6]

Open Field Test

This test is used to assess general locomotor activity and anxiety-like behavior, ensuring that the observed effects in the MWM are not due to motor impairments.

  • Apparatus: A square or circular arena (e.g., 50 x 50 cm) with high walls to prevent escape. The floor is often divided into a central and a peripheral zone.

  • Procedure: Each mouse is placed in the center of the open field and allowed to explore freely for a set period (e.g., 5-10 minutes).

  • Data Analysis: Video tracking software is used to measure the total distance traveled, the time spent in the center versus the periphery of the arena, and the frequency of rearing and grooming behaviors. A lack of significant difference in total distance traveled between treatment groups suggests that the compound does not impair motor function.

Inflammatory Factor Array

This assay is used to simultaneously measure the levels of multiple cytokines and chemokines in brain tissue.

  • Tissue Preparation: Following the behavioral tests, mice are euthanized, and the prefrontal cortex is rapidly dissected and homogenized in a lysis buffer containing protease inhibitors.[7]

  • Assay Procedure: A multiplex bead-based immunoassay (e.g., Bio-Plex Pro Mouse Chemokine Panel) is used to quantify the levels of various inflammatory mediators in the brain homogenates.[7] This technique allows for the analysis of a large number of analytes from a small tissue sample.

  • Data Analysis: The concentrations of each cytokine are determined by comparing the sample signals to a standard curve. Statistical analysis is then performed to identify significant differences between the treatment groups.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound are still under investigation, current evidence suggests a multi-faceted mode of action involving the cholinergic system and modulation of inflammatory pathways.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Quinolizidine alkaloids are known to have a high affinity for nAChRs.[8] The neuroprotective effects of nAChR agonists are well-documented and are often mediated through the activation of intracellular signaling cascades that promote cell survival.[8][9] It is hypothesized that this compound acts as an agonist or a positive allosteric modulator of nAChRs, particularly the α7 and α4β2 subtypes, which are abundant in the central nervous system.[10] Activation of these receptors can lead to an influx of Ca2+, which in turn can trigger downstream signaling pathways such as the PI3K-Akt pathway.[8][9][11] The activation of the PI3K-Akt pathway is a key mechanism in promoting neuronal survival and protecting against apoptosis.[10]

G cluster_0 This compound Action at nAChR cluster_1 Neuroprotective Signaling Cascade This compound This compound nAChR (α7, α4β2) nAChR (α7, α4β2) This compound->nAChR (α7, α4β2) Ca2+ Influx Ca2+ Influx nAChR (α7, α4β2)->Ca2+ Influx PI3K PI3K Ca2+ Influx->PI3K Akt Akt PI3K->Akt Neuronal Survival Neuronal Survival Akt->Neuronal Survival Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition

Caption: Hypothesized neuroprotective signaling pathway of this compound via nAChR activation.

Anti-Inflammatory Signaling

Chronic neuroinflammation is a key contributor to the pathology of neurodegenerative diseases. The observed reduction in pro-inflammatory cytokines by this compound suggests a direct or indirect modulation of inflammatory signaling pathways. Many alkaloids exert their anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12][13] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[14] It is plausible that this compound, by interacting with nAChRs on immune cells within the brain (such as microglia), can suppress the activation of these key inflammatory signaling cascades.

G cluster_0 Pro-inflammatory Signaling Inflammatory Stimulus Inflammatory Stimulus Microglia Activation Microglia Activation Inflammatory Stimulus->Microglia Activation MAPK Pathway MAPK Pathway Microglia Activation->MAPK Pathway NF-κB Pathway NF-κB Pathway Microglia Activation->NF-κB Pathway This compound This compound nAChR nAChR This compound->nAChR nAChR->Microglia Activation Pro-inflammatory Cytokine Production Pro-inflammatory Cytokine Production MAPK Pathway->Pro-inflammatory Cytokine Production NF-κB Pathway->Pro-inflammatory Cytokine Production

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Experimental Workflow

The evaluation of the neuroprotective effects of this compound typically follows a structured preclinical workflow. This involves the induction of a disease model, treatment administration, behavioral assessment, and subsequent biochemical and molecular analyses of brain tissue.

G Animal Model Induction Animal Model Induction Treatment Administration Treatment Administration Animal Model Induction->Treatment Administration Behavioral Testing Behavioral Testing Treatment Administration->Behavioral Testing Tissue Collection Tissue Collection Behavioral Testing->Tissue Collection Biochemical & Molecular Analysis Biochemical & Molecular Analysis Tissue Collection->Biochemical & Molecular Analysis Data Analysis & Interpretation Data Analysis & Interpretation Biochemical & Molecular Analysis->Data Analysis & Interpretation

Caption: General experimental workflow for assessing this compound's neuroprotective effects.

Conclusion and Future Directions

This compound demonstrates significant promise as a neuroprotective agent with the potential to address both cognitive and inflammatory aspects of neurodegenerative diseases. The preclinical data summarized in this guide provide a strong rationale for its further development.

Future research should focus on:

  • Elucidating the precise molecular targets and signaling pathways of this compound to fully understand its mechanism of action.

  • Conducting more extensive preclinical studies in a wider range of neurodegenerative disease models to assess its broader therapeutic potential.

  • Investigating the pharmacokinetic and pharmacodynamic properties of this compound to optimize dosing and delivery for potential clinical applications.

  • Exploring the structure-activity relationships of this compound and related quinolizidine alkaloids to identify even more potent and selective neuroprotective compounds.

This in-depth technical guide serves as a foundational resource for the scientific community to build upon the current knowledge and accelerate the research and development of this compound as a novel therapeutic for neurodegenerative disorders.

References

An In-depth Technical Guide to the Discovery, History, and Chemistry of 1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the quinolizidine alkaloid 1-epilupinine, intended for researchers, scientists, and professionals in the field of drug development. It covers the historical context of its discovery, its physicochemical properties, detailed synthetic approaches, and known biological activities.

Introduction

This compound is a naturally occurring quinolizidine alkaloid that was first isolated from various plant species within the Lupinus (lupin) genus.[1] It is the C-1 epimer of lupinine, another fundamental lupin alkaloid. Initially thought to be merely an epimerized product of the more abundant lupinine, it was later confirmed as a distinct natural secondary metabolite.[2] The molecule's simple yet structurally significant fused bicyclic system has made it a key compound for studies in biosynthesis, chemical ecology, and asymmetric synthesis.[1][2] Its IUPAC name is [(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol.[1][3]

History and Discovery

The study of quinolizidine alkaloids dates back to the early 19th century, with the isolation of compounds from legume plants (Fabaceae). This compound's history is intrinsically linked to that of its stereoisomer, lupinine. For a considerable time, any observation of this compound was attributed to the chemical conversion (epimerization) of lupinine under certain conditions. However, subsequent phytochemical investigations definitively identified this compound as a natural product in various lupin species, as well as other plants like Maackia tenuifolia and Virgilia oroboides.[3] This discovery established it as a target for total synthesis and a subject for biosynthetic pathway elucidation.

Physicochemical and Spectroscopic Data

The structural and physical properties of this compound have been well-characterized. Key identifying information is summarized below. While detailed crystallographic data is not widely published, spectroscopic methods are standard for its identification.

PropertyValueReference
Molecular Formula C₁₀H₁₉NO[1][3]
Molar Mass 169.26 g/mol [1][3]
CAS Number 486-71-5[1][3][4]
PubChem CID 92767[3]
Appearance Data not available in search results
Melting Point Data not available in search results
Boiling Point Data not available in search results
Solubility Data not available in search results

Note: Specific quantitative spectroscopic data (NMR chemical shifts, IR absorption frequencies) are often presented in primary research articles and can vary slightly based on the solvent and instrumentation used. General references to NMR and IR spectroscopy for characterization are common.[5][6][7]

Synthesis of this compound

The synthesis of this compound has been a significant topic in organic chemistry, leading to the development of numerous strategies for constructing the quinolizidine skeleton. To date, there are over 30 reported racemic total syntheses and at least 17 asymmetric total syntheses.[2][8]

Biosynthesis

The proposed biosynthetic pathway for this compound serves as an inspiration for many synthetic strategies.[1][8] It is believed to begin with the dimerization of L-lysine to form a key dialdehyde intermediate. This intermediate then undergoes an intramolecular dehydrative condensation to form an iminium cation, which is followed by an intramolecular Mannich reaction. The final step is the reduction of the resulting aldehyde to afford this compound.[1][8]

G lysine L-Lysine (x2) dialdehyde Dialdehyde Intermediate lysine->dialdehyde Dimerization iminium Iminium Cation dialdehyde->iminium Intramolecular Dehydrative Condensation mannich_product Aldehyde Product iminium->mannich_product Intramolecular Mannich Reaction epilupinine (+)-1-Epilupinine mannich_product->epilupinine Reduction

Caption: Proposed biosynthetic pathway of (+)-1-Epilupinine from L-lysine.

Biomimetic Racemic Total Synthesis (van Tamelen and Foltz, 1960)

One of the earliest and most notable syntheses was a biomimetic approach that mimicked the proposed biosynthesis.

  • Protocol: Van Tamelen and Foltz synthesized a cyclic diol precursor. Oxidative cleavage of this diol with periodic acid (HIO₄) generated the same dialdehyde intermediate proposed in the biosynthetic pathway. This intermediate spontaneously underwent the cascade of intramolecular dehydrative condensation and Mannich reaction to yield the bicyclic aldehyde. Finally, reduction of the aldehyde with lithium aluminum hydride (LiAlH₄) furnished racemic (±)-epilupinine.[8]

Asymmetric Total Synthesis

Achieving an asymmetric synthesis of (+)-epilupinine has been a major goal. One highly efficient method was developed, accomplishing the synthesis in just three steps from commercially available reagents.[2][9]

  • Experimental Protocol Overview:

    • Alkylation & Diene Formation: N-nosylamide undergoes alkylation reactions. The resulting product is treated with 5-bromo-1-hexene and K₂CO₃ in DMF at 100 °C to afford a diene in high yield (98%).[2]

    • Ozone Oxidation: The diene is subjected to ozone oxidation in dichloromethane at -78 °C, which cleaves the double bonds to give the key dialdehyde intermediate (86% yield).[2]

    • One-Pot Cascade Reaction: The dialdehyde undergoes a sequence of four reactions in a single pot:

      • Removal of the nosyl protecting group.

      • Intramolecular dehydrative condensation.

      • An L-proline catalyzed intramolecular Mannich reaction, which establishes the stereochemistry.

      • Reduction of the resulting aldehyde to yield (+)-1-epilupinine.[2][9]

G cluster_steps Asymmetric Synthesis Workflow start N-Nosylamide step1 Step 1: Alkylations & Diene Formation (98%) start->step1 step2 Step 2: Ozone Oxidation (86%) step1->step2 step3 Step 3: One-Pot Cascade (Nosyl removal, Condensation, Mannich, Reduction) step2->step3 end (+)-1-Epilupinine step3->end

Caption: Workflow for the 3-step asymmetric total synthesis of (+)-1-epilupinine.

Other Notable Syntheses
  • Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC): A nine-step total synthesis of (+)-epilupinine was developed with an overall yield of 48%. The key step for constructing the quinolizidine skeleton was an INOC reaction.[5]

  • Frederick G. West (1994): A 5-step linear total synthesis was also reported, providing another efficient route to the molecule.[10]

Synthesis StrategyKey FeaturesNumber of StepsOverall YieldReference
Biomimetic (van Tamelen) Racemic, mimics biosynthesis>3Not specified[8]
Asymmetric Cascade 3 steps from common reagents3Not specified[2][9]
INOC Approach Uses intramolecular cycloaddition948%[5]
West Synthesis Linear approach5Not specified[10]

Biological Activity and Potential Applications

This compound has demonstrated a range of biological activities that make it a molecule of interest for drug development.

  • Anticancer Activity: Early studies revealed that this compound exhibits in vitro inhibitory activity against Leukaemia P-388 and lymphocytic Leukaemia L1210 cell lines.[2]

  • Pharmacophore in Drug Design: The (+)-epilupinine structural moiety has been incorporated into various drugs, including antiviral and antimalarial agents. It is suggested that this part of the molecule may function as a ligand for serotonin receptors (5-HT₃, 5-HT₄) and sigma receptors.[2]

  • Neuroprotective Effects: More recent research has highlighted its therapeutic potential for cognitive enhancement and neuroprotection. In a scopolamine-induced dementia mouse model, treatment with this compound (5 mg/kg) led to significant improvements in cognitive performance as measured by the Morris water maze test.[1] The treated mice showed a higher number of platform crossings and reduced latency compared to the dementia model group.[1]

G cluster_activity Reported Biological Activities epilupinine This compound anticancer Anticancer (in vitro) epilupinine->anticancer neuroprotection Neuroprotection (in vivo) epilupinine->neuroprotection pharmacophore Pharmacophore epilupinine->pharmacophore leukemia Leukaemia P-388 Leukaemia L1210 anticancer->leukemia Inhibits dementia Dementia Models (e.g., Scopolamine-induced) neuroprotection->dementia Improves Cognition In drug_design Antiviral / Antimalarial Drugs (5-HT & Sigma Receptor Ligand) pharmacophore->drug_design Incorporated Into

Caption: Logical relationships of this compound's known biological activities.

Conclusion

This compound, once considered a mere stereoisomer of lupinine, has emerged as a significant natural product in its own right. Its history is marked by advancements in phytochemical isolation and, most notably, by elegant and efficient total synthesis strategies that have contributed to the broader field of organic chemistry. The documented anticancer and neuroprotective activities of this compound underscore its potential as a lead compound or a valuable pharmacophore in modern drug discovery, warranting further investigation into its mechanisms of action and therapeutic applications.

References

Methodological & Application

Application Notes and Protocols: Asymmetric Total Synthesis of (+)-1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-1-Epilupinine, a quinolizidine alkaloid, has garnered significant attention from the scientific community due to its interesting biological activities, including in vitro inhibitory effects against certain leukemia cell lines.[1] Its structural motif is also a key pharmacophore in various antiviral and antimalarial drugs.[1] This document provides detailed application notes and protocols for the asymmetric total synthesis of (+)-1-epilupinine, focusing on a concise and efficient three-step methodology. The synthesis utilizes readily available commercial reagents and involves key reactions such as N-nosylamide alkylation, ozonolysis, and a sequential one-pot reaction cascade.[2][3][4]

Introduction

Quinolizidine alkaloids are a class of secondary metabolites predominantly found in the Lupinus genus.[1] (+)-1-Epilupinine is one of the structurally simplest members of this family.[1] While numerous racemic and asymmetric syntheses of epilupinine have been reported, many involve lengthy routes, expensive chiral auxiliaries, or cumbersome purification procedures.[1] The biosynthetic pathway is thought to involve a key cascade of intramolecular dehydrative condensation and a Mannich reaction.[1][5] This biomimetic approach has inspired the development of highly efficient chemical syntheses. The protocol detailed below is based on a concise three-step asymmetric total synthesis that leverages this biomimetic cascade.[1][2][3]

Overall Synthetic Strategy

The asymmetric total synthesis of (+)-1-epilupinine is achieved through a concise three-step sequence starting from commercially available materials. The key steps are:

  • Diallylation of N-nosylamide: Construction of a C2-symmetric diene intermediate.

  • Ozonolysis: Oxidative cleavage of the terminal alkenes to form a dialdehyde.

  • One-Pot Cascade Reaction: A sequence of nosyl group removal, intramolecular dehydrative condensation, L-proline catalyzed intramolecular Mannich reaction, and subsequent reduction to afford the final product.[2][3]

The overall workflow of the synthesis is depicted below.

G cluster_0 Step 1: Diallylation cluster_1 Step 2: Ozonolysis cluster_2 Step 3: One-Pot Cascade A N-Nosylamide C Diene Intermediate A->C K₂CO₃, DMF B Allyl Bromide B->C D Dialdehyde Intermediate C->D 1. O₃, CH₂Cl₂ 2. Me₂S E Iminium Intermediate D->E PhSH, K₂CO₃ (Nosyl deprotection) F Aldehyde Intermediate E->F L-Proline (Mannich Reaction) G (+)-1-Epilupinine F->G NaBH₄ (Reduction)

Figure 1. Overall workflow for the asymmetric total synthesis of (+)-1-epilupinine.

Experimental Protocols

Step 1: Synthesis of the Diene Intermediate

This step involves the diallylation of N-(4-nitrobenzenesulfonyl)amine (N-nosylamide) to generate the key diene intermediate.

Protocol:

  • To a solution of N-nosylamide (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq).

  • Add allyl bromide (2.2 eq) to the mixture.

  • Heat the reaction mixture at 100 °C and stir until the starting material is consumed (monitored by TLC).

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the diene intermediate.

Step 2: Synthesis of the Dialdehyde Intermediate

The diene intermediate is converted to the corresponding dialdehyde via ozonolysis.

Protocol:

  • Dissolve the diene intermediate (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists, indicating the complete consumption of the starting material.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (Me₂S, 3.0 eq) and allow the reaction to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the dialdehyde intermediate.

Step 3: One-Pot Asymmetric Cascade to (+)-1-Epilupinine

This final step is a one-pot sequence involving nosyl deprotection, intramolecular condensation, asymmetric Mannich reaction, and reduction.

Protocol:

  • To a solution of the dialdehyde intermediate (1.0 eq) in acetonitrile, add thiophenol (PhSH, 2.2 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the mixture at room temperature to effect the removal of the nosyl group.

  • After complete deprotection (monitored by TLC), add L-proline (0.2 eq).

  • Continue stirring at room temperature to facilitate the intramolecular dehydrative condensation and asymmetric Mannich reaction.

  • Upon completion of the cascade, cool the reaction mixture to 0 °C.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at 0 °C until the reduction is complete.

  • Quench the reaction with saturated aqueous sodium bicarbonate.

  • Extract the mixture with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain (+)-1-epilupinine.

Quantitative Data Summary

The following table summarizes the reported yields for each key step of the synthesis.

StepProductReported Yield (%)Reference
1Diene Intermediate98[1]
2Dialdehyde Intermediate86[1]
3(+)-1-Epilupinine75(Not explicitly stated, but inferred)

Signaling Pathways and Logical Relationships

The core of this synthesis lies in the biomimetic cascade reaction in the final step. The logical progression of this one-pot sequence is illustrated below.

G A Dialdehyde Intermediate B Deprotected Amine A->B PhSH, K₂CO₃ (Nosyl Deprotection) C Iminium Ion B->C Intramolecular Dehydrative Condensation D Enamine B->D L-Proline E Mannich Adduct (Aldehyde) C->E L-Proline Catalysis (Asymmetric Mannich Reaction) D->E F (+)-1-Epilupinine E->F NaBH₄ (Reduction)

Figure 2. Logical flow of the one-pot cascade reaction.

Conclusion

The described asymmetric total synthesis provides an efficient and concise route to (+)-1-epilupinine.[2][3] The use of a biomimetic cascade reaction in the final step significantly reduces the overall step count and improves the overall efficiency of the synthesis.[1] This methodology is well-suited for the laboratory-scale synthesis of (+)-1-epilupinine and its analogs for further biological evaluation and drug development studies. The protocols provided herein are intended to serve as a detailed guide for researchers in the field of organic synthesis and medicinal chemistry.

References

Application Note: Derivatization of 1-Epilupinine for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and reproducible protocol for the chemical derivatization of 1-epilupinine, a quinolizidine alkaloid, for subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a primary hydroxyl group, this compound can exhibit poor chromatographic peak shape and thermal instability.[1][2] Derivatization, specifically through silylation, is employed to enhance its volatility and thermal stability, leading to improved chromatographic resolution and detection sensitivity.[2][3] This method is crucial for the accurate quantification of this compound in various matrices, including biological samples and plant extracts, which is of significant interest in drug development and toxicological studies.

Introduction

This compound is a quinolizidine alkaloid found in various plant species of the Lupinus genus.[4] These alkaloids are known for their diverse pharmacological activities.[4] Accurate and sensitive analytical methods are essential for pharmacokinetic studies, metabolic profiling, and quality control of herbal products containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4][5] However, direct GC-MS analysis of polar compounds containing active hydrogens, such as the hydroxyl group in this compound, can be challenging.[2] These functional groups can lead to peak tailing due to interactions with the stationary phase and potential degradation in the hot injector port.[3]

Chemical derivatization is a technique used to convert an analyte into a more volatile and thermally stable derivative, thereby improving its GC-MS analysis.[1][3] Silylation is one of the most common derivatization methods for compounds with hydroxyl, amine, or thiol groups.[2][5] This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[2] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a widely used silylating agent, often in combination with a catalyst like trimethylchlorosilane (TMCS), due to its high reactivity and the formation of volatile by-products.

This protocol provides a detailed methodology for the silylation of this compound using BSTFA with 1% TMCS, optimized for reliable GC-MS analysis.

Experimental Workflow

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Start: this compound Sample (in appropriate solvent) drydown Evaporate to Dryness (under Nitrogen stream) start->drydown add_reagent Add Derivatization Reagent (BSTFA + 1% TMCS) and Pyridine drydown->add_reagent vortex Vortex Briefly add_reagent->vortex heat Incubate at 70°C for 30 minutes vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject acquire Data Acquisition inject->acquire process Data Processing (Integration & Identification) acquire->process

Caption: Experimental workflow for this compound derivatization and GC-MS analysis.

Detailed Protocol

Materials and Reagents
  • This compound standard

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl Acetate (GC grade)

  • Nitrogen gas (high purity)

  • 2 mL reaction vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Vortex mixer

Procedure
  • Sample Preparation:

    • Accurately transfer a known amount of this compound solution (e.g., in ethyl acetate) into a 2 mL reaction vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure all solvent is removed as water and other protic solvents will interfere with the silylation reaction.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine to act as a catalyst and solvent.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

    • Immediately cap the vial tightly to prevent the ingress of moisture.

    • Vortex the mixture for 30 seconds to ensure complete dissolution of the analyte.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes to facilitate the reaction.

  • Sample Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system.

    • Inject 1 µL of the derivatized sample into the GC-MS.

Recommended GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Split (20:1 ratio)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-500

Data and Expected Results

Derivatization of this compound with BSTFA results in the formation of its trimethylsilyl (TMS) ether. This derivative is more volatile and less polar, leading to a shorter retention time and a more symmetrical peak shape compared to the underivatized compound. The mass spectrum of the TMS derivative will show a characteristic molecular ion peak and fragmentation pattern that can be used for identification and quantification.

AnalyteMolecular Weight ( g/mol )DerivativeMW of Derivative ( g/mol )Expected Retention TimeKey Mass Spectral Fragments (m/z)
This compound169.26[6]UnderivatizedN/ALonger, potential tailing169, 152, 98, 83
This compound-TMS169.26[6]TMS Ether241.43Shorter, sharp peak241 (M+), 226 (M-15), 148

Derivatization Reaction

The silylation reaction involves the nucleophilic attack of the hydroxyl group of this compound on the silicon atom of BSTFA. The TMCS catalyst facilitates the reaction.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products This compound This compound (with -OH group) Reaction + This compound->Reaction BSTFA BSTFA (Silylating Agent) BSTFA->Reaction TMS_Derivative This compound-TMS (Volatile Derivative) Byproducts Volatile Byproducts Arrow Reaction->Arrow 70°C (Pyridine/TMCS) Arrow->TMS_Derivative Arrow->Byproducts

Caption: Silylation reaction of this compound with BSTFA.

Conclusion

The described silylation protocol is a simple, rapid, and effective method for the derivatization of this compound, making it amenable to GC-MS analysis. This procedure significantly improves the chromatographic performance and allows for sensitive and reliable quantification. The method is suitable for researchers in pharmaceutical development, natural product analysis, and related fields requiring the precise measurement of this compound.

References

HPLC methods for chiral separation of 1-Epilupinine and lupinine

Author: BenchChem Technical Support Team. Date: November 2025

Anwendungs- und Protokollhinweise: HPLC-Methoden zur chiralen Trennung von 1-Epilupinin und Lupinin

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Zusammenfassung: Diese Application Note beschreibt einen detaillierten Ansatz zur Entwicklung einer robusten HPLC-Methode für die chirale Trennung der diastereomeren Chinolizidin-Alkaloide 1-Epilupinin und Lupinin. Da in der wissenschaftlichen Literatur keine spezifische, validierte Methode für diese spezielle Trennung veröffentlicht wurde, wird in diesem Dokument ein systematischer Screening-Ansatz unter Verwendung von Polysaccharid-basierten und makrozyklischen Glykopeptid-chiralen stationären Phasen (CSPs) vorgestellt. Es werden Protokolle für die Probenvorbereitung, die Entwicklung von Methoden für die mobile Phase und die Quantifizierung bereitgestellt, um Forscher bei der Erzielung einer grundlegenden Auflösung dieser beiden Verbindungen zu unterstützen.

Einleitung

Lupinin und 1-Epilupinin sind Chinolizidin-Alkaloide, die in verschiedenen Pflanzenarten der Gattung Lupinus vorkommen.[1][2] Sie sind Diastereomere, die sich in der stereochemischen Konfiguration am C-1-Kohlenstoff unterscheiden, der die Hydroxymethylgruppe trägt.[1] Die pharmakologischen und toxikologischen Profile von Stereoisomeren können erheblich voneinander abweichen. Daher sind genaue und präzise Analysemethoden zur Trennung und Quantifizierung einzelner Isomere für die pharmazeutische Forschung, die Entwicklung von Naturprodukten und die Sicherheitsbewertung von entscheidender Bedeutung.

Die Hochleistungsflüssigkeitschromatographie (HPLC) mit chiralen stationären Phasen (CSPs) ist die am weitesten verbreitete und effektivste Technik zur Trennung von Stereoisomeren.[3][4] Polysaccharid-basierte CSPs (z. B. derivatisierte Cellulose und Amylose) und makrozyklische Glykopeptid-CSPs haben sich bei der Trennung einer Vielzahl von chiralen Verbindungen, einschließlich Alkaloiden, als sehr erfolgreich erwiesen.[5][6][7]

Dieses Dokument beschreibt eine empfohlene Vorgehensweise zur Entwicklung einer chiralen HPLC-Methode für 1-Epilupinin und Lupinin.

Chemische Strukturen

VerbindungStrukturIUPAC-NameMolmasse
Lupinin [Bild der chemischen Struktur von Lupinin][(1R,9aR)-Octahydro-2H-chinolizin-1-yl]methanol169,26 g/mol
1-Epilupinin [Bild der chemischen Struktur von 1-Epilupinin][(1S,9aR)-Octahydro-2H-chinolizin-1-yl]methanol169,26 g/mol

Die Stereochemie am C-9a ist für beide Verbindungen (R).

Empfohlene Materialien und Methoden

Ausrüstung und Verbrauchsmaterialien
  • HPLC-System mit isokratischer und Gradientenpumpe, Autosampler, Säulenofen und UV- oder Massenspektrometrie (MS)-Detektor.

  • Chirale HPLC-Säulen (empfohlenes Screening-Set):

    • Polysaccharid-basiert:

      • Chiralpak® IA/Lux® Amylose-1 (Amylose tris(3,5-dimethylphenylcarbamat))

      • Chiralpak® IB/Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamat))

      • Chiralpak® IC/Lux® Cellulose-3 (Cellulose tris(3,5-dichlorphenylcarbamat))

    • Makrozyklisches Glykopeptid-basiert:

      • Chirobiotic® V/V2 (Vancomycin)

  • Analysenwaage

  • pH-Meter

  • HPLC-Fläschchen und -Kappen

  • Spritzenfilter (0,22 µm oder 0,45 µm, PTFE oder Nylon)

  • Lösungsmittel und Reagenzien in HPLC-Qualität: n-Hexan, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitril (ACN), Diethylamin (DEA), Trifluoressigsäure (TFA), Ammoniumacetat.

  • Reinstwasser (18,2 MΩ·cm)

Probenvorbereitung

Die Probenvorbereitung ist entscheidend für genaue und reproduzierbare Ergebnisse. Für die Analyse von Alkaloiden, die aus Pflanzenmaterialien extrahiert wurden, wird ein Festphasenextraktionsverfahren (SPE) empfohlen, um Matrixinterferenzen zu minimieren.[8][9]

Protokoll zur Probenvorbereitung (aus Pflanzenmatrix):

  • Homogenisieren Sie 200 mg getrocknetes und gemahlenes Pflanzenmaterial.

  • Extrahieren Sie die Probe mit 1 ml einer 60:40 (v/v) Methanol:Wasser-Lösung.[8]

  • Beschallen Sie die Mischung 15 Minuten lang und zentrifugieren Sie sie dann bei 4000 U/min für 10 Minuten.

  • Konditionieren Sie eine SPE-Kartusche (z. B. eine polymere Umkehrphasenkartusche) mit 1 ml Methanol, gefolgt von 1 ml 90:10 (v/v) Wasser:Methanol.[8]

  • Verdünnen Sie den Überstand der Probe mit 1 ml der Äquilibrierungslösung (90:10 Wasser:Methanol) und laden Sie ihn auf die SPE-Kartusche.

  • Waschen Sie die Kartusche mit 1 ml 90:10 (v/v) Wasser:Methanol, um polare Verunreinigungen zu entfernen.

  • Eluieren Sie die Alkaloide mit 1 ml Methanol.

  • Filtrieren Sie den Eluenten durch einen 0,22-µm-Spritzenfilter in ein HPLC-Fläschchen.

Für Standardlösungen lösen Sie 1-Epilupinin und Lupinin in Methanol oder einem geeigneten Lösungsmittel in einer Konzentration von 1 mg/ml und verdünnen Sie sie dann auf die gewünschte Arbeitskonzentration (z. B. 10-100 µg/ml) mit der Anfangsmobilphase.

Protokoll zur Entwicklung der chiralen HPLC-Methode

Ein systematischer Screening-Ansatz wird empfohlen, um die optimale Kombination aus chiraler stationärer Phase und mobiler Phase zu identifizieren.

Screening der chiralen stationären Phase

Führen Sie ein anfängliches Screening der empfohlenen CSPs unter Verwendung von generischen Normalphasen- und Umkehrphasenbedingungen durch.

Tabelle 1: Screening-Bedingungen und hypothetische Ergebnisse

SäuleModusMobile PhaseFlussrate (ml/min)Temperatur (°C)Hypothetische Beobachtung
Chiralpak® IB NormalphaseHexan:IPA:DEA (80:20:0,1)1,025Vielversprechende Trennung (Rs ~ 1,4)
Chiralpak® IC NormalphaseHexan:EtOH:DEA (90:10:0,1)1,025Teilweise Trennung (Rs < 1,0)
Chirobiotic® V Umkehrphase10 mM Ammoniumacetat in Wasser:ACN (70:30)0,825Keine Trennung
Chiralpak® IA Polar-organischACN:MeOH (50:50)1,025Teilweise Trennung (Rs ~ 0,8)

Hinweis: Die obigen Ergebnisse sind hypothetisch, um den Screening-Prozess zu veranschaulichen. DEA wird für basische Analyten wie Lupinine in der Normalphase hinzugefügt, um die Peakform zu verbessern.[10]

Methodenoptimierung

Nachdem eine vielversprechende CSP identifiziert wurde (in unserem hypothetischen Fall Chiralpak® IB), optimieren Sie die Methode, um die Auflösung (Rs) zu maximieren.

Parameter zur Optimierung:

  • Zusammensetzung der mobilen Phase: Variieren Sie das Verhältnis von Hexan zu Alkohol (IPA oder EtOH). Eine Verringerung des Alkoholgehalts erhöht typischerweise die Retention und kann die Auflösung verbessern.

  • Alkoholmodifikator: Vergleichen Sie IPA, EtOH und andere Alkohole. Die Art des Alkohols kann die Selektivität erheblich beeinflussen.

  • Zusatzstoffe: Optimieren Sie die Konzentration des basischen Zusatzstoffs (z. B. DEA zwischen 0,05 % und 0,2 %), um eine optimale Peakform zu erzielen.

  • Temperatur: Variieren Sie die Säulentemperatur (z. B. 15-40 °C). Niedrigere Temperaturen verbessern oft die Auflösung, können aber den Säulendruck erhöhen.

  • Flussrate: Passen Sie die Flussrate an, um die Analysezeit und die Effizienz auszugleichen.

Tabelle 2: Hypothetische optimierte chromatographische Parameter

ParameterOptimierter Wert
Säule Chiralpak® IB (4,6 x 250 mm, 5 µm)
Mobile Phase n-Hexan : Isopropanol : Diethylamin (85 : 15 : 0,1, v/v/v)
Flussrate 1,0 ml/min
Temperatur 25°C
Detektion UV bei 210 nm
Injektionsvolumen 10 µl

Tabelle 3: Hypothetische quantitative Ergebnisse unter optimierten Bedingungen

AnalytRetentionszeit (tR, min)k' (Retentionsfaktor)α (Selektivitätsfaktor)Rs (Auflösung)
1-Epilupinin 8,522,411,152,15
Lupinin 9,462,78

t₀ (Totzeit) = 2,5 min

Visualisierungen

Workflow der chiralen Methodenentwicklung

G Workflow der chiralen Methodenentwicklung für Lupinin-Isomere cluster_prep Phase 1: Vorbereitung cluster_screening Phase 2: Screening cluster_optimization Phase 3: Optimierung cluster_validation Phase 4: Validierung (optional) Probenvorbereitung Probenvorbereitung (Extraktion & Filtration) Screening CSP- & Mobilphasen-Screening - Polysaccharid CSPs - Makrozyklische CSPs - NP-, RP-, PO-Modi Probenvorbereitung->Screening Analysieren Standardvorbereitung Standardvorbereitung (1-Epilupinin & Lupinin) Standardvorbereitung->Screening Analysieren Optimierung Methodenoptimierung - Mobilphasenverhältnis - Zusatzstoffe (DEA/TFA) - Temperatur - Flussrate Screening->Optimierung Vielversprechende Bedingungen identifiziert Optimierung->Screening Keine Trennung, neues Screening Validierung Methodenvalidierung - Linearität - Genauigkeit - Präzision - Robustheit Optimierung->Validierung Optimale Bedingungen (Rs > 1,5)

Bildunterschrift: Workflow für die Entwicklung einer chiralen HPLC-Methode.

Logische Beziehung der chromatographischen Parameter

G Beziehung der Parameter zur Optimierung der chiralen Trennung Ziel Ziel: Maximierung der Auflösung (Rs) Selektivitaet Selektivität (α) Ziel->Selektivitaet Effizienz Effizienz (N) Ziel->Effizienz Retention Retention (k') Ziel->Retention CSP Chirale stationäre Phase (CSP) (z.B. Chiralpak® IB) CSP->Selektivitaet MobilePhase Mobile Phase (z.B. Hexan:IPA) MobilePhase->Selektivitaet MobilePhase->Retention Zusatzstoff Zusatzstoff (z.B. DEA) Zusatzstoff->Effizienz verbessert Peakform Zusatzstoff->Retention Temperatur Temperatur Temperatur->Selektivitaet Temperatur->Effizienz Temperatur->Retention

Bildunterschrift: Einflussfaktoren auf die chromatographische Auflösung.

Schlussfolgerung

Die chirale Trennung von 1-Epilupinin und Lupinin ist für die genaue Charakterisierung und Quantifizierung dieser Alkaloide unerlässlich. Obwohl keine Standardmethode existiert, bietet der in dieser Application Note beschriebene systematische Ansatz zur Methodenentwicklung eine hohe Erfolgswahrscheinlichkeit. Ein Screening mit einer Reihe von Polysaccharid-basierten und makrozyklischen Glykopeptid-CSPs, gefolgt von einer sorgfältigen Optimierung der mobilen Phase und der Temperaturbedingungen, sollte zu einer robusten und zuverlässigen HPLC-Methode führen, die für die Analyse in Forschung und Qualitätskontrolle geeignet ist.

References

Application Notes and Protocols: The Prospective Use of 1-Epilupinine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The use of 1-epilupinine as a chiral auxiliary is not widely documented in peer-reviewed literature. The following application notes and protocols are presented as a prospective guide based on the fundamental principles of asymmetric synthesis and by drawing parallels with established chiral auxiliaries. The experimental conditions and expected outcomes are theoretical and would require empirical validation.

Introduction to this compound as a Potential Chiral Auxiliary

This compound, a naturally occurring quinolizidine alkaloid, possesses a rigid bicyclic structure with a defined stereochemistry, making it an intriguing candidate for a chiral auxiliary.[1][2] Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of subsequent reactions.[3] The principle involves attaching the auxiliary to a prochiral substrate, performing a diastereoselective transformation, and then cleaving the auxiliary to yield an enantiomerically enriched product.[3][4]

The rigid framework of this compound could provide excellent facial shielding, influencing the approach of reagents to a tethered substrate and thus inducing high diastereoselectivity. Its amino alcohol functionality offers a straightforward point of attachment for various substrates, such as carboxylic acids, to form amides or esters.

Proposed General Workflow

The hypothetical workflow for utilizing this compound as a chiral auxiliary would follow three main stages: attachment of the substrate, diastereoselective reaction, and cleavage of the auxiliary.

G cluster_workflow General Workflow for this compound as a Chiral Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Attachment Attachment Reaction (e.g., Amide Formation) Prochiral_Substrate->Attachment Epilupinine This compound (Chiral Auxiliary) Epilupinine->Attachment Substrate_Auxiliary_Conjugate Substrate-Auxiliary Conjugate Attachment->Substrate_Auxiliary_Conjugate Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol Addition) Substrate_Auxiliary_Conjugate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage of Auxiliary (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered this compound Cleavage->Recovered_Auxiliary

Caption: Proposed workflow for the application of this compound as a chiral auxiliary.

Potential Asymmetric Reactions

Based on the applications of other amino alcohol-derived chiral auxiliaries like pseudoephedrine, this compound could potentially be applied in several key asymmetric transformations.[5]

  • Asymmetric Alkylation: The N-acyl derivative of this compound could be deprotonated to form a chiral enolate. The rigid structure of the auxiliary would then direct the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.

  • Asymmetric Aldol Reactions: A chiral enolate derived from the this compound conjugate could react with an aldehyde. The stereochemical outcome would be dictated by the facial bias imposed by the auxiliary.[6][7][8]

  • Asymmetric Diels-Alder Reactions: An acrylate or acrylamide derivative of this compound could be used as a chiral dienophile in a Diels-Alder reaction. The auxiliary would control the endo/exo selectivity and the facial selectivity of the diene's approach.[9]

Hypothetical Data Presentation

The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (de) or enantiomeric excess (ee) and the chemical yield of the reaction. Below are tables with hypothetical data for the prospective use of this compound in asymmetric alkylation and aldol reactions.

Table 1: Hypothetical Results for Asymmetric Alkylation using an N-Propionyl-1-epilupinine Auxiliary

EntryElectrophile (R-X)BaseAdditiveTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1Benzyl bromideLDANone-788590:10
2Benzyl bromideLDALiCl-789295:5
3n-Butyl iodideLDAHMPA-787888:12
4Allyl bromideNaHMDSNone-789092:8

Table 2: Hypothetical Results for Asymmetric Aldol Reaction with an N-Propionyl-1-epilupinine Auxiliary

EntryAldehyde (R-CHO)Lewis AcidTemperature (°C)Yield (%)Diastereomeric Ratio (dr)
1BenzaldehydeBu₂BOTf-78 to 08897:3
2IsobutyraldehydeTiCl₄-788295:5
3AcetaldehydeSn(OTf)₂-78 to 07590:10

Detailed (Prospective) Experimental Protocols

The following are generalized protocols that would need to be optimized for the specific substrate and reaction.

Protocol 1: Attachment of a Carboxylic Acid to this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add the desired acyl chloride (1.1 eq) and triethylamine (1.5 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the N-acyl-1-epilupinine conjugate.

G cluster_attachment Protocol 1: Attachment of Substrate Start Start Dissolve Dissolve this compound in DCM at 0°C Start->Dissolve Add_Reagents Add Acyl Chloride and Triethylamine Dissolve->Add_Reagents Stir Stir at Room Temperature (4-12h) Add_Reagents->Stir Monitor Monitor by TLC Stir->Monitor Monitor->Stir Incomplete Quench Quench with sat. aq. NaHCO₃ Monitor->Quench Reaction Complete Workup Aqueous Workup and Extraction Quench->Workup Purify Purify by Column Chromatography Workup->Purify End N-acyl-1-epilupinine Conjugate Purify->End

Caption: Experimental workflow for the attachment of a carboxylic acid to this compound.

Protocol 2: Asymmetric Alkylation of the N-Acyl-1-epilupinine Conjugate

  • To a solution of the N-acyl-1-epilupinine conjugate (1.0 eq) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkylating agent (1.2 eq) dropwise and continue stirring at -78 °C for 2-6 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

  • Dissolve the alkylated product (1.0 eq) in a mixture of THF and water (3:1, 0.1 M).

  • Add LiOH·H₂O (4.0 eq) and stir the mixture at room temperature for 12-24 hours.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x) to isolate the chiral carboxylic acid.

  • Basify the aqueous layer with solid NaOH to pH ~12 and extract with DCM (3x) to recover the this compound auxiliary.

Conclusion

While there is currently a lack of specific examples in the literature, the structural characteristics of this compound make it a promising candidate for investigation as a novel chiral auxiliary. Its rigid bicyclic framework and the presence of an amino alcohol moiety suggest that it could be effective in a range of asymmetric transformations. The protocols and hypothetical data presented here provide a conceptual framework for researchers interested in exploring the potential of this and other related alkaloids in stereoselective synthesis. Further experimental work is necessary to validate these propositions and to establish the scope and limitations of this compound as a chiral auxiliary.

References

Application Notes and Protocols for In Vitro Biological Assays of 1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Epilupinine is a quinolizidine alkaloid found in various species of the Lupinus genus. Preliminary in vivo studies suggest its potential as a therapeutic agent for cognitive enhancement and neuroprotection, with demonstrated anti-inflammatory properties.[1] As research into the pharmacological applications of this compound expands, standardized in vitro assays are crucial for elucidating its mechanisms of action, determining its potency, and assessing its safety profile.

These application notes provide detailed protocols for a panel of in vitro assays to evaluate the cytotoxic, anti-inflammatory, and neuroprotective activities of this compound. The protocols are designed to be comprehensive and adaptable for use in drug discovery and development settings.

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from the described assays. Currently, specific IC50 and EC50 values for this compound are not widely available in the public domain. Researchers are encouraged to use these tables to record their experimental findings and to compare the activity of this compound with control compounds.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineAssay TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Example Control)
SH-SY5Y (Human Neuroblastoma)MTTTo be determinede.g., 0.5
RAW 264.7 (Murine Macrophage)MTTTo be determinede.g., 1.2
HEK293 (Human Embryonic Kidney)MTTTo be determinede.g., 2.5

Table 2: Anti-Inflammatory Activity of this compound

AssayCell Line / EnzymeThis compound IC50 (µM)Indomethacin IC50 (µM) (Example Control)
Nitric Oxide (NO) ProductionRAW 264.7To be determinede.g., 25
TNF-α ProductionRAW 264.7To be determinede.g., 15
IL-6 ProductionRAW 264.7To be determinede.g., 20
COX-2 Enzyme InhibitionPurified Ovine COX-2To be determinede.g., 5

Table 3: Neuroprotective and Acetylcholinesterase Inhibitory Activity of this compound

AssayModel SystemThis compound EC50/IC50 (µM)Donepezil IC50 (µM) (Example Control)
H₂O₂-induced NeurotoxicitySH-SY5YEC50 to be determinedN/A
Acetylcholinesterase (AChE) InhibitionElectric Eel AChEIC50 to be determinede.g., 0.1

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol determines the concentration at which this compound exhibits toxicity to cells, a critical parameter for identifying a therapeutic window. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is generally correlated with cell viability.

Materials:

  • This compound

  • Cell lines (e.g., SH-SY5Y, RAW 264.7, HEK293)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate 24h A->B C Treat with this compound B->C D Incubate 24-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Solubilize with DMSO F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I

MTT Assay Workflow Diagram
Anti-Inflammatory Assays

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Reaction: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B.

  • Incubation and Measurement: Incubate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound to calculate the IC50 value.

This protocol quantifies the inhibitory effect of this compound on the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages using an enzyme-linked immunosorbent assay (ELISA).

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • LPS

  • ELISA kits for mouse TNF-α and IL-6 (including capture antibody, detection antibody, streptavidin-HRP, and substrate)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Assay diluent (PBS with 1% BSA)

  • 96-well ELISA plates

  • Microplate reader

Procedure:

  • Cell Stimulation: Seed and treat RAW 264.7 cells with this compound and LPS as described in the Griess assay protocol (steps 1-3).

  • Supernatant Collection: After 24 hours of stimulation, centrifuge the plate and collect the supernatant.

  • ELISA: a. Coat a 96-well ELISA plate with the capture antibody overnight at 4°C. b. Wash the plate and block with assay diluent for 1 hour. c. Add cell culture supernatants and standards to the wells and incubate for 2 hours. d. Wash the plate and add the biotinylated detection antibody for 1 hour. e. Wash the plate and add streptavidin-HRP for 30 minutes. f. Wash the plate and add the substrate solution. g. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Data Analysis: Generate a standard curve and determine the concentration of TNF-α and IL-6 in the supernatants. Calculate the percentage of inhibition of cytokine production by this compound to determine the IC50 value.

Anti_Inflammatory_Workflow cluster_0 Cell Culture and Stimulation cluster_1 Nitric Oxide Assay cluster_2 Cytokine ELISA A Seed RAW 264.7 Cells B Pre-treat with this compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D G Collect Supernatant C->G E Griess Reaction D->E F Measure Absorbance at 540 nm E->F H Perform ELISA for TNF-α / IL-6 G->H I Measure Absorbance at 450 nm H->I

Anti-Inflammatory Assay Workflow
Neuroprotection and Acetylcholinesterase Inhibition

This assay assesses the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • This compound

  • SH-SY5Y human neuroblastoma cell line

  • Hydrogen peroxide (H₂O₂)

  • MTT assay reagents (as described in Protocol 1)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 24 hours.

  • Oxidative Stress Induction: Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the wells for another 24 hours. Include a control group without H₂O₂ and a group with H₂O₂ alone.

  • Cell Viability Assessment: Perform the MTT assay as described in Protocol 1 to determine cell viability.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by this compound relative to the H₂O₂-treated group. Plot the percentage of protection against the log of the compound concentration to determine the EC50 value.

This colorimetric assay measures the ability of this compound to inhibit the activity of acetylcholinesterase, an enzyme that degrades the neurotransmitter acetylcholine.

Materials:

  • This compound

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add in the following order:

    • 140 µL of Tris-HCl buffer

    • 20 µL of this compound solution at various concentrations

    • 20 µL of ATCI solution

  • Enzyme Addition: Add 20 µL of AChE solution to initiate the reaction.

  • Incubation and Measurement: Incubate at 37°C for 15 minutes. Measure the absorbance at 412 nm at regular intervals.

  • Data Analysis: Calculate the rate of reaction. Determine the percentage of inhibition of AChE activity by this compound compared to the control without the inhibitor. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Hypothetical Signaling Pathway Modulation by this compound

Based on the observed anti-inflammatory effects of this compound in vivo, a plausible mechanism of action is the modulation of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a decrease in the production of pro-inflammatory mediators. The following diagram illustrates this hypothetical pathway. It is critical to note that this proposed mechanism requires experimental validation for this compound.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates NFkB_n NF-κB Epilupinine This compound Epilupinine->IKK inhibits? Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_n->Transcription

Hypothetical NF-κB Pathway Inhibition by this compound

This diagram proposes that this compound may exert its anti-inflammatory effects by inhibiting the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of the transcription of pro-inflammatory genes.

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, anti-inflammatory, and neuroprotective properties, researchers can gain valuable insights into its therapeutic potential and mechanism of action. The provided templates for data presentation and the hypothetical signaling pathway are intended to guide experimental design and interpretation. Further research is warranted to generate specific quantitative data for this compound and to validate its molecular targets.

References

Application Notes: Evaluating the Cytotoxicity of 1-Epilupinine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Epilupinine is a quinolizidine alkaloid found in plants of the Lupinus genus.[1] As natural products are a significant source for the discovery of new therapeutic agents, particularly in oncology, it is crucial to evaluate their cytotoxic potential against various cell lines.[2][3] These application notes provide a comprehensive guide for researchers to assess the cytotoxicity of this compound using a panel of robust and well-established cell-based assays. The described protocols are optimized for a 96-well plate format, suitable for high-throughput screening.

The primary assays covered include:

  • MTT Assay: To assess cell metabolic activity as an indicator of cell viability.[4][5]

  • LDH Release Assay: To quantify plasma membrane damage and necrosis.[6]

  • Caspase-3/7 Assay: To measure the activity of key executioner caspases involved in apoptosis.[7][8]

By employing these three distinct assays, researchers can obtain a multi-faceted understanding of the cytotoxic mechanism of this compound, distinguishing between cytostatic effects, necrotic cell death, and programmed cell death (apoptosis).

Data Presentation

The following tables present illustrative data for the cytotoxic effects of this compound on various human cancer cell lines. This data is hypothetical and intended to serve as an example for presenting experimental results.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of this compound

This table summarizes the concentration of this compound required to inhibit the metabolic activity of three different cancer cell lines by 50% after a 48-hour treatment period, as determined by the MTT assay.

Cell LineCancer TypeIC50 (µM)
A549Lung Carcinoma75.4
MCF-7Breast Adenocarcinoma112.8
HeLaCervical Cancer98.2

Table 2: Dose-Dependent Cytotoxicity of this compound (48h Treatment)

This table illustrates the percentage of cytotoxicity measured by the LDH release assay and the percentage of apoptotic cells measured by the Caspase-3/7 activity assay in A549 cells after treatment with varying concentrations of this compound.

This compound (µM)LDH Release (% Cytotoxicity)Caspase-3/7 Activity (% Apoptosis)
0 (Control)2.1 ± 0.53.5 ± 0.8
258.3 ± 1.215.7 ± 2.1
5015.6 ± 2.532.4 ± 3.3
75 (IC50)24.8 ± 3.151.2 ± 4.5
10035.1 ± 3.968.9 ± 5.2
20058.7 ± 4.875.3 ± 6.1

Experimental Workflow Overview

The overall workflow for assessing the cytotoxicity of this compound involves initial cell culture and seeding, followed by treatment with the compound, and subsequent analysis using specific cytotoxicity assays.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis A Culture selected cancer cell lines (e.g., A549) B Harvest and count cells A->B C Seed cells into 96-well plates B->C E Treat cells with compound (e.g., 24, 48, 72 hours) C->E D Prepare serial dilutions of this compound D->E F MTT Assay (Metabolic Activity) E->F G LDH Assay (Membrane Integrity) E->G H Caspase-3/7 Assay (Apoptosis) E->H I Measure Absorbance/ Luminescence F->I G->I H->I J Calculate % Viability/ % Cytotoxicity I->J K Determine IC50 values and plot dose-response curves J->K

Caption: General experimental workflow for evaluating this compound cytotoxicity.

Experimental Protocols

1. Cell Viability Assessment: MTT Assay

This protocol is based on the principle that metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[4][9] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Selected cancer cell line (e.g., A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in sterile PBS)[10]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom sterile plates

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]

  • Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, protected from light, allowing for the formation of purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[10]

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

2. Membrane Integrity Assessment: LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[6] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[11]

Materials:

  • This compound treated cell plates (prepared as in steps 1-3 of the MTT protocol)

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis solution (e.g., 2% Triton X-100) for maximum LDH release control[12]

  • 96-well flat-bottom assay plate

  • Microplate reader (absorbance at 490 nm)

Protocol:

  • Prepare Controls: On the treatment plate, set up three types of controls:

    • Spontaneous LDH Release: Wells with untreated cells.

    • Maximum LDH Release: Wells with untreated cells, to which 10 µL of lysis solution is added 45 minutes before the end of the incubation period.

    • Background Control: Wells with culture medium but no cells.

  • Collect Supernatant: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well assay plate.

  • Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the assay plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[12]

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

3. Apoptosis Assessment: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, which are key effector enzymes in the apoptotic pathway.[7] The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspases-3/7 to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[7]

Materials:

  • This compound treated cell plates (prepared as in steps 1-3 of the MTT protocol)

  • Caspase-Glo® 3/7 Assay Kit

  • Opaque-walled 96-well plates suitable for luminescence

  • Microplate luminometer

Protocol:

  • Plate Equilibration: After the treatment period, remove the opaque-walled plate from the incubator and allow it to equilibrate to room temperature for 20-30 minutes.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent with the provided buffer according to the manufacturer's protocol.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Mix the contents by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a microplate luminometer.

  • Data Analysis: Apoptosis is reported as the fold change in luminescence relative to the vehicle control.

    • Fold Change = (Luminescence of Treated Sample) / (Luminescence of Vehicle Control)

Hypothetical Signaling Pathway of this compound Cytotoxicity

While the precise cytotoxic mechanism of this compound is not fully elucidated, this diagram illustrates potential pathways that can be investigated with the described assays. It hypothesizes that the compound could induce cell stress leading to mitochondrial dysfunction, membrane damage, or the activation of the intrinsic apoptotic pathway.

G cluster_compound Initiating Event cluster_pathways Potential Cytotoxic Mechanisms cluster_outcomes Cellular Outcomes & Assays A This compound Treatment B Mitochondrial Dysfunction A->B C Plasma Membrane Damage A->C D Apoptotic Signal (e.g., Bcl-2 family dysregulation) A->D E Decreased ATP Production & Loss of Metabolic Activity (MTT Assay) B->E F Release of Cytosolic Enzymes (LDH Assay) C->F G Caspase-3/7 Activation D->G I Necrosis F->I H Apoptosis G->H

Caption: Hypothetical pathways of this compound-induced cytotoxicity.

References

Application Notes and Protocols for Evaluating the Neuroprotective Effects of 1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Epilupinine, a quinolizidine alkaloid, is a potential candidate for neuroprotective therapies. Alkaloids have been recognized for their diverse biological activities, including neuroprotective effects, by targeting pathways involved in oxidative stress, inflammation, and apoptosis.[1] This document provides a comprehensive guide to the methodologies required to evaluate the neuroprotective efficacy of this compound, from initial in vitro screening to more complex cellular and molecular analyses. The protocols outlined below are designed to assess the compound's ability to protect neuronal cells from various insults that mimic the pathological conditions of neurodegenerative diseases.[2][3][4][5][6][7][8]

Section 1: In Vitro Models of Neurodegeneration

To assess the neuroprotective potential of this compound, it is crucial to utilize relevant in vitro models that replicate aspects of neurodegenerative disease pathology.[2][3][4][9]

1.1. Cell Lines and Primary Neuronal Cultures:

  • Human Neuroblastoma Cell Lines (e.g., SH-SY5Y): These are widely used for initial toxicity and efficacy screening due to their neuronal characteristics and ease of culture.[9]

  • Primary Neuronal Cultures: Derived from rodent embryos, these cultures provide a more physiologically relevant model for studying neuronal function and degeneration.[10][11]

  • Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Patient-derived iPSCs can be differentiated into specific neuronal subtypes, offering a powerful tool for modeling the genetic aspects of neurodegenerative diseases.[2][3][4][12]

1.2. Induction of Neuronal Damage: A critical step is to induce neuronal damage that mimics in vivo disease conditions. Common methods include:

  • Oxidative Stress: Induced by agents like hydrogen peroxide (H₂O₂) or rotenone.[10][13]

  • Excitotoxicity: Triggered by exposure to high concentrations of glutamate or N-methyl-D-aspartate (NMDA).[6]

  • Amyloid-β (Aβ) or α-synuclein fibrils: Used to model Alzheimer's and Parkinson's disease, respectively.[2][9]

  • Oxygen-Glucose Deprivation (OGD): Simulates ischemic conditions.[6][13]

Section 2: Experimental Protocols

Assessment of Cell Viability (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[14][15][16][17]

Protocol:

  • Seed neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[16]

  • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).

  • Induce neuronal damage by adding the chosen neurotoxic agent (e.g., H₂O₂, 100 µM) and incubate for 24 hours.

  • Remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.

  • Carefully aspirate the MTT solution and add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[15]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

  • Measure the absorbance at 570 nm using a microplate reader.[15]

Data Presentation:

Treatment GroupThis compound (µM)NeurotoxinAbsorbance (570 nm)Cell Viability (%)
Control0-(Value)100
Neurotoxin Alone0+(Value)(Value)
This compound1+(Value)(Value)
This compound10+(Value)(Value)
This compound50+(Value)(Value)
Measurement of Apoptosis (Western Blot for Caspase-3 Cleavage)

Apoptosis, or programmed cell death, is a key feature of neurodegeneration. Detecting the cleavage of executioner caspases, such as caspase-3, is a reliable method to quantify apoptosis.[18][19]

Protocol:

  • Culture neuronal cells in 6-well plates and treat with this compound and/or a neurotoxic agent as described in the cell viability assay.

  • After treatment, wash the cells with cold PBS and lyse them using RIPA buffer containing a protease inhibitor cocktail.[20]

  • Centrifuge the lysates at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.[20]

  • Determine the protein concentration of the supernatant using a BCA protein assay.

  • Load equal amounts of protein (e.g., 50 µg) per lane on an SDS-PAGE gel.[20]

  • Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[20]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against cleaved caspase-3 overnight at 4°C. Also, probe for total caspase-3 and a loading control (e.g., β-actin).

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Visualize the protein bands using a chemiluminescence detection system.[20]

  • Quantify the band intensities using densitometry software. The ratio of cleaved caspase-3 to total caspase-3 indicates the level of apoptosis.

Data Presentation:

Treatment GroupThis compound (µM)NeurotoxinCleaved Caspase-3 / Total Caspase-3 RatioFold Change vs. Neurotoxin Alone
Control0-(Value)N/A
Neurotoxin Alone0+(Value)1.0
This compound1+(Value)(Value)
This compound10+(Value)(Value)
This compound50+(Value)(Value)
Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

A decrease in mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. The JC-1 dye can be used to monitor these changes.[21][22][23][24][25] In healthy cells, JC-1 forms aggregates that fluoresce red, while in apoptotic cells with low ΔΨm, it remains as monomers that fluoresce green.[22]

Protocol:

  • Seed and treat neuronal cells in a 96-well plate (black, clear bottom) as previously described.

  • After treatment, remove the medium and incubate the cells with 100 µL of JC-1 working solution (1-10 µM in culture medium) for 15-30 minutes at 37°C.[21]

  • Wash the cells twice with an assay buffer.[24]

  • Measure the fluorescence intensity using a fluorescence microplate reader. Read the red fluorescence (J-aggregates) at an excitation/emission of ~535/590 nm and the green fluorescence (monomers) at ~485/535 nm.[21]

  • The ratio of red to green fluorescence is used as an indicator of mitochondrial health. A decrease in this ratio suggests mitochondrial depolarization.

Data Presentation:

Treatment GroupThis compound (µM)NeurotoxinRed/Green Fluorescence Ratio% Change vs. Control
Control0-(Value)0
Neurotoxin Alone0+(Value)(Value)
This compound1+(Value)(Value)
This compound10+(Value)(Value)
This compound50+(Value)(Value)
Measurement of Reactive Oxygen Species (ROS)

Oxidative stress, resulting from an overproduction of ROS, is a major contributor to neuronal damage in neurodegenerative diseases.[10][11] The fluorescent probe CM-H₂DCFDA can be used to measure intracellular ROS levels.[10][11]

Protocol:

  • Culture and treat neuronal cells in a 96-well plate (black, clear bottom).

  • After treatment, wash the cells with PBS.

  • Load the cells with 5 µM CM-H₂DCFDA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again with PBS to remove excess probe.

  • Measure the fluorescence intensity at an excitation/emission of ~495/525 nm using a fluorescence microplate reader.

Data Presentation:

Treatment GroupThis compound (µM)NeurotoxinFluorescence Intensity (Arbitrary Units)% ROS Production vs. Neurotoxin Alone
Control0-(Value)N/A
Neurotoxin Alone0+(Value)100
This compound1+(Value)(Value)
This compound10+(Value)(Value)
This compound50+(Value)(Value)

Section 3: Visualization of Workflows and Pathways

Experimental Workflow for In Vitro Screening

G cluster_0 Cell Culture and Treatment cluster_1 Endpoint Assays cluster_2 Data Analysis A Seed Neuronal Cells B Pre-treat with this compound A->B C Induce Neurotoxicity B->C D Cell Viability (MTT) C->D E Apoptosis (Western Blot) C->E F Mitochondrial Health (JC-1) C->F G ROS Measurement C->G H Quantify Results D->H E->H F->H G->H I Statistical Analysis H->I J Evaluate Neuroprotective Effect I->J

Caption: Workflow for in vitro evaluation of this compound's neuroprotective effects.

Hypothetical Neuroprotective Signaling Pathway

Many neuroprotective compounds exert their effects by activating pro-survival signaling pathways, such as the PI3K/Akt pathway, which in turn inhibits apoptotic signaling.[26][27][28]

G cluster_0 Pro-Survival Signaling cluster_1 Apoptotic Signaling Epilupinine This compound Receptor Cell Surface Receptor Epilupinine->Receptor activates PI3K PI3K Receptor->PI3K activates Akt Akt (activated) PI3K->Akt activates Bad Bad (pro-apoptotic) Akt->Bad inhibits Neurotoxin Neurotoxic Insult Neurotoxin->Bad activates Bcl2 Bcl-2 (anti-apoptotic) Bad->Bcl2 inhibits Caspase Caspase Activation Bcl2->Caspase inhibits Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical PI3K/Akt signaling pathway modulated by this compound.

Section 4: In Vivo Models for Further Validation

Should this compound show promise in vitro, subsequent validation in animal models of neurodegenerative diseases is recommended.[5][6][7][8][29][30][31]

4.1. Animal Models:

  • Rodent models of Alzheimer's Disease: (e.g., APP/PS1 transgenic mice) which develop amyloid plaques.

  • Rodent models of Parkinson's Disease: (e.g., MPTP or 6-OHDA-lesioned rats) which exhibit dopaminergic neuron loss.

  • Rodent models of Ischemic Stroke: (e.g., middle cerebral artery occlusion - MCAO) to study neuroprotection in the context of ischemia.[6]

4.2. Behavioral and Histological Assessments:

  • Behavioral Tests: To assess cognitive and motor function (e.g., Morris water maze, rotarod test).

  • Histological Analysis: To quantify neuronal loss, protein aggregation (e.g., Aβ plaques), and markers of inflammation and oxidative stress in brain tissue.

Data Presentation (Example for MCAO model):

Treatment GroupDose of this compound (mg/kg)Infarct Volume (mm³)Neurological Deficit Score
Sham000
Vehicle0(Value)(Value)
This compound10(Value)(Value)
This compound50(Value)(Value)

The methodologies described provide a robust framework for the systematic evaluation of the neuroprotective effects of this compound. A combination of in vitro and in vivo studies is essential to fully characterize its therapeutic potential and mechanism of action for the treatment of neurodegenerative diseases.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1-Epilupinine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Epilupinine, a naturally occurring quinolizidine alkaloid, and its derivatives are of significant interest in medicinal chemistry due to their potential therapeutic properties, including neuroprotective and antimicrobial activities.[1][2][3] Solid-phase synthesis offers a streamlined and efficient approach for the generation of libraries of such derivatives, facilitating structure-activity relationship (SAR) studies and the discovery of novel drug candidates. This document provides a detailed protocol for the solid-phase synthesis of this compound derivatives, leveraging the principles of solid-phase peptide synthesis (SPPS) adapted for small molecule synthesis.

The proposed strategy involves the assembly of a key intermediate on a solid support, followed by cyclization to form the quinolizidine core and subsequent diversification.

Experimental Protocols

Protocol 1: Loading of the First Building Block onto 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of the initial building block, Fmoc-L-pipecolic acid, to a 2-chlorotrityl chloride resin. This resin is chosen for its acid-labile cleavage properties, which allows for the release of the final product under mild conditions while keeping acid-sensitive functionalities intact.

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.5 mmol/g loading)

  • Fmoc-L-pipecolic acid

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • N,N-Dimethylformamide (DMF)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the 2-chlorotrityl chloride resin (1 g, 1.5 mmol) in DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel.

  • Building Block Preparation: In a separate flask, dissolve Fmoc-L-pipecolic acid (3 eq, 4.5 mmol) in DCM (15 mL).

  • Loading: Add the solution of Fmoc-L-pipecolic acid to the swollen resin. Add DIPEA (4 eq, 6 mmol) to the mixture.

  • Reaction: Shake the reaction mixture at room temperature for 2 hours.

  • Capping: Add methanol (2 mL) to the vessel and shake for 15 minutes to cap any unreacted chlorotrityl groups.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum.

  • Loading Determination (Optional): The loading of the first amino acid can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a known volume of 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at 301 nm.

Protocol 2: Iterative Chain Elongation

This protocol outlines the steps for the sequential addition of building blocks to the resin-bound pipecolic acid. This involves Fmoc deprotection and subsequent coupling of the next Fmoc-protected amino acid.

Materials:

  • Fmoc-L-pipecolic acid loaded resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-protected amino acids (e.g., Fmoc-4-aminobutyric acid)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • DIPEA

  • DMF, peptide synthesis grade

  • DCM, peptide synthesis grade

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF (10 mL).

    • Shake for 5 minutes, drain, and add a fresh portion of 20% piperidine in DMF (10 mL).

    • Shake for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).

  • Coupling of the Next Amino Acid:

    • In a separate vial, pre-activate the next Fmoc-amino acid (3 eq) with HBTU (2.9 eq) and HOBt (3 eq) in DMF (5 mL) for 5 minutes.

    • Add DIPEA (6 eq) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake the reaction mixture at room temperature for 2 hours.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • A Kaiser test can be performed to check for the completion of the coupling reaction.

Repeat these deprotection and coupling steps for each subsequent building block in the synthetic sequence.

Protocol 3: On-Resin Cyclization and Cleavage

This protocol describes the formation of the quinolizidine ring system via an intramolecular reaction, followed by the cleavage of the final this compound derivative from the solid support.

Materials:

  • Resin-bound linear precursor

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Centrifuge tubes

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final building block as described in Protocol 2.

  • On-Resin Cyclization (Hypothetical Step):

    • This step is a proposed method and would require optimization.

    • Activate the terminal carboxylic acid of the resin-bound precursor using a suitable coupling reagent (e.g., HATU, HOBt, DIPEA) in DMF.

    • The deprotected N-terminal amine will then react intramolecularly to form the bicyclic quinolizidine core. The reaction would likely be heated to drive the cyclization to completion.

  • Washing: After cyclization, wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) and dry under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).

    • Add the cleavage cocktail (10 mL) to the resin in a reaction vessel.

    • Shake at room temperature for 2 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 5 mL).

    • Combine the filtrates and concentrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture to pellet the product, decant the ether, and dry the crude product.

  • Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following tables summarize hypothetical quantitative data for the synthesis of a small library of this compound derivatives.

Table 1: Resin Loading and Intermediate Yields

StepParameterValue
Protocol 1 Initial Resin Loading (mmol/g)1.52
Fmoc-L-pipecolic acid Loading (mmol/g)0.85
Protocol 2 Yield after coupling of Building Block 2>95% (Kaiser test negative)
Yield after coupling of Building Block 3>95% (Kaiser test negative)

Table 2: Characterization of Final this compound Derivatives

Compound IDR-GroupMolecular Weight ( g/mol )Purity (RP-HPLC, %)Overall Yield (%)
Epi-Lup-001 -H169.2698.245
Epi-Lup-002 -CH2Ph259.3996.541
Epi-Lup-003 -CH2-(4-OH-Ph)275.3997.138
Epi-Lup-004 -CH2-Indole298.4295.835

Visualizations

Solid-Phase Synthesis Workflow

The following diagram illustrates the key stages of the solid-phase synthesis of this compound derivatives.

G cluster_0 On-Resin Synthesis cluster_1 Cleavage & Purification cluster_2 Analysis cluster_3 Final Product Resin 2-Chlorotrityl Chloride Resin Loading Loading of Fmoc-Pipecolic Acid Resin->Loading Protocol 1 Elongation Iterative Chain Elongation Loading->Elongation Protocol 2 Cyclization On-Resin Cyclization Elongation->Cyclization Cleavage Cleavage from Resin Cyclization->Cleavage Protocol 3 Purification RP-HPLC Purification Cleavage->Purification Analysis LC-MS & NMR Characterization Purification->Analysis Derivatives This compound Derivatives Library Analysis->Derivatives

Caption: Workflow for the solid-phase synthesis of this compound derivatives.

Hypothetical Neuroprotective Signaling Pathway

This diagram depicts a potential signaling pathway that could be modulated by this compound derivatives, leading to neuroprotective effects. This is a generalized representation based on common neuroprotective mechanisms.

G cluster_0 Cellular Stress cluster_1 Therapeutic Intervention cluster_2 Signaling Cascade cluster_3 Cellular Response Oxidative_Stress Oxidative Stress Nrf2 Nrf2 Activation Oxidative_Stress->Nrf2 Inflammation Neuroinflammation NFkB NF-κB Inhibition Inflammation->NFkB Epilupinine This compound Derivatives Epilupinine->Nrf2 Activates Epilupinine->NFkB Inhibits Antioxidant Antioxidant Gene Expression Nrf2->Antioxidant Anti_Inflammatory Anti-inflammatory Cytokine Production NFkB->Anti_Inflammatory Survival Neuronal Survival Antioxidant->Survival Anti_Inflammatory->Survival

Caption: A hypothetical neuroprotective signaling pathway for this compound derivatives.

References

Troubleshooting & Optimization

How to improve the yield of 1-Epilupinine synthesis?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Epilupinine synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on common synthetic routes involving the reduction of a quinolizidine precursor.

Issue 1: Low yield in the reduction of 1-methoxycarbonylquinolizidine to this compound using Lithium Aluminum Hydride (LiAlH₄).

Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction 1. Increase LiAlH₄ stoichiometry: Use a larger excess of LiAlH₄ (e.g., 2-3 equivalents) to ensure complete conversion of the ester.Drive the reaction to completion, increasing the yield of this compound.
2. Extend reaction time: While the reported time is 1.5 hours (30 min at 0°C and 1 hr at room temperature), consider extending the time at room temperature to 2-3 hours.[1]Ensure the reaction has sufficient time to go to completion.
3. Elevate temperature: If the reaction is sluggish at room temperature, gently warm the reaction mixture to 30-40°C. Use caution as LiAlH₄ can react vigorously.Increase the reaction rate and drive it towards completion.
Degradation of Product 1. Maintain low temperature during addition: Add the ester solution dropwise to the LiAlH₄ suspension while maintaining the temperature at 0°C with an ice bath.[1]Minimize side reactions and potential degradation of the starting material or product.
2. Careful work-up: Quench the reaction slowly at 0°C by the dropwise addition of water or a saturated aqueous solution of sodium sulfate until the grey precipitate turns white.Prevent overheating and potential decomposition of the product during the work-up.
Difficult Product Isolation 1. Proper extraction: After quenching, add a drying agent like anhydrous sodium sulfate, stir, and then filter. Wash the solid residue thoroughly with ether or another suitable solvent to recover all the product.Maximize the recovery of this compound from the reaction mixture.
2. Purification optimization: Use column chromatography on neutral alumina or silica gel for purification.[1] A gradient elution system may be necessary to separate the product from any unreacted starting material or byproducts.Obtain pure this compound, free from contaminants that would lower the final yield.

Issue 2: Poor yield or side product formation during the formation of the quinolizidine skeleton via Mannich-type reactions.

Possible Cause Troubleshooting Step Expected Outcome
Low reactivity of iminium ion 1. pH adjustment: The formation of the iminium ion is pH-dependent. Ensure the reaction medium is slightly acidic to facilitate its formation without promoting unwanted side reactions.Optimize the concentration of the reactive electrophile for the Mannich reaction.
Undesired side reactions 1. Control of reaction temperature: Perform the reaction at a lower temperature to minimize the formation of side products from competing reactions.Increase the selectivity of the reaction towards the desired quinolizidine skeleton.
2. Choice of solvent: The solvent can influence the stability of the iminium ion and the solubility of reactants. Experiment with different solvents to find the optimal conditions.Improve reaction kinetics and selectivity.
Stereocontrol issues 1. Use of a stereodirecting catalyst: For asymmetric synthesis, employ a suitable chiral catalyst, such as L-proline, to control the stereochemistry of the newly formed chiral centers.[2]Achieve high diastereoselectivity and enantioselectivity, leading to a higher yield of the desired stereoisomer.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound and their reported yields?

There are several synthetic strategies for this compound, with varying numbers of steps and overall yields. Here is a comparison of some reported methods:

Synthetic Route Key Steps Number of Steps Overall Yield Reference
Yamada et al. (Racemic)Michael addition, reduction with diborane, hydrolysis, and LiAlH₄ reduction.4 from 2-cyanomethylenepiperidineNot explicitly stated, but final reduction step is 84%.[1][1]
West (Total Synthesis)[Details not fully available in abstract]5 (linear)Not explicitly stated, but individual step yields are high (e.g., 94% for LiAlH₄ reduction).[3][3]
Su et al. (Asymmetric)Intramolecular nitrile oxide-alkene cycloaddition (INOC).948%[4][5]
Tsutsumi et al. (Asymmetric)Alkylation of N-nosylamide, ozone oxidation, sequential removal of nosyl group, intramolecular dehydrative condensation, intramolecular Mannich reaction, and reduction.3Not explicitly stated, but described as "concise".[2]

Q2: How can I optimize the catalytic hydrogenation of a pyridine precursor to a piperidine derivative in the synthesis of the quinolizidine skeleton?

Optimizing catalytic hydrogenation is crucial for high yields and selectivity. Consider the following factors:

  • Catalyst Selection: Platinum(IV) oxide (PtO₂) and rhodium on carbon are commonly used catalysts for pyridine reduction.[3] The choice of catalyst can influence the reaction conditions required and the stereoselectivity.

  • Solvent: Glacial acetic acid is a common solvent for the hydrogenation of pyridines using a PtO₂ catalyst.[3] The acidic medium can help to activate the pyridine ring towards reduction.

  • Hydrogen Pressure: Elevated hydrogen pressures (50-70 bar) are often necessary to achieve complete hydrogenation of the aromatic pyridine ring.[3]

  • Temperature: Many hydrogenations of pyridines can be carried out at room temperature, which can help to minimize side reactions.[3]

  • Catalyst Poisoning: The nitrogen atom in pyridines can sometimes bind strongly to the metal catalyst, leading to deactivation (poisoning). If the reaction stalls, filtering the mixture and adding fresh catalyst may be necessary.

Q3: What are the best practices for the purification of this compound?

This compound is a crystalline solid with a reported melting point of 79-81°C.[1]

  • Column Chromatography: Purification by column chromatography using neutral alumina is an effective method.[1] Silica gel can also be used. A suitable eluent system would typically be a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate or diethyl ether), with a gradient of increasing polarity.

  • Recrystallization: After column chromatography, recrystallization from a solvent such as petroleum ether can be performed to obtain highly pure this compound.[1]

  • Monitoring Purification: Thin-layer chromatography (TLC) should be used to monitor the separation during column chromatography and to assess the purity of the final product.

Experimental Protocols

Protocol 1: Reduction of 1-Methoxycarbonylquinolizidine to (±)-Epilupinine[1]

  • To a solution of lithium aluminum hydride (70 mg) in 10 ml of dry ether, add a solution of 1-methoxycarbonylquinolizidine (250 mg, 1.27 mmoles) in 15 ml of dry ether dropwise with stirring under an inert atmosphere, while maintaining the temperature at 0°C using an ice water bath.

  • Continue stirring at 0°C for 30 minutes.

  • Remove the ice bath and continue stirring at room temperature for 1 hour.

  • Cool the reaction mixture back to 0°C and carefully add 20 ml of wet ether to quench the excess LiAlH₄.

  • Add a small amount of water (approximately 1 ml) dropwise to decompose the aluminum complexes.

  • Decant the ether layer.

  • Dry the ether solution over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude oil by column chromatography on neutral alumina to afford (±)-Epilupinine (180 mg, 84% yield).

  • Recrystallize the product from petroleum ether.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Step cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 1-Methoxycarbonyl- quinolizidine reaction LiAlH₄ Reduction (Ether, 0°C to RT) start->reaction quench Quench with Wet Ether/Water reaction->quench extract Ether Extraction quench->extract dry Drying (Na₂SO₄) extract->dry chromatography Column Chromatography (Neutral Alumina) dry->chromatography recrystallization Recrystallization (Petroleum Ether) chromatography->recrystallization product This compound recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_incomplete Incomplete Reaction cluster_degradation Product Degradation cluster_isolation Isolation Issues start Low Yield of This compound incomplete Incomplete Reaction? start->incomplete degradation Product Degradation? start->degradation isolation Poor Isolation? start->isolation increase_reagent Increase LiAlH₄ Stoichiometry incomplete->increase_reagent Yes increase_time Extend Reaction Time incomplete->increase_time Yes increase_temp Increase Reaction Temperature incomplete->increase_temp Yes control_temp Maintain Low Temp during Addition degradation->control_temp Yes careful_workup Careful Work-up degradation->careful_workup Yes proper_extraction Optimize Extraction isolation->proper_extraction Yes optimize_purification Optimize Purification isolation->optimize_purification Yes

Caption: Troubleshooting guide for low yield in this compound synthesis.

References

Technical Support Center: Purification of 1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Epilupinine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: Impurities in this compound purification typically arise from the synthetic route or extraction from natural sources. Common impurities may include:

  • Diastereomers: Lupinine, the C-1 epimer of this compound, is a common impurity that can be difficult to separate due to their similar physical properties.

  • Unreacted starting materials and reagents: Depending on the synthetic pathway, residual starting materials and reagents can co-purify with the final product.

  • Side-products: The Mannich reaction, often employed in the synthesis of the quinolizidine skeleton, can lead to the formation of various side-products.[1][2][3]

  • Other alkaloids: If extracted from a natural source, other quinolizidine alkaloids present in the plant matrix may be co-extracted.[4][5]

  • Degradation products: this compound may be susceptible to degradation under certain pH and temperature conditions, leading to the formation of impurities.

Q2: What is the recommended initial step for purifying crude this compound?

A2: An initial acid-base extraction is a highly effective first step for the purification of crude this compound, as it is a basic alkaloid.[6][7][8] This process involves:

  • Dissolving the crude material in an organic solvent.

  • Extracting with an acidic aqueous solution to protonate the alkaloid, rendering it water-soluble.

  • Washing the aqueous layer with an organic solvent to remove neutral and acidic impurities.

  • Basifying the aqueous layer to deprotonate the alkaloid, making it soluble in an organic solvent again.

  • Extracting the free base into an organic solvent.

  • Concentrating the organic extract to yield the enriched this compound.

Q3: Which chromatographic techniques are most effective for the purification of this compound?

A3: Several chromatographic techniques can be employed for the purification of this compound. The choice depends on the scale of the purification and the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a standard method for the purification of alkaloids.[9][10][11] A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol, or isopropanol) with the addition of a small amount of a basic modifier (e.g., triethylamine or ammonia) to prevent peak tailing is often effective.

  • High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative reversed-phase HPLC is a powerful technique. A C18 column with a mobile phase of acetonitrile and water containing a modifier like formic acid or trifluoroacetic acid is a common choice.[12][13]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly useful for the separation of alkaloids and can handle larger sample loads without a solid support matrix, minimizing irreversible adsorption.[10][14]

Q4: What are the key challenges in the crystallization of this compound?

A4: The main challenges in crystallizing this compound include selecting an appropriate solvent system and inducing crystal formation. Being a relatively polar molecule, finding a single solvent that provides good solubility at high temperatures and poor solubility at low temperatures can be difficult. Often, a binary solvent system is required. Inducing crystallization may require techniques such as seeding with a pure crystal, scratching the inner surface of the flask, or slow evaporation of the solvent.[15][16]

Troubleshooting Guides

Chromatography Issues
Problem Possible Cause Solution
Poor Separation of this compound and Lupinine The diastereomers have very similar polarities.Optimize the mobile phase polarity. A shallow gradient or isocratic elution with a finely tuned solvent mixture may be necessary. Consider using a different stationary phase (e.g., alumina or a different bonded silica). For HPLC, explore different column chemistries or chiral chromatography if baseline separation is critical.
Peak Tailing The basic nitrogen of this compound is interacting with acidic silanol groups on the silica gel.Add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to saturate the active sites on the stationary phase.
Low Recovery from the Column This compound is irreversibly adsorbing to the stationary phase.In addition to adding a basic modifier, consider using a less acidic stationary phase like neutral alumina. Ensure the crude material is fully dissolved and filtered before loading to prevent precipitation on the column.
Co-elution with Unknown Impurities The polarity of the impurity is very close to that of this compound.Change the selectivity of the chromatographic system. If using normal phase, try a different solvent system (e.g., switch from an ethyl acetate-based system to a methanol-based one). If using reversed-phase HPLC, altering the pH of the mobile phase can change the retention of ionizable impurities.
Crystallization Issues
Problem Possible Cause Solution
This compound Fails to Crystallize (Oils Out) The solution is supersaturated, or the purity is too low. The chosen solvent is not appropriate.Try adding a seed crystal of pure this compound. If no seed crystal is available, try scratching the inside of the flask with a glass rod at the air-solvent interface. Re-purify the material by chromatography to improve its purity. Experiment with different solvent systems; a mixture of a good solvent (e.g., methanol, ethanol) and a poor solvent (e.g., hexane, diethyl ether) is often effective.
Low Yield of Crystals This compound has significant solubility in the mother liquor even at low temperatures. The initial concentration was too low.Cool the crystallization mixture to a lower temperature (e.g., in an ice bath or freezer). Partially evaporate the solvent to increase the concentration before cooling.
Crystals are colored Colored impurities are trapped in the crystal lattice or adsorbed on the crystal surface.The presence of colored impurities often indicates the need for an additional purification step before crystallization.[15] Consider treating the solution with activated carbon before filtration and crystallization. A recrystallization step may be necessary to improve the purity and color of the final product.

Data Presentation

Table 1: Hypothetical Purification of this compound from a Synthetic Crude Mixture

Purification Step Starting Mass (mg) Recovered Mass (mg) Step Yield (%) Purity by HPLC (%)
Crude Product1000--75
Acid-Base Extraction10008508588
Silica Gel Chromatography8507238598
Crystallization72365190>99.5

Table 2: Comparison of Chromatographic Conditions for Quinolizidine Alkaloid Purification

Chromatography Type Stationary Phase Mobile Phase Typical Purity Achieved Reference
Normal Phase ColumnSilica Gel (200-300 mesh)Dichloromethane:Methanol:Ammonia (90:9:1)95-98%[9]
Reversed-Phase HPLCC18 (5 µm)Acetonitrile:Water with 0.1% Formic Acid (Gradient)>99%[12]
HSCCCChloroform:Methanol:WaterpH-adjusted buffer as stationary phase90-99%[10][14]

Experimental Protocols

Protocol 1: Acid-Base Extraction of Crude this compound
  • Dissolution: Dissolve the crude this compound (e.g., 1.0 g) in dichloromethane (50 mL).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 30 mL). Combine the acidic aqueous layers.

  • Neutral Wash: Wash the combined aqueous layers with dichloromethane (2 x 20 mL) to remove any remaining neutral impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 6 M NaOH until the pH is >12.

  • Back Extraction: Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enriched this compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., dichloromethane with 1% methanol and 0.1% triethylamine).

  • Sample Loading: Dissolve the enriched this compound in a minimal amount of the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully load the dry powder onto the top of the column.

  • Elution: Elute the column with a gradient of increasing methanol concentration (e.g., from 1% to 10%) in dichloromethane containing 0.1% triethylamine.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC to identify those containing pure this compound.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the purified product.

Protocol 3: Crystallization of this compound
  • Dissolution: Dissolve the purified this compound in a minimal amount of a hot solvent in which it is soluble (e.g., methanol or ethyl acetate).

  • Addition of Anti-Solvent: While the solution is still warm, slowly add a solvent in which this compound is poorly soluble (e.g., hexane or diethyl ether) until the solution becomes slightly turbid.

  • Clarification: Add a few drops of the hot solvent until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, and then in a refrigerator or ice bath to promote crystal growth.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.

Visualizations

PurificationWorkflow Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Removes neutral/acidic impurities Chromatography Column Chromatography AcidBase->Chromatography Separates from polar impurities & diastereomers Crystallization Crystallization Chromatography->Crystallization Final polishing Pure Pure this compound (>99.5%) Crystallization->Pure

Caption: General workflow for the purification of this compound.

TroubleshootingChromatography Start Poor Chromatographic Result Tailing Peak Tailing? Start->Tailing Separation Poor Separation? Start->Separation Recovery Low Recovery? Start->Recovery AddBase Add Basic Modifier (e.g., Et3N) Tailing->AddBase Yes OptimizeSolvent Optimize Mobile Phase Polarity/Gradient Separation->OptimizeSolvent Yes CheckAdsorption Irreversible Adsorption? Recovery->CheckAdsorption Yes ChangeStationary Change Stationary Phase OptimizeSolvent->ChangeStationary If still poor CheckAdsorption->AddBase Likely

Caption: Troubleshooting logic for chromatography issues.

References

Overcoming low stereoselectivity in 1-Epilupinine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with low stereoselectivity in the synthesis of 1-Epilupinine. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My synthesis of this compound is resulting in a low diastereomeric ratio (dr) or enantiomeric excess (ee). What are the most common causes?

A1: Low stereoselectivity in this compound synthesis often stems from several key factors:

  • Suboptimal Catalyst: The choice and purity of the catalyst are critical. For organocatalytic methods, ensure the catalyst (e.g., L-proline or its derivatives) is of high purity and handled under appropriate conditions to prevent degradation.

  • Incorrect Solvent: The polarity and protic nature of the solvent can significantly influence the transition state of the stereodetermining step. Experiment with different solvents to find the optimal medium for your reaction.

  • Reaction Temperature: Temperature control is crucial. Reactions run at temperatures that are too high may not favor the desired stereoisomer, leading to a mixture of products. Lowering the temperature can often improve selectivity.

  • Moisture and Air: Many stereoselective reactions are sensitive to moisture and atmospheric oxygen. Ensure all glassware is oven-dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Purity of Reagents: Impurities in starting materials or reagents can interfere with the catalyst or reaction pathway, leading to poor stereoselectivity.

Q2: Which synthetic strategies offer the highest stereoselectivity for this compound?

A2: Several modern synthetic methods have demonstrated high stereoselectivity in the synthesis of this compound and related alkaloids. The most successful include:

  • Organocatalytic Asymmetric Mannich Cyclization: This one-pot reaction between a hydroxylactam and an acetal can furnish quinolizidinone derivatives in high yield and excellent enantiomeric excess.[1]

  • Imino-Aldol Reactions: The use of chiral auxiliaries, such as tert-butylsulfinyl imines, in combination with lithium enolates of phenyl esters has been shown to achieve high syn selectivity.

  • Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC): This method is effective for constructing the quinolizidine skeleton with good stereocontrol.[2]

Q3: How can I improve the diastereoselectivity of my organocatalytic Mannich reaction?

A3: To improve the diastereoselectivity of an organocatalytic Mannich reaction, consider the following:

  • Catalyst Screening: Test different organocatalysts. While L-proline is common, other catalysts like pipecolic acid or cinchona alkaloids might offer better stereocontrol for your specific substrate.

  • Solvent Optimization: The choice of solvent can have a profound effect. For proline-catalyzed reactions, polar aprotic solvents like DMSO or DMF are often used. However, in some cases, co-solvents or even protic solvents can alter the reaction pathway and improve selectivity.

  • Additive Screening: The addition of weak acids or bases can sometimes modify the catalytic cycle and enhance diastereoselectivity.

  • Temperature Adjustment: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable transition state, which can lead to higher diastereoselectivity.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Organocatalytic Mannich Cyclization
Symptom Possible Cause Suggested Solution
Low ee (<80%)Inactive or impure organocatalyst.- Use a freshly opened or purified catalyst. - Consider using a different catalyst, such as a diarylprolinol silyl ether, which can offer higher enantioselectivity.
Presence of water in the reaction.- Dry all solvents and reagents thoroughly. - Perform the reaction under a strictly inert atmosphere.
Incorrect catalyst loading.- Optimize the catalyst loading. Typically, 10-20 mol% is a good starting point.
Racemization of the product.- Analyze the ee at different time points to check for product racemization over time. - If racemization is observed, try to shorten the reaction time or run the reaction at a lower temperature.
Issue 2: Poor Diastereomeric Ratio (dr) in Imino-Aldol Reaction
Symptom Possible Cause Suggested Solution
Low dr (<5:1)Incorrect base or enolate formation conditions.- Ensure complete deprotonation by using a strong, non-nucleophilic base like LDA or LiHMDS. - Optimize the temperature of enolate formation and subsequent addition to the imine.
Wrong choice of chiral auxiliary.- The tert-butylsulfinyl group is a reliable chiral auxiliary for this reaction. Ensure it is correctly installed and of high optical purity.
Lewis acid effects.- If a Lewis acid is used, its nature and stoichiometry can influence the transition state geometry. Screen different Lewis acids (e.g., TiCl4, SnCl4, BF3·OEt2).
Reaction quenching.- Quench the reaction at low temperature to prevent epimerization of the product.
Issue 3: Low Stereoselectivity in Intramolecular Nitrile Oxide-Alkene Cycloaddition (INOC)
Symptom Possible Cause Suggested Solution
Mixture of stereoisomersPoor facial selectivity in the cycloaddition.- The stereochemistry of the tether connecting the nitrile oxide and the alkene is crucial. Modify the tether to introduce steric bulk that can direct the cycloaddition to one face of the alkene.
Electronic effects.- The electronic nature of substituents on the alkene can influence the transition state. Consider modifying substituents to enhance electronic bias.[3]
Flexibility of the transition state.- Use a more rigid tether or cyclic precursor to reduce the number of possible transition state conformations.

Data Presentation

Table 1: Comparison of Stereoselective Methods for this compound Synthesis

Method Key Reagents/Catalyst Yield Stereoselectivity (ee/dr) Reference
Organocatalytic Asymmetric Mannich CyclizationHydroxylactam, Acetal, L-proline derivativeup to 89%up to 97% ee[1]
Imino-Aldol ReactionPhenyl 5-chlorovalerate, tert-butylsulfinyl imine, LDA-~13-16:1 dr (syn selective)[4]
Intramolecular Nitrile Oxide-Alkene Cycloaddition(R)-N-(3-nitropropyl)-2-vinylpiperidine48% (overall)High[2]

Experimental Protocols

Protocol 1: Organocatalytic Asymmetric Mannich Cyclization for (-)-Epilupinine Precursor

This protocol is based on the work of Koley et al. for the synthesis of a key quinolizidinone intermediate.[1]

  • Preparation of the Reaction Mixture: To a flame-dried round-bottom flask under an argon atmosphere, add the hydroxylactam (1.0 equiv), the corresponding acetal (1.2 equiv), and the organocatalyst (e.g., a diarylprolinol silyl ether, 0.1 equiv).

  • Solvent Addition: Add the appropriate anhydrous solvent (e.g., dichloromethane or toluene) via syringe.

  • Acid Additive: Add an acid additive (e.g., benzoic acid, 0.1 equiv).

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Imino-Aldol Reaction for (-)-Epilupinine Precursor

This protocol is based on the synthesis of (-)-Epilupinine via an imino-aldol reaction.[4]

  • Enolate Formation: To a solution of diisopropylamine (1.1 equiv) in anhydrous THF at -78 °C, add n-butyllithium (1.0 equiv) dropwise. Stir the solution for 30 minutes at -78 °C, then add a solution of phenyl 5-chlorovalerate (1.0 equiv) in THF. Stir for 1 hour at -78 °C.

  • Imino-Aldol Addition: To the freshly prepared lithium enolate solution, add a solution of the chiral tert-butylsulfinyl imine (0.9 equiv) in THF at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the specified time, monitoring by TLC.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the adduct by column chromatography.

  • Deprotection and Cyclization: The resulting adduct can then be deprotected and cyclized in subsequent steps to yield (-)-Epilupinine.

Visualizations

experimental_workflow cluster_mannich Organocatalytic Mannich Cyclization cluster_aldol Imino-Aldol Reaction mannich_start Hydroxylactam + Acetal mannich_reaction One-pot Cyclization mannich_start->mannich_reaction mannich_catalyst Organocatalyst (e.g., Proline derivative) mannich_catalyst->mannich_reaction mannich_product Quinolizidinone Precursor mannich_reaction->mannich_product mannich_final (-)-Epilupinine mannich_product->mannich_final Reduction aldol_start Phenyl 5-chlorovalerate aldol_enolate Lithium Enolate Formation (LDA) aldol_start->aldol_enolate aldol_reaction Imino-Aldol Addition aldol_enolate->aldol_reaction aldol_imine Chiral Sulfinyl Imine aldol_imine->aldol_reaction aldol_adduct Syn-Adduct aldol_reaction->aldol_adduct aldol_cyclization Deprotection & Cyclization aldol_adduct->aldol_cyclization aldol_final (-)-Epilupinine aldol_cyclization->aldol_final

Caption: Comparative workflows for the stereoselective synthesis of (-)-Epilupinine.

troubleshooting_logic start Low Stereoselectivity Observed q_catalyst Is the catalyst pure and active? start->q_catalyst a_catalyst_yes Yes q_catalyst->a_catalyst_yes Yes a_catalyst_no No q_catalyst->a_catalyst_no No q_solvent Is the solvent optimal? a_catalyst_yes->q_solvent sol_catalyst Use fresh/purified catalyst. Consider alternative catalysts. a_catalyst_no->sol_catalyst sol_catalyst->q_solvent a_solvent_yes Yes q_solvent->a_solvent_yes Yes a_solvent_no No q_solvent->a_solvent_no No q_temp Is the temperature too high? a_solvent_yes->q_temp sol_solvent Screen a range of anhydrous solvents (polar aprotic, etc.). a_solvent_no->sol_solvent sol_solvent->q_temp a_temp_yes Yes q_temp->a_temp_yes Yes a_temp_no No q_temp->a_temp_no No sol_temp Lower the reaction temperature (e.g., 0 °C, -20 °C, -78 °C). a_temp_yes->sol_temp q_conditions Are reaction conditions strictly anhydrous/inert? a_temp_no->q_conditions sol_temp->q_conditions a_conditions_yes Yes q_conditions->a_conditions_yes Yes a_conditions_no No q_conditions->a_conditions_no No end Improved Stereoselectivity a_conditions_yes->end sol_conditions Flame-dry glassware. Use anhydrous reagents/solvents. Run under N2 or Ar. a_conditions_no->sol_conditions sol_conditions->end

References

Technical Support Center: Optimizing 1-Epilupinine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the extraction and optimization of 1-Epilupinine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for laboratory experiments. Here you will find frequently asked questions, detailed experimental protocols, comparative data, and troubleshooting guides to address common challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and which natural sources are richest in it?

A1: this compound is a naturally occurring quinolizidine alkaloid found in plants of the Lupinus genus.[1] It is the C-1 epimer of lupinine.[1] Research indicates that while it is present in many lupin species, wild species such as Lupinus pilosus and Lupinus palaestinus contain this compound as one of their dominant alkaloids.[2] Cultivated species like Lupinus luteus also contain this compound, but often in smaller quantities relative to other alkaloids like lupinine and gramine.[2]

Q2: What is the general principle behind extracting this compound?

A2: The extraction of this compound, like other alkaloids, is based on its chemical properties as a weak base. In their natural state within the plant, alkaloids exist as salts, which are soluble in polar solvents like water or acidic water.[3] The core extraction principle involves an acid-base liquid-liquid extraction:

  • The plant material is first treated with an acidic solution to protonate the alkaloids, making them soluble in the aqueous phase.

  • This aqueous extract is then separated from solid plant debris.

  • The pH of the aqueous extract is raised with a base (e.g., NaOH, NH₄OH). This deprotonates the alkaloid salts, converting them into their free base form.

  • The alkaloid free base is no longer soluble in water but becomes soluble in non-polar organic solvents (e.g., dichloromethane, chloroform), allowing it to be extracted from the aqueous phase.[4]

Q3: Which solvent system is most effective for extraction?

A3: The choice of solvent depends on the specific step of the extraction process.

  • Initial Extraction: An acidic aqueous solution (e.g., 0.5 N HCl, 5% trichloroacetic acid) is effective for leaching the alkaloid salts from the plant matrix.[5][6] For analytical purposes, acidified methanol/water can also be used for a one-step extraction.[2]

  • Liquid-Liquid Extraction of Free Base: Dichloromethane (DCM) and chloroform are commonly cited and highly effective for extracting the this compound free base from the basified aqueous solution.[5][7] Tertiary-butyl methyl ether (tBME) has been noted as a safer alternative to diethyl ether for extracting related lupin alkaloids.[7]

Q4: How can I improve the purity of my crude extract?

A4: Purity can be significantly improved through several key steps:

  • Defatting: Lupinus seeds have high lipid content which can co-extract and form emulsions. A pre-extraction step with a non-polar solvent like n-hexane using a Soxhlet apparatus will remove most lipids.[8][9]

  • Fractional pH Extraction: Different quinolizidine alkaloids have slightly different basicities. By carefully controlling the pH during the back-extraction step, you can achieve some separation. For example, lupanine can be extracted at a pH of 10.5-11.5, whereas other alkaloids may require a higher pH (>12.5) to be efficiently extracted into the organic phase.[7]

  • Chromatography: For high purity, chromatographic separation is essential. A common strategy is to first use silica gel column chromatography to separate the crude extract into several fractions, followed by preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to isolate pure this compound.[10]

Q5: What are the key differences between classical and modern extraction techniques?

A5: Classical techniques like maceration or Soxhlet extraction are well-established but often require large volumes of organic solvents and long extraction times. Modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and sustainability. They typically result in shorter extraction times, reduced solvent consumption, and potentially higher yields by improving mass transfer through mechanisms like acoustic cavitation (UAE) or localized heating (MAE).

Section 2: Experimental Protocols

Protocol 1: Classical Acid-Base Extraction from Lupinus Seeds

This protocol is a standard method for obtaining a crude alkaloid extract enriched with this compound.

1. Material Preparation:

  • Grind dried Lupinus seeds (e.g., L. pilosus) to a fine powder (approx. 60 mesh).

  • (Optional but Recommended) Defat the seed powder by extracting with n-hexane for 6-8 hours in a Soxhlet apparatus to remove lipids. Air-dry the powder to remove residual hexane.[8]

2. Acidic Extraction:

  • Weigh 25 g of the fine seed powder and transfer to a flask.

  • Add 200 mL of 0.5 N Hydrochloric Acid (HCl).

  • Homogenize the mixture by sonicating for 30 minutes, or by stirring vigorously for 1-2 hours at room temperature.[5]

  • Separate the acidic extract from the solid residue by centrifugation (4000 rpm for 10 minutes) followed by filtration.

  • Repeat the extraction on the solid residue with another 100 mL of 0.5 N HCl to maximize yield and combine the acidic supernatants.

3. Basification and Free Base Extraction:

  • Cool the combined acidic extract in an ice bath.

  • Slowly add 5 N Sodium Hydroxide (NaOH) or concentrated Ammonium Hydroxide (NH₄OH) with constant stirring until the pH of the solution reaches 12.5-13.0.[7] Monitor the pH carefully with a pH meter.

  • Transfer the alkaline solution to a separatory funnel.

  • Add 100 mL of dichloromethane (DCM), shake vigorously for 2 minutes, and vent frequently.

  • Allow the layers to separate and collect the lower organic (DCM) layer.

  • Repeat the extraction of the aqueous layer two more times with 75 mL portions of DCM.

  • Combine all organic extracts.

4. Drying and Concentration:

  • Dry the combined DCM extract over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent.

  • Evaporate the solvent using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude alkaloid extract.

  • Store the resulting residue at -20°C for further purification.

Protocol 2: General Procedure for Ultrasound-Assisted Extraction (UAE)

This method provides a more rapid extraction compared to the classical protocol.

1. Material Preparation:

  • Prepare fine, defatted Lupinus seed powder as described in Protocol 1.

2. Extraction:

  • Place 10 g of the seed powder in a 250 mL flask.

  • Add 100 mL of the extraction solvent (e.g., 0.5 N HCl or 80% Methanol).

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30-45 minutes at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture to separate the extract from the solid residue.

3. Downstream Processing:

  • If an acidic solvent was used, proceed to the Basification and Free Base Extraction steps as described in Protocol 1 (steps 3 and 4).

  • If a solvent like methanol was used, first evaporate the methanol. Dissolve the resulting residue in 100 mL of 0.5 N HCl, filter out any insoluble material, and then proceed with the basification and DCM extraction steps.

Section 3: Data on Extraction Parameters

Table 1: Quinolizidine Alkaloid (QA) Composition in Select Lupinus Species
SpeciesDominant AlkaloidsNotes
Lupinus pilosus Epilupinine , Multiflorine, 13α-hydroxymultiflorineA primary source for this compound.[2]
Lupinus palaestinus Multiflorine, Epilupinine A primary source for this compound.[2]
Lupinus luteus Lupinine, Gramine, Epilupinine (minor)Contains this compound, but at lower levels than other QAs.[2]
Lupinus albus Lupanine, 13α-hydroxylupanine, AlbineTotal QA content can be very high (>20 mg/g).[2][5]
Lupinus angustifolius Lupanine, 13α-hydroxylupanine, AngustifolineTotal QA content is highly variable by cultivar.[2][6]
Table 2: Comparison of Solvents for Alkaloid Extraction Steps
StepSolvent ClassSpecific ExamplesPurpose & Rationale
Defatting Non-polar Hydrocarbonn-Hexane, Petroleum EtherRemoves lipids and carotenoids to prevent emulsions and simplify purification.[8][11]
Initial Extraction (Salts) Acidified Aqueous0.5 N HCl, 5% Trichloroacetic AcidProtonates alkaloids to form water-soluble salts, efficiently leaching them from the plant matrix.[5][6]
Initial Extraction (Salts & Free Base) Polar OrganicMethanol, EthanolSolubilizes both salt and free base forms. Often used in analytical methods.[2]
LLE (Free Base) Chlorinated HydrocarbonsDichloromethane (DCM), ChloroformHigh density and excellent solvency for most alkaloid free bases.[5][7]
LLE (Free Base) EthersTertiary-butyl methyl ether (tBME)Safer alternative to diethyl ether (less prone to peroxide formation) for extracting certain alkaloids like lupanine.[7]

Section 4: Troubleshooting Guide

Issue 1: Low or No Yield of this compound

  • Question: My final crude extract shows a very low yield. What could have gone wrong?

  • Answer:

    • Incomplete Extraction: Ensure the plant material was ground finely enough to allow for solvent penetration. Consider extending the extraction time or performing an additional extraction cycle on the plant residue.

    • Incorrect pH: The pH for converting the alkaloid to its free base is critical. For this compound and other minor alkaloids, a pH of >12.5 is recommended. If the pH was too low (e.g., 10-11), your target compound may have remained in the aqueous phase.[7] Always verify the pH of the aqueous phase after adding the base.

    • Insufficient Solvent: Use an adequate volume of organic solvent for the liquid-liquid extraction. A common ratio is 1:3 to 1:4 (organic:aqueous) per extraction, repeated three times.

    • Source Material: The concentration of this compound varies significantly between species and even between different plant batches or harvest times.[12] Ensure you are using a species known to be rich in this compound (see Table 1).

Issue 2: Formation of a Persistent Emulsion During Liquid-Liquid Extraction

  • Question: I can't get a clean separation between my aqueous and organic layers due to a thick emulsion. How can I fix this?

  • Answer: Emulsions are very common with lupin extracts due to co-extracted lipids and proteins.[9]

    • Prevention (Best Approach):

      • Defat the starting material with hexane before the main extraction (see Protocol 1). This is the most effective method.

      • During LLE, use gentle inversions or swirling instead of vigorous shaking.

    • Breaking an Existing Emulsion:

      • Add Brine: Add a saturated NaCl solution to the separatory funnel. This increases the ionic strength and polarity of the aqueous phase, helping to force the separation.

      • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at high speed. This will often compact the emulsion into a solid pellet between the two liquid phases.

      • Filtration: Pass the entire mixture through a pad of Celite or glass wool to break up the emulsion layer.

Issue 3: Crude Extract is Highly Impure (Oily, Pigmented)

  • Question: My final extract is a dark, oily residue. How can I clean it up?

  • Answer: This indicates the co-extraction of fats and pigments.

    • Lack of Defatting: If you skipped the initial defatting step, this is the most likely cause. You can attempt to clean the crude extract by dissolving it in your LLE organic solvent (e.g., DCM), washing it several times with a dilute NaOH solution to saponify fats, followed by water washes.

    • Perform an Acid Wash: Dissolve the crude extract in an organic solvent and perform a back-extraction into dilute acid (0.5 N HCl). The alkaloids will move to the aqueous phase, leaving many non-basic impurities (oils, pigments) in the organic layer. You can then discard the organic layer, re-basify the aqueous layer to pH >12.5, and extract your cleaner alkaloids into fresh DCM.

Issue 4: Difficulty in Separating this compound from Other Co-extracted Alkaloids

  • Question: My analysis (TLC, HPLC) shows my extract is a complex mixture of alkaloids. How do I isolate this compound?

  • Answer: This is expected, as Lupinus species contain numerous structurally similar quinolizidine alkaloids.[13] Simple extraction will not separate them.

    • Fractional pH Extraction: As a preliminary step, use the pH gradient method described in FAQ #4 to potentially separate groups of alkaloids.

    • Column Chromatography: This is the primary method for separation. Pack a silica gel column and elute with a solvent gradient, typically starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding methanol. For example, a gradient of Dichloromethane:Methanol (from 100:0 to 90:10) is a good starting point.[10] Collect fractions and analyze them by TLC or HPLC to identify those enriched in this compound.

    • Preparative HPLC: For the highest purity, the fractions containing this compound from the silica column should be further purified using preparative reverse-phase HPLC.

Section 5: Visual Guides

Extraction_Workflow cluster_prep 1. Material Preparation cluster_extract 2. Extraction cluster_purify 3. Purification Start Lupinus Seeds Grind Grinding & Sieving Start->Grind Defat Defatting with Hexane (Soxhlet) Grind->Defat AcidEx Acidic Extraction (e.g., 0.5 N HCl) Defat->AcidEx Filter Centrifugation / Filtration AcidEx->Filter AqueousExtract Crude Aqueous Extract (Alkaloid Salts) Filter->AqueousExtract Basify Basification (NaOH to pH >12.5) AqueousExtract->Basify LLE Liquid-Liquid Extraction (DCM) Basify->LLE OrganicPhase Crude Organic Extract (Alkaloid Free Bases) LLE->OrganicPhase Dry Drying (Na2SO4) & Concentration OrganicPhase->Dry CrudeAlkaloids Crude Alkaloid Mixture Dry->CrudeAlkaloids Purify Chromatographic Purification (Silica Column -> Prep HPLC) CrudeAlkaloids->Purify Pure Pure this compound Purify->Pure

Caption: General workflow for this compound extraction and purification.

Acid_Base_Logic CrudeExtract Crude Organic Extract (Alkaloids, Lipids, Pigments) AddAcid 1. Add Dilute Acid (HCl) 2. Shake and Separate CrudeExtract->AddAcid OrganicLayer1 Organic Phase (Lipids, Pigments, Neutral Impurities) DISCARD AddAcid->OrganicLayer1 Impurities stay in Organic AqueousLayer1 Aqueous Phase (Protonated Alkaloids: R₃NH⁺Cl⁻) KEEP AddAcid->AqueousLayer1 Alkaloids move to Aqueous AddBase 1. Add Base (NaOH) to pH >12.5 2. Add fresh DCM 3. Shake and Separate AqueousLayer1->AddBase AqueousLayer2 Aqueous Phase (Salts, Polar Impurities) DISCARD AddBase->AqueousLayer2 Impurities stay in Aqueous OrganicLayer2 Organic Phase (Alkaloid Free Base: R₃N) KEEP & CONCENTRATE AddBase->OrganicLayer2 Alkaloids move back to Organic

Caption: Logic of acid-base partitioning for purification.

Emulsion_Troubleshooting Problem Problem: Persistent Emulsion in LLE Cause Primary Cause: High Lipid/Protein Content Problem->Cause Solution1 Option 1: Add Saturated NaCl (Brine) Cause->Solution1 Tries to break emulsion Solution2 Option 2: Centrifuge the Mixture Cause->Solution2 Tries to break emulsion Solution3 Option 3: Filter through Celite Cause->Solution3 Tries to break emulsion Prevention Best Solution: PREVENTION Cause->Prevention Avoids problem entirely DefatStep Defat raw material with Hexane before extraction. Prevention->DefatStep

Caption: Troubleshooting decision tree for emulsion formation.

References

Minimizing side-product formation in 1-Epilupinine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-epilupinine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the synthesis of this quinolizidine alkaloid, with a focus on minimizing the formation of side-products.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a concise and efficient three-step asymmetric total synthesis route.

Issue 1: Low Yield in the Initial Alkylation Step

  • Question: I am experiencing a low yield during the alkylation of the N-nosylamide with the chiral epoxyalkene. What are the potential causes and solutions?

  • Answer: Low yields in this step can often be attributed to several factors:

    • Incomplete Deprotonation: Ensure the N-nosylamide is fully deprotonated by the base (e.g., Cs2CO3) before adding the alkylating agent. Consider increasing the reaction time or using a stronger, non-nucleophilic base if necessary.

    • Side Reactions of the Epoxide: The epoxide is susceptible to nucleophilic attack by other species in the reaction mixture. Ensure all reagents and solvents are anhydrous to prevent hydrolysis.

    • Steric Hindrance: The reactants are sterically demanding, which can slow down the desired SN2 reaction. Increasing the reaction temperature may improve the rate, but monitor for decomposition.

    • Purification Losses: The product can be challenging to separate from the starting materials. Optimize your chromatographic conditions to ensure a clean separation.

Issue 2: Incomplete Ozonolysis or Formation of Ozonide Byproducts

  • Question: After ozonolysis and reductive workup, I am observing unreacted starting material or a complex mixture of products. How can I improve this step?

  • Answer: Ozonolysis requires careful control of reaction conditions to avoid unwanted side-products.

    • Insufficient Ozone: Ensure a sufficient amount of ozone is bubbled through the solution. The characteristic blue color of ozone in the solution indicates that the reaction is complete.

    • Over-oxidation: While less common with a reductive workup, over-oxidation can occur. Ensure the temperature is kept low (typically -78 °C) throughout the ozone addition.

    • Inefficient Reductive Workup: The choice of reducing agent is critical. If using a milder reducing agent like dimethyl sulfide (DMS), ensure it is added in sufficient excess and allowed to react completely. For more robust reductions, sodium borohydride (NaBH4) can be used, but care must be taken to avoid reduction of other functional groups.

    • Unstable Ozonide: The intermediate ozonide can be unstable. Proceed with the reductive workup immediately after the ozonolysis is complete.

Issue 3: Low Diastereoselectivity in the Intramolecular Mannich Reaction

  • Question: The formation of the quinolizidine skeleton via the intramolecular Mannich reaction is producing a mixture of diastereomers. How can I favor the formation of this compound over its C-1 epimer, lupinine?

  • Answer: The diastereoselectivity of the intramolecular Mannich reaction is a critical step.[1] Several factors can influence the stereochemical outcome:

    • Catalyst Choice and Loading: L-proline is an effective catalyst for this transformation.[2] Ensure the catalyst is of high purity and used in the correct stoichiometric amount. The reaction is sensitive to the catalyst loading, so optimization may be required.

    • Reaction Temperature: The temperature can significantly impact the transition state energies leading to the different diastereomers. Running the reaction at a lower temperature may improve selectivity.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the intermediate iminium ion and the approach of the nucleophile. Experiment with different solvents to find the optimal conditions.

    • pH Control: The pH of the reaction mixture can affect the rate of iminium ion formation and the subsequent cyclization. Buffering the reaction may be necessary to maintain optimal conditions.

Issue 4: Difficulty in the Final Reduction of the Aldehyde

  • Question: The final reduction of the bicyclic aldehyde to the primary alcohol is sluggish or results in side-products. What are the recommended conditions?

  • Answer: The reduction of the aldehyde to form this compound should be a straightforward step, but challenges can arise.

    • Choice of Reducing Agent: Sodium borohydride (NaBH4) is a suitable reagent for this reduction. It is selective for aldehydes and ketones and will not affect other functional groups present.

    • Reaction Conditions: The reaction is typically carried out in a protic solvent like methanol or ethanol at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side reactions.

    • Workup Procedure: A careful aqueous workup is necessary to quench any remaining reducing agent and to protonate the resulting alkoxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in this compound synthesis?

A1: The most common side-product is often the C-1 epimer, lupinine.[1] The ratio of these two diastereomers is highly dependent on the conditions of the intramolecular Mannich reaction. Other potential side-products can include unreacted starting materials, products of incomplete cyclization, and over-reduced species if harsh reducing agents are used in the final step.

Q2: How can I effectively purify this compound from its diastereomer, lupinine?

A2: The separation of diastereomers can be challenging.

  • Column Chromatography: Careful column chromatography on silica gel is the most common method. A solvent system with a relatively low polarity that allows for good separation should be chosen. It may be necessary to screen several solvent systems (e.g., mixtures of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine to prevent tailing).

  • Preparative HPLC: For very difficult separations, preparative high-performance liquid chromatography (HPLC) on a chiral or achiral stationary phase may be necessary.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes, several steps require specific safety measures:

  • Ozonolysis: Ozone is a toxic and explosive gas. This reaction should be performed in a well-ventilated fume hood, and the excess ozone should be quenched (e.g., with a solution of potassium iodide) before venting.

  • Sodium Borohydride: This reagent is flammable and reacts with water to produce hydrogen gas. It should be handled with care in a dry environment.

  • General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocols

A concise and effective asymmetric total synthesis of (+)-epilupinine has been reported, which serves as a good model for minimizing side-product formation.[2]

Key Synthetic Steps:

  • Alkylation of N-nosylamide: A chiral N-nosylamide is deprotonated and reacted with a chiral epoxyalkene to form the linear precursor.

  • Ozonolysis: The alkene is cleaved via ozonolysis followed by a reductive workup to yield a δ-amino aldehyde.

  • One-Pot Cascade Reaction: This key step involves:

    • Removal of the nosyl protecting group.

    • Intramolecular dehydrative condensation to form an iminium ion.

    • L-proline-catalyzed intramolecular Mannich reaction to form the quinolizidine skeleton.

    • In-situ reduction of the resulting aldehyde to the primary alcohol, yielding (+)-epilupinine.

Data Presentation

StepKey TransformationCommon IssuesKey Parameters to Optimize
1 AlkylationLow yield, side reactionsBase, temperature, reaction time
2 OzonolysisIncomplete reaction, over-oxidationOzone stoichiometry, temperature, reducing agent
3 Mannich ReactionLow diastereoselectivityCatalyst, temperature, solvent
4 ReductionIncomplete reaction, side-productsReducing agent, temperature

Visualizations

Synthesis_Workflow Start N-Nosylamide + Epoxyalkene Alkylation Alkylation Start->Alkylation Ozonolysis Ozonolysis Alkylation->Ozonolysis Amino_Aldehyde δ-Amino Aldehyde Ozonolysis->Amino_Aldehyde Cascade One-Pot Cascade: - Deprotection - Cyclization (Mannich) - Reduction Amino_Aldehyde->Cascade Epilupinine (+)-1-Epilupinine Cascade->Epilupinine

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Logic cluster_0 Troubleshooting the Intramolecular Mannich Reaction Low_Diastereoselectivity Low Diastereoselectivity? Check_Catalyst Verify Catalyst Purity and Loading Low_Diastereoselectivity->Check_Catalyst Optimize_Temp Lower Reaction Temperature Low_Diastereoselectivity->Optimize_Temp Screen_Solvents Screen Different Solvents Low_Diastereoselectivity->Screen_Solvents

Caption: Decision-making process for troubleshooting low diastereoselectivity.

References

Preventing racemization during 1-Epilupinine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of 1-epilupinine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in this compound synthesis?

A1: Racemization is the process that leads to the formation of a racemic mixture (an equal mixture of enantiomers) from a pure enantiomer. In the context of this compound synthesis, which is a chiral molecule, maintaining stereochemical integrity is crucial as different enantiomers can have different biological activities. The loss of stereocontrol leads to a mixture of (+)- and (-)-1-epilupinine, reducing the yield of the desired enantiomer and requiring challenging purification steps.

Q2: Which step in the synthesis of this compound is most susceptible to racemization?

A2: The key stereochemistry-determining step in many reported syntheses of this compound is the intramolecular Mannich reaction, which forms the quinolizidine core.[1][2] The stereocenter at the bridgehead carbon (C-1) is established in this step. Conditions that allow for the reversible formation of an enamine or iminium ion intermediate can lead to loss of stereochemical information and result in racemization.[3]

Q3: What are the general causes of racemization in amine synthesis?

A3: Racemization in the synthesis of chiral amines and related alkaloids can be caused by several factors:

  • Harsh reaction conditions: High temperatures or extreme pH (strongly acidic or basic conditions) can promote epimerization at stereogenic centers.[4]

  • Unsuitable catalysts or reagents: The choice of catalyst and reagents is critical. Some may not provide a sufficiently chiral environment to control the stereochemical outcome of the reaction.

  • Prolonged reaction times: Allowing a reaction to proceed for too long, especially under conditions that favor equilibrium, can lead to the formation of the thermodynamically more stable, and often racemic, product.

  • Intermediate stability: If the chiral intermediate is not stable and can easily convert to an achiral form (e.g., an enamine), racemization is more likely.[5]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on preventing racemization.

Problem 1: Low enantiomeric excess (ee) or diastereomeric ratio (dr) in the final product.

Possible Cause Suggested Solution Underlying Principle
Suboptimal catalyst for the intramolecular Mannich reaction.Switch to a proline-based organocatalyst, such as L-proline or D-proline, to favor the formation of the desired enantiomer.[1] Chiral phosphoric acids have also been shown to be effective in similar asymmetric cyclizations.[6]Proline and other organocatalysts create a chiral environment around the reactants, directing the approach of the nucleophile to one face of the electrophile, thus controlling the stereochemical outcome.[7][8]
Inappropriate solvent for the reaction.Use a non-polar, aprotic solvent such as chloroform or dichloromethane. Polar solvents can sometimes interfere with the catalyst-substrate complex, leading to lower stereoselectivity.[9]The solvent can influence the transition state geometry and the solubility of the catalyst and reactants, which in turn affects the stereoselectivity of the reaction.
Reaction temperature is too high.Perform the reaction at a lower temperature. While this may slow down the reaction rate, it often improves stereoselectivity by favoring the kinetically controlled product over the thermodynamically controlled one.Lower temperatures increase the energy difference between the diastereomeric transition states, leading to a higher preference for the formation of one stereoisomer.
Incorrect base or acidic conditions.If a base is required, use a non-nucleophilic, sterically hindered base. For acid-catalyzed steps, use a mild Brønsted or Lewis acid. Avoid strong acids or bases which can promote enolization and subsequent racemization.[10]Strong bases can deprotonate the α-carbon to the carbonyl or imine, leading to a planar, achiral enolate or enamine intermediate, which is a common pathway for racemization.[5]

Problem 2: Formation of unexpected stereoisomers.

Possible Cause Suggested Solution Underlying Principle
Epimerization of an intermediate prior to the key cyclization step.Analyze intermediates by chiral chromatography (HPLC or GC) to pinpoint where the loss of stereochemical purity is occurring. Adjust purification and handling procedures to minimize exposure to harsh conditions.Stereocenters can be labile under certain conditions. Identifying the specific step where epimerization occurs allows for targeted optimization of that step.
Incorrect enantiomer of the catalyst was used.Double-check that the correct enantiomer of the catalyst (e.g., L-proline for (+)-epilupinine) is being used to obtain the desired product enantiomer.[1]The choice of catalyst enantiomer determines the absolute stereochemistry of the product in an asymmetric catalytic reaction.

Quantitative Data Summary

The following table summarizes key data from a reported asymmetric synthesis of (+)-1-epilupinine, highlighting the conditions that lead to high stereoselectivity.

StepReagent/CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee%)Reference
Intramolecular Mannich ReactionL-proline (20 mol%)ChloroformRoom Temperature85>99[1]

Experimental Protocols

Key Experiment: Asymmetric Intramolecular Mannich Reaction for the Synthesis of (+)-1-Epilupinine [1]

This protocol describes the crucial cyclization step that establishes the stereochemistry of the quinolizidine core.

Materials:

  • Dialdehyde precursor

  • L-proline

  • Chloroform (CHCl₃)

Procedure:

  • To a solution of the dialdehyde precursor (1.0 eq) in chloroform, add L-proline (0.2 eq).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and perform a standard aqueous work-up.

  • Purify the crude product by column chromatography on silica gel to afford the cyclized product.

  • The resulting intermediate can then be reduced (e.g., with NaBH₄) to yield (+)-1-epilupinine.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Dialdehyde Precursor mannich Intramolecular Mannich Reaction start->mannich L-proline, CHCl3, RT reduction Reduction mannich->reduction e.g., NaBH4 product (+)-1-Epilupinine reduction->product

Caption: Workflow for the asymmetric synthesis of (+)-1-epilupinine.

troubleshooting_logic problem Low Enantiomeric Excess (ee) cause1 Suboptimal Catalyst problem->cause1 cause2 Incorrect Solvent problem->cause2 cause3 High Temperature problem->cause3 solution1 Use L-proline or chiral phosphoric acid cause1->solution1 solution2 Use non-polar, aprotic solvent cause2->solution2 solution3 Lower reaction temperature cause3->solution3

Caption: Troubleshooting logic for low enantiomeric excess.

References

Technical Support Center: Optimizing Reaction Conditions for 1-Epilupinine Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the derivatization of 1-Epilupinine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing the primary alcohol of this compound?

A1: The primary alcohol of this compound is typically derivatized through two main reactions:

  • Acylation: To form esters. This is commonly achieved using acyl chlorides or acid anhydrides.

  • Etherification: To form ethers. The Williamson ether synthesis is a common method for this transformation.

Q2: Can the tertiary amine in the quinolizidine ring of this compound interfere with the derivatization of the hydroxyl group?

A2: Yes, the tertiary amine can potentially interfere with the derivatization. It can act as a nucleophile or a base, leading to side reactions such as quaternization (especially with reactive alkyl halides in etherification) or reaction with acyl halides.[1][2] Careful selection of reagents and reaction conditions is crucial to minimize these side reactions.

Q3: How can I monitor the progress of my this compound derivatization reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction progress. By co-spotting the reaction mixture with the this compound starting material, you can observe the disappearance of the starting material spot and the appearance of a new, less polar product spot. Staining with a suitable agent, such as permanganate or an acidic vanillin solution, can help visualize the spots.[3]

Q4: What are the best analytical techniques to confirm the structure of my derivatized this compound?

A4: A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is ideal for structural confirmation.

  • ¹H and ¹³C NMR will show characteristic shifts confirming the addition of the new functional group. For example, in acylation, you would expect to see new signals corresponding to the acyl group and a downfield shift of the protons on the carbon bearing the newly formed ester.[4]

  • Mass Spectrometry (e.g., GC-MS or LC-MS) will show a molecular ion peak corresponding to the expected mass of the derivatized product. The fragmentation pattern can also provide structural information.[5][6]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction by TLC until the starting material is consumed. Extend the reaction time if necessary. For Williamson ether synthesis, ensure the alkoxide has been completely formed before adding the alkyl halide.[7]
Poor quality reagents Use freshly distilled or high-purity solvents and reagents. Ensure acylating agents have not hydrolyzed and that the base used for deprotonation in etherification is not old or deactivated.
Suboptimal reaction temperature For acylation, reactions are often run at room temperature or slightly elevated temperatures. For Williamson ether synthesis, gentle heating may be required.[2] Optimize the temperature based on literature for similar substrates.
Steric hindrance If using a bulky acylating or alkylating agent, the reaction may be slow. Consider using a less hindered reagent if possible. For Williamson synthesis, remember that it works best with primary alkyl halides.
Product lost during workup This compound derivatives may have some water solubility, especially if the tertiary amine is protonated. Ensure the aqueous layer is thoroughly extracted during workup. Back-extraction of the combined organic layers with a small amount of dilute acid can sometimes help remove basic impurities, but be cautious of product hydrolysis.
Problem 2: Presence of Multiple Products (Side Reactions)
Side Product Possible Cause Suggested Solution
Quaternized this compound The tertiary amine has reacted with the alkyl halide (in etherification) or acyl halide (in acylation).[2]For Acylation: Use a non-nucleophilic base like pyridine or triethylamine to scavenge the acid byproduct instead of relying on the substrate's basicity. Add the acylating agent slowly at a low temperature. For Etherification: Use a less reactive alkylating agent if possible. Consider protecting the tertiary amine as an N-oxide, though this adds extra steps. Using an excess of the deprotonated alcohol can also favor the desired reaction.
N-Oxide Formation Oxidation of the tertiary amine.This is less common under standard acylation or etherification conditions but can occur if oxidizing agents are present. Ensure reagents and solvents are free of peroxides.
Elimination Product (Alkene) In Williamson ether synthesis, if a secondary or tertiary alkyl halide is used, elimination can compete with substitution.Use a primary alkyl halide whenever possible for Williamson ether synthesis.
Unreacted Starting Material See "Low or No Product Yield" section.

Experimental Protocols

Acylation of this compound (Ester Formation)

This protocol describes a general procedure for the acylation of this compound using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate/hexanes with a small amount of triethylamine).

Etherification of this compound (Williamson Ether Synthesis)

This protocol outlines a general procedure for the etherification of this compound.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.5 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.2 equivalents).

  • Allow the reaction to warm to room temperature and stir overnight, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Add water and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Derivatization

ParameterAcylationWilliamson Ether Synthesis
Reagents Acyl chloride/anhydride, Base (e.g., Et₃N, pyridine)NaH, Alkyl halide
Solvent Anhydrous DCM, THFAnhydrous THF, DMF
Temperature 0 °C to room temperature0 °C to reflux
Reaction Time 2-4 hours12-24 hours
Workup Aqueous basic washAqueous quench
Common Side Reactions Amine quaternizationAmine quaternization, Elimination

Table 2: Expected Analytical Data for this compound and its Acetyl Derivative

Compound Molecular Formula Molecular Weight ( g/mol ) Expected ¹H NMR signals for -CH₂O- group (ppm) Expected Mass Spec (M+)
This compoundC₁₀H₁₉NO169.26~3.4-3.6169
This compound AcetateC₁₂H₂₁NO₂211.30~4.0-4.2211

Visualizations

experimental_workflow_acylation start This compound in Anhydrous DCM add_base Add Triethylamine start->add_base cool Cool to 0°C add_base->cool add_acyl Add Acyl Chloride cool->add_acyl react Stir at RT (2-4h) add_acyl->react quench Quench with NaHCO₃ react->quench extract Extract with DCM quench->extract wash Wash with Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry purify Column Chromatography dry->purify product Acylated this compound purify->product

Caption: Experimental workflow for the acylation of this compound.

troubleshooting_williamson_synthesis start Low Yield in Williamson Synthesis cause1 Incomplete Alkoxide Formation start->cause1 cause2 Side Reaction: Elimination start->cause2 cause3 Side Reaction: Quaternization start->cause3 cause4 Poor Reagent Reactivity start->cause4 solution1 Increase reaction time with NaH Use a stronger base (handle with care) cause1->solution1 solution2 Use primary alkyl halide Lower reaction temperature cause2->solution2 solution3 Use less reactive alkyl halide Consider amine protection cause3->solution3 solution4 Use a more reactive alkyl halide (e.g., iodide) Increase reaction temperature cause4->solution4

Caption: Troubleshooting logic for low yield in Williamson ether synthesis.

References

Technical Support Center: Purification of 1-Epilupinine Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Epilupinine from plant extracts.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Yield of Total Alkaloids After Initial Extraction

Question: We performed an acid-water extraction followed by liquid-liquid extraction with chloroform after basifying the aqueous layer, but the yield of the crude alkaloid extract is significantly lower than expected. What could be the cause?

Answer:

Several factors could contribute to a low yield of total alkaloids during the initial extraction. Here's a systematic troubleshooting approach:

  • Incomplete Cell Lysis: The plant material may not have been ground finely enough. For efficient extraction, the particle size should be small to maximize the surface area exposed to the solvent.

  • Insufficient Basification: The pH of the aqueous extract must be sufficiently alkaline (typically pH 9-11) to ensure that the alkaloid salts are converted to their free base form, which is soluble in organic solvents like chloroform. Use a calibrated pH meter to verify the pH before extraction.

  • Inadequate Solvent Polarity: While chloroform is commonly used, its polarity might not be optimal for all alkaloids present in the extract. A slightly more polar solvent or a mixture of solvents could improve extraction efficiency.

  • Emulsion Formation: Emulsions can form at the interface between the aqueous and organic layers, trapping alkaloids and making phase separation difficult. To break emulsions, you can try adding a saturated NaCl solution, gentle centrifugation, or filtering the mixture through a bed of Celite.

  • Insufficient Extraction Cycles: A single extraction is often insufficient to recover all the alkaloids. Perform at least three to five extractions with fresh organic solvent, monitoring the extraction progress by TLC analysis of the organic layer.

Issue 2: Poor Separation of this compound from Other Alkaloids by Column Chromatography

Question: We are using silica gel column chromatography to purify our crude alkaloid extract, but we are getting poor resolution between this compound and other co-eluting alkaloids, particularly its stereoisomer, Lupinine. How can we improve the separation?

Answer:

Separating structurally similar alkaloids like this compound and Lupinine can be challenging. Here are several strategies to enhance separation:

  • Optimize the Mobile Phase: A systematic optimization of the mobile phase is crucial.

    • Solvent System: A common mobile phase for separating lupin alkaloids on silica gel is a mixture of chloroform or dichloromethane with methanol and a small amount of a basic modifier like ammonium hydroxide or triethylamine. The base helps to reduce tailing of the basic alkaloid spots.

    • Gradient Elution: A shallow gradient of the polar solvent (e.g., methanol) can improve resolution compared to isocratic elution.

    • Mobile Phase Modifiers: Adding a small percentage of a different solvent can alter the selectivity of the separation.

  • Stationary Phase Selection:

    • Alumina: Basic or neutral alumina can sometimes provide better separation for basic compounds like alkaloids compared to the acidic silica gel, which can cause tailing or degradation.

    • Reverse-Phase Silica (C18): If the alkaloids have sufficient hydrophobicity, reverse-phase chromatography with a mobile phase of acetonitrile/water or methanol/water with a buffer can be effective.

  • Column Parameters:

    • Column Length and Diameter: A longer and narrower column generally provides higher resolution.

    • Particle Size: Using silica gel with a smaller particle size can improve separation efficiency, but will also increase the backpressure.

  • Loading Technique:

    • Dry Loading: Dissolving the crude extract in a minimal amount of solvent and adsorbing it onto a small amount of silica gel before loading it onto the column can lead to sharper bands and better separation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound extracts from Lupinus species?

A1: The most common impurities are other quinolizidine alkaloids that are biosynthetically related to this compound. These include:

  • Lupinine: A stereoisomer of this compound.[1]

  • Sparteine and Lupanine: Other major quinolizidine alkaloids found in lupins.

  • N-oxides and Esters: N-oxides and various esterified forms of these alkaloids can also be present.[2]

  • Other minor alkaloids: Depending on the Lupinus species, other minor alkaloids may also be present.

Q2: How can I monitor the purity of my this compound fractions during chromatography?

A2: Thin-Layer Chromatography (TLC) is a rapid and effective way to monitor the separation. Use the same or a slightly more polar solvent system as your column mobile phase. Visualize the spots under UV light (if the compounds are UV active) and/or by staining with an alkaloid-detecting reagent such as Dragendorff's reagent, which typically gives orange to reddish-brown spots for alkaloids. For more precise purity assessment of the final product, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.

Q3: My this compound sample appears to be degrading on the silica gel column. What can I do?

A3: Alkaloids can sometimes be sensitive to the acidic nature of silica gel. If you suspect degradation, you can try the following:

  • Deactivate the Silica Gel: Pre-treat the silica gel with a solution of triethylamine in your non-polar solvent, then wash with the non-polar solvent before packing the column. This will neutralize the acidic sites.

  • Use an Alternative Stationary Phase: As mentioned in the troubleshooting guide, basic or neutral alumina can be a good alternative to silica gel for purifying basic and sensitive compounds.

Data Presentation

The following tables provide a summary of hypothetical, yet realistic, quantitative data for the purification of this compound, illustrating the expected outcomes of different purification strategies.

Table 1: Comparison of Extraction Methods for Total Alkaloids from Lupinus albus

Extraction MethodSolvent SystemYield of Crude Alkaloid Extract (%)Purity of this compound in Crude Extract (%)
MacerationMethanol2.515
Soxhlet ExtractionDichloromethane2.118
Acid-Base Extraction1% HCl / Chloroform3.225

Table 2: Comparison of Chromatographic Purification Methods for this compound

Purification MethodStationary PhaseMobile Phase SystemYield of Pure this compound (%)Final Purity (%)
Gravity Column ChromatographySilica GelChloroform:Methanol:NH4OH (85:14:1)4592
Flash ChromatographySilica GelHexane:Ethyl Acetate:Triethylamine (20:79:1)6095
Preparative TLCSilica GelDichloromethane:Methanol (9:1)3098
Preparative HPLCC18Acetonitrile:Water with 0.1% TFA (Gradient)55>99

Experimental Protocols

Protocol 1: Acid-Base Extraction of Total Alkaloids from Lupinus Seeds

  • Grinding: Grind 100 g of dried Lupinus seeds to a fine powder.

  • Defatting: (Optional but recommended) Macerate the powder with 500 mL of n-hexane for 24 hours to remove fats and lipids. Filter and discard the hexane. Air-dry the powdered material.

  • Acid Extraction: Macerate the defatted powder in 1 L of 1% aqueous hydrochloric acid for 48 hours with occasional stirring.

  • Filtration: Filter the mixture through cheesecloth and then through filter paper to obtain a clear acidic extract.

  • Basification: Cool the acidic extract in an ice bath and slowly add concentrated ammonium hydroxide solution with stirring until the pH reaches 10-11.

  • Liquid-Liquid Extraction: Transfer the basic aqueous solution to a separatory funnel and extract five times with 200 mL portions of chloroform.

  • Drying and Concentration: Combine the chloroform extracts and dry over anhydrous sodium sulfate. Filter and evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

Protocol 2: Purification of this compound by Silica Gel Column Chromatography

  • Column Preparation: Pack a glass column with silica gel (70-230 mesh) in a slurry of the initial mobile phase (e.g., chloroform:methanol:ammonium hydroxide 95:4.5:0.5).

  • Sample Loading: Dissolve 1 g of the crude alkaloid extract in a minimal volume of the initial mobile phase. In a separate flask, add 2-3 g of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of methanol (e.g., to 90:9.5:0.5, then 85:14:1).

  • Fraction Collection: Collect fractions of a suitable volume (e.g., 10-20 mL).

  • Monitoring: Analyze the collected fractions by TLC using a suitable solvent system and Dragendorff's reagent for visualization.

  • Pooling and Concentration: Combine the fractions containing pure this compound and evaporate the solvent under reduced pressure to obtain the purified compound.

Visualizations

experimental_workflow start Start: Dried Lupinus Seeds grinding Grinding start->grinding extraction Acid-Base Extraction grinding->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract purification Chromatographic Purification (e.g., Column Chromatography) crude_extract->purification fractions Collect and Analyze Fractions (TLC) purification->fractions pure_product Pure this compound fractions->pure_product troubleshooting_logic issue Poor Separation in Column Chromatography check_mobile_phase Is the mobile phase optimized? issue->check_mobile_phase check_stationary_phase Is silica gel the appropriate stationary phase? issue->check_stationary_phase check_loading Is the sample loading technique correct? issue->check_loading optimize_mp Optimize mobile phase: - Adjust polarity - Add modifiers (e.g., base) - Use a gradient check_mobile_phase->optimize_mp No change_sp Consider alternative stationary phases: - Alumina (basic or neutral) - Reverse-phase silica (C18) check_stationary_phase->change_sp No improve_loading Use dry loading technique for better band sharpness check_loading->improve_loading No

References

Technical Support Center: Enhancing the Resolution of 1-Epilupinine and Lupinine in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the chromatographic separation of the diastereomers 1-Epilupinine and lupinine.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and lupinine?

A1: this compound and lupinine are diastereomers, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of atoms at one of their chiral centers. This results in very similar physicochemical properties, including polarity, making their separation by standard chromatographic techniques challenging. Their close retention times in many gas chromatography-mass spectrometry (GC-MS) methods have historically led to potential misinterpretation of data.[1]

Q2: What are the primary chromatographic techniques used for the separation of these diastereomers?

A2: The most common techniques employed for the analysis of lupin alkaloids, including this compound and lupinine, are High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS/MS), and Gas Chromatography (GC) coupled with MS. For the specific challenge of separating these diastereomers, chiral chromatography is a highly recommended approach.

Q3: What type of HPLC column is most effective for separating this compound and lupinine?

A3: While standard C18 columns can be used for the general analysis of lupin alkaloids, achieving baseline separation of diastereomers like this compound and lupinine often requires more specialized columns. Chiral stationary phases (CSPs) are designed to interact differently with stereoisomers and are therefore highly recommended. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often a good starting point for method development.

Q4: How important is the mobile phase composition in the separation of these diastereomers?

A4: The mobile phase composition is critical for achieving the desired resolution. Minor adjustments to the organic modifier, the aqueous phase pH, and the use of additives can significantly impact the separation. For normal-phase chromatography, mixtures of a non-polar solvent like hexane with an alcohol such as isopropanol or ethanol are common. In reversed-phase chromatography, acetonitrile or methanol with buffered aqueous phases are typically used. The addition of small amounts of a basic modifier (e.g., diethylamine) or an acidic modifier (e.g., formic acid or trifluoroacetic acid) can improve peak shape and selectivity for these basic alkaloid compounds.

Q5: Is derivatization necessary for the analysis of this compound and lupinine?

A5: Derivatization is not always necessary, especially with modern HPLC-MS/MS systems that offer high sensitivity and selectivity. However, for GC analysis, derivatization can improve the volatility and thermal stability of the analytes, leading to better chromatographic performance. For enhancing the separation of diastereomers, derivatization with a chiral reagent can be employed to create diastereomeric derivatives with larger differences in their physical properties, making them easier to separate on a non-chiral column.

Troubleshooting Guide

Issue 1: Poor Resolution or Co-elution of this compound and Lupinine Peaks

Q: My chromatogram shows a single broad peak or two overlapping peaks for this compound and lupinine. How can I improve the resolution?

A:

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the retention behavior of the diastereomers.

    • Adjust the Mobile Phase Strength: In reversed-phase HPLC, decrease the percentage of the organic solvent to increase retention times and potentially improve separation. In normal-phase HPLC, a weaker mobile phase (less polar) will also increase retention.

    • Incorporate Additives: For these basic alkaloids, adding a small concentration (0.1-0.5%) of a basic modifier like diethylamine or a volatile acidic modifier like formic acid to the mobile phase can significantly improve peak shape and selectivity.

  • Change the Stationary Phase:

    • Switch to a Chiral Column: If you are not already using one, a chiral stationary phase is the most effective tool for separating diastereomers.

    • Try a Different Non-Chiral Column: If a chiral column is not available, experimenting with different stationary phases (e.g., phenyl-hexyl, biphenyl, or pentafluorophenyl (PFP)) can provide different selectivities compared to a standard C18 column.

  • Modify Chromatographic Conditions:

    • Lower the Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

    • Decrease the Column Temperature: Lowering the temperature can sometimes enhance the separation of diastereomers by increasing the interaction differences with the stationary phase.

G cluster_troubleshooting Troubleshooting Poor Resolution cluster_mp Mobile Phase Optimization cluster_sp Stationary Phase Options cluster_cond Condition Modification start Poor Resolution or Co-elution Observed optimize_mp Optimize Mobile Phase start->optimize_mp change_sp Change Stationary Phase start->change_sp modify_cond Modify Conditions start->modify_cond resolution_ok Resolution Achieved optimize_mp->resolution_ok Successful change_modifier Change Organic Modifier optimize_mp->change_modifier adjust_strength Adjust Strength optimize_mp->adjust_strength add_modifier Add Additive optimize_mp->add_modifier change_sp->resolution_ok Successful chiral_column Use Chiral Column change_sp->chiral_column other_column Try Different Non-Chiral Column change_sp->other_column modify_cond->resolution_ok Successful flow_rate Lower Flow Rate modify_cond->flow_rate temperature Adjust Temperature modify_cond->temperature

Caption: Logical workflow for troubleshooting poor resolution.

Issue 2: Peak Tailing

Q: The peaks for my alkaloids are showing significant tailing. What is causing this and how can I fix it?

A: Peak tailing for basic compounds like lupinine and this compound is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.

  • Use a Base-Deactivated Column: Modern columns are often "end-capped" to reduce the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds is recommended.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3) will protonate the silanol groups, reducing their interaction with the protonated basic analytes.

  • Add a Basic Modifier: A small amount of a basic additive, such as diethylamine, will compete with the analytes for the active silanol sites, thereby reducing peak tailing.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller amount.

Issue 3: Inconsistent Retention Times

Q: The retention times for my peaks are shifting between runs. What could be the cause?

A:

  • Insufficient Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before each injection, especially when using a gradient or after changing the mobile phase.

  • Mobile Phase Instability: If your mobile phase contains volatile components or is not well-buffered, its composition can change over time, leading to retention time shifts. Prepare fresh mobile phase daily.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention times to vary. Use a column oven to maintain a stable temperature.

  • Pump Issues: Fluctuations in pump pressure can affect the flow rate and, consequently, retention times. Check your HPLC system for any pressure irregularities.

Data Presentation

The following table summarizes typical starting conditions for the chromatographic analysis of lupin alkaloids. These may need to be optimized for the specific separation of this compound and lupinine.

ParameterHPLCGC-MS
Column C18, PFP, or Chiral (e.g., Polysaccharide-based)Capillary column (e.g., 5% Phenyl Polysiloxane)
Mobile Phase/Carrier Gas A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic AcidHelium
Flow Rate 0.2 - 1.0 mL/min1.0 - 2.0 mL/min
Temperature 25 - 40 °CTemperature gradient (e.g., 100 to 280 °C)
Detection MS/MS (ESI+)Mass Spectrometry (EI)
Injection Volume 1 - 10 µL1 µL (split or splitless)

Experimental Protocols

The following is a suggested starting protocol for the HPLC-MS/MS analysis of this compound and lupinine. Disclaimer: This is a synthesized protocol based on common practices for alkaloid and diastereomer separation and may require optimization for your specific instrumentation and sample matrix.

Suggested HPLC Method for Separation of this compound and Lupinine
  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Chiral stationary phase, for example, a cellulose-based column (e.g., Chiralcel OD-H) or an amylose-based column (e.g., Chiralpak AD-H), with typical dimensions of 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: n-Hexane

    • B: Isopropanol

    • Additive: 0.1% (v/v) Diethylamine (DEA)

  • Elution Mode: Isocratic

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 5 µL

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: (To be determined by infusion of individual standards, but a likely precursor ion would be [M+H]+ at m/z 170.1)

Sample Preparation
  • Extraction: Extract the alkaloids from the sample matrix (e.g., plant material, biological fluid) using an appropriate solvent, such as methanol or a mixture of methanol and water.

  • Clean-up: A solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • Final Solution: Evaporate the solvent from the cleaned-up extract and reconstitute the residue in the initial mobile phase.

  • Filtration: Filter the final sample solution through a 0.22 µm syringe filter before injection.

G cluster_workflow Experimental Workflow start Sample extraction Solvent Extraction (e.g., Methanol) start->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup reconstitution Evaporation and Reconstitution in Mobile Phase cleanup->reconstitution filtration 0.22 µm Filtration reconstitution->filtration injection HPLC-MS/MS Injection filtration->injection separation Chiral Column Separation injection->separation detection MS/MS Detection (MRM Mode) separation->detection analysis Data Analysis and Quantification detection->analysis

Caption: Suggested experimental workflow for the analysis of this compound and lupinine.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 1-Epilupinine and Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of two quinolizidine alkaloids, 1-Epilupinine and its epimer, lupinine. While structurally similar, these compounds exhibit distinct pharmacological profiles. This document summarizes the available experimental data to facilitate further research and development.

Summary of Biological Activities

Biological ActivityThis compoundLupinine
Cholinesterase Inhibition Activity suggested by studies on derivatives, but direct quantitative data is limited.[1][2]Mild, reversible acetylcholinesterase (AChE) inhibitor.[3] Binds to both muscarinic and nicotinic acetylcholine receptors.[3]
Neuroprotection Demonstrates potential in improving cognitive function and providing neuroprotection in a mouse model of dementia.[4]Primarily known for its neurotoxic effects.[3]
Antimicrobial Activity Limited data available.Exhibits high antibacterial activity against Escherichia coli and moderate activity against Staphylococcus aureus and Bacillus subtilis.[5]
Cytotoxicity Potential cytotoxic effects have been suggested, but quantitative data is not readily available.Known to be hepatotoxic.[3]

Quantitative Data Comparison

ParameterThis compoundLupinineReference
AChE Inhibition (IC50) Data not available>500 μM (Nicotinic receptors), 190 μM (Muscarinic receptors)[3]
Neuroprotection (Morris Water Maze) 5 mg/kg dose improved performance in mice (P < 0.01)Data not available[4]
Antimicrobial Activity (Zone of Inhibition) Data not availableHigh against E. coli, Moderate against S. aureus and B. subtilis[5]

Experimental Protocols

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from established methods for determining acetylcholinesterase (AChE) activity.

Materials:

  • 96-well microplate

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compounds (this compound, lupinine) dissolved in an appropriate solvent

  • Acetylcholinesterase (AChE) enzyme solution

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Microplate reader

Procedure:

  • To each well of a 96-well plate, add 140 µL of phosphate buffer (pH 8.0).

  • Add 20 µL of the test compound solution at various concentrations.

  • Add 20 µL of the AChE enzyme solution.

  • Incubate the plate at 37°C for 15 minutes.

  • Following incubation, add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ATCI solution.

  • Measure the absorbance at 412 nm at regular intervals for 10-20 minutes using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

Morris Water Maze for Neuroprotection Assessment

This protocol is a standard method for evaluating spatial learning and memory in rodents, often used to assess the effects of potential neuroprotective agents.

Apparatus:

  • A circular water tank (approximately 1.5 m in diameter) filled with opaque water.

  • An escape platform submerged just below the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Acquisition Phase:

    • For 5 consecutive days, each mouse is subjected to four trials per day.

    • In each trial, the mouse is gently placed into the water at one of four starting positions.

    • The mouse is allowed to swim freely to find the hidden escape platform.

    • The time taken to find the platform (escape latency) is recorded. If the mouse does not find the platform within 60 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds.

  • Probe Trial:

    • On the day after the final acquisition trial, the escape platform is removed from the tank.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

  • Data Analysis:

    • Escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial are used to assess learning and memory.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.

Materials:

  • 96-well microplates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (this compound, lupinine)

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculate each well with a standardized suspension of the microorganism (e.g., 5 x 10^5 CFU/mL).

  • Include a positive control (microorganism with a known antibiotic) and a negative control (microorganism in broth without any compound).

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth of the microorganism. This can also be determined by measuring the optical density at 600 nm.

Visualizations

Acetylcholinesterase_Inhibition cluster_0 Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Lupinine Lupinine Lupinine->AChE Inhibition Signal Signal Transduction ACh_Receptor->Signal Experimental_Workflow_Neuroprotection cluster_workflow Neuroprotection Assessment Workflow start Induce Dementia Model (e.g., Scopolamine) treatment Administer Test Compound (this compound) start->treatment behavioral Behavioral Testing (Morris Water Maze) treatment->behavioral biochemical Biochemical Analysis (Inflammatory Markers) treatment->biochemical analysis Data Analysis and Conclusion behavioral->analysis biochemical->analysis Signaling_Pathway_Neuroprotection cluster_pathway Potential Neuroprotective Signaling Epilupinine This compound Receptor Neuronal Receptors Epilupinine->Receptor Modulates PI3K PI3K/Akt Pathway Receptor->PI3K Potential Activation CREB CREB Activation Receptor->CREB Potential Activation Survival Neuronal Survival and Growth PI3K->Survival BDNF BDNF Expression CREB->BDNF BDNF->Survival

References

Spectroscopic Dissection of Stereoisomers: A Comparative Guide to 1-Epilupinine and Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the subtle yet significant differences between stereoisomers is paramount. This guide provides a detailed comparison of the spectroscopic characteristics of two quinolizidine alkaloids, 1-Epilupinine and lupinine. The axial versus equatorial orientation of the hydroxymethyl group in these C-1 epimers gives rise to distinct spectroscopic signatures, which are critical for their unambiguous identification and characterization.

The core structural difference between lupinine and this compound lies in the stereochemistry at the C-1 position. In lupinine, the hydroxymethyl group adopts an axial orientation, whereas in this compound, it is in an equatorial position. This seemingly minor variation has a profound impact on the chemical environment of nearby protons and carbons, leading to observable differences in their Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. While their mass spectra are largely similar due to identical molecular weights and fragmentation patterns, the subtle distinctions in other spectroscopic methods are key for differentiation.

Comparative Spectroscopic Data

The following table summarizes the key quantitative spectroscopic data for this compound and lupinine, highlighting the principal differences.

Spectroscopic TechniqueParameterThis compoundLupinineKey Differences
¹H NMR Chemical Shift (δ) of H-1~2.1-2.2 ppm~1.7-1.8 ppmThe equatorial H-1 in lupinine is more shielded (upfield shift) compared to the axial H-1 in this compound.
Chemical Shift (δ) of -CH₂OH~3.4-3.6 ppm~3.7-3.9 ppmThe protons of the hydroxymethyl group in lupinine experience greater deshielding.
¹³C NMR Chemical Shift (δ) of C-1~65-66 ppm~61-62 ppmThe C-1 carbon in this compound is deshielded compared to lupinine.
Chemical Shift (δ) of -CH₂OH~60-61 ppm~66-67 ppmThe carbon of the hydroxymethyl group in lupinine is more deshielded.
IR Spectroscopy O-H Stretch (ν)~3400-3450 cm⁻¹ (broad)~3350-3400 cm⁻¹ (broad)The potential for intramolecular hydrogen bonding in lupinine can lead to a shift in the O-H stretching frequency.
Bohlmann BandsPresentPresentThe presence of bands in the 2700-2800 cm⁻¹ region is characteristic of trans-quinolizidine systems in both molecules.
Mass Spectrometry Molecular Ion (M⁺)m/z 169m/z 169Identical, as they are isomers.
Major Fragmentsm/z 152, 138, 98, 84m/z 152, 138, 98, 84Fragmentation patterns are very similar, with the base peak typically at m/z 98, corresponding to the quinolizidine ring fragment.

Visualizing the Stereochemical Difference

The fundamental structural difference between this compound and lupinine is the orientation of the hydroxymethyl group at the C-1 position.

stereoisomers cluster_epilupinine This compound (Equatorial -CH₂OH) cluster_lupinine Lupinine (Axial -CH₂OH) epilupinine epilupinine lupinine lupinine

Figure 1: Stereochemical difference between this compound and lupinine.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound and lupinine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified alkaloid in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, or benzene-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate software package. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Sample Preparation (Solution): Dissolve the sample in a suitable solvent that has minimal absorption in the IR region of interest (e.g., chloroform or carbon tetrachloride) to a concentration of 1-5%. Use a liquid IR cell with an appropriate path length.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the pure KBr pellet or the solvent for background correction.

  • Data Analysis: Identify the characteristic absorption bands, paying close attention to the O-H stretching region (3200-3600 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), where differences due to stereochemistry are most likely to be observed.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds like these alkaloids, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is commonly used. Alternatively, direct infusion with Electrospray Ionization (ESI) can be employed.

  • GC-MS Method: If using GC-MS, a capillary column (e.g., DB-5ms) is appropriate. A typical temperature program would be an initial hold at a lower temperature (e.g., 100°C) followed by a ramp to a higher temperature (e.g., 280°C).

  • Mass Analysis: Acquire mass spectra over a mass-to-charge (m/z) range of approximately 50-300 amu.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare the relative abundances of the major fragment ions.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic characterization of these alkaloids is outlined below.

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Purified Alkaloid Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR KBr_Pellet Prepare KBr Pellet Sample->KBr_Pellet IR GC_Vial Prepare Solution for GC-MS Sample->GC_Vial MS NMR NMR Spectrometer (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectrometer KBr_Pellet->IR MS GC-MS System GC_Vial->MS Process_NMR Process FID & Assign Signals NMR->Process_NMR Analyze_IR Identify Functional Groups & Fingerprint IR->Analyze_IR Analyze_MS Determine M⁺ & Fragmentation MS->Analyze_MS Compare Compare Spectra with Reference Data Process_NMR->Compare Analyze_IR->Compare Analyze_MS->Compare Structure Structural Elucidation & Confirmation Compare->Structure

Figure 2: General workflow for spectroscopic analysis of alkaloids.

A Researcher's Guide to Confirming the Absolute Configuration of 1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in natural product synthesis, pharmacology, and drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. 1-Epilupinine, a quinolizidine alkaloid and the C-1 epimer of lupinine, presents a valuable case study for comparing the analytical techniques available for this purpose.[1][2] This guide provides a comparative overview of the primary methods for confirming the absolute configuration of this compound, complete with experimental protocols and data presentation to aid in methodological selection.

Comparison of Key Methodologies

The absolute configuration of this compound is established as (1S, 9aR). However, confirming this experimentally relies on several robust techniques. The choice of method often depends on the physical state of the sample, the quantity available, and the instrumentation at hand. Below is a comparison of the most common approaches.

Methodology Principle Advantages Disadvantages Sample Requirement
Single-Crystal X-ray Crystallography Diffraction pattern of X-rays by a single crystal reveals the three-dimensional arrangement of atoms.Provides unambiguous determination of absolute configuration.Requires a single crystal of suitable size and quality, which can be difficult to obtain.Crystalline solid (typically >50 μm)
NMR Spectroscopy (Mosher's Ester Analysis) Derivatization with a chiral reagent (Mosher's acid) creates diastereomers with distinguishable NMR signals.Applicable to non-crystalline samples (oils, amorphous solids); requires relatively common instrumentation (NMR).Indirect method; requires chemical modification and careful analysis of small chemical shift differences.Soluble compound with a reactive functional group (e.g., hydroxyl)
Chiroptical Spectroscopy (VCD/ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Non-destructive; highly sensitive to stereochemistry; applicable to solutions.Requires specialized instrumentation; interpretation often relies on comparison with quantum chemical calculations.Soluble compound
Chemical Correlation Chemical transformation of the target molecule to a compound of known absolute configuration.Does not require specialized instrumentation beyond standard organic synthesis and characterization tools.Can be synthetically challenging; requires a suitable known compound for correlation.Sufficient material for chemical reactions

Detailed Experimental Protocols and Data

Single-Crystal X-ray Crystallography

This method stands as the "gold standard" for determining absolute configuration, provided a suitable crystal can be grown. For (+)-epilupinine, the crystal structure has been successfully determined, providing definitive proof of its stereochemistry.

Experimental Protocol:

  • Crystallization: Dissolve purified (+)-epilupinine in a suitable solvent system (e.g., n-heptane) and allow for slow evaporation or cooling to induce crystallization.

  • Crystal Mounting: Select a single crystal of appropriate size (e.g., 0.15 x 0.17 x 0.40 mm) and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. Collect diffraction data, typically using Cu Kα radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure. The absolute configuration can be determined from the diffraction data, often by analyzing the Flack parameter, which should be close to 0 for the correct enantiomer.

Experimental Data for (+)-Epilupinine:

Parameter Value Significance
Crystal System OrthorhombicDescribes the symmetry of the unit cell.
Space Group P2₁2₁2₁A chiral space group, indicating the crystal is enantiopure.
a 9.069(2) ÅUnit cell dimension.
b 9.660(2) ÅUnit cell dimension.
c 11.431(2) ÅUnit cell dimension.
Conclusion The hydroxymethyl group is equatorially bonded to the trans-quinolizidine nucleus.Confirms the relative and absolute stereochemistry.

Data sourced from Koziol, A. E., Gdaniec, M., & Kosturkiewicz, Z. (1980). Structure of (+)-epilupinine. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 36(4), 982-983.

Workflow for X-ray Crystallography:

cluster_0 X-ray Crystallography Workflow A Purified this compound B Crystallization A->B C Single Crystal Selection B->C D X-ray Diffraction Data Collection C->D E Structure Solution & Refinement D->E F Absolute Configuration Confirmed E->F cluster_1 Mosher's Ester Analysis Workflow A This compound B React with (R)-MTPA-Cl A->B C React with (S)-MTPA-Cl A->C D (R)-MTPA Ester B->D E (S)-MTPA Ester C->E F ¹H NMR Analysis of both esters D->F E->F G Calculate Δδ = δS - δR F->G H Assign Absolute Configuration G->H cluster_2 VCD Analysis Workflow A This compound Solution B Measure Experimental VCD Spectrum A->B E Compare Experimental and Calculated Spectra B->E C Computational Modeling of (1S, 9aR)-Epilupinine D Calculate Theoretical VCD Spectrum C->D D->E F Confirm Absolute Configuration E->F

References

A Comparative Guide to the Bioactivity of Quinolizidine Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

Quinolizidine alkaloids (QAs) are a diverse class of nitrogen-containing heterocyclic compounds derived from the amino acid L-lysine.[1][2] Found predominantly in plants of the Fabaceae family, such as Lupinus and Sophora species, these alkaloids exhibit a wide spectrum of pharmacological effects.[1][3] Their complex structures, which can be bicyclic, tricyclic, or tetracyclic, contribute to their varied biological activities, including anticancer, antiviral, anti-inflammatory, and insecticidal properties.[1][4] This guide provides a comparative analysis of the bioactivity of several key quinolizidine alkaloids, supported by experimental data, to assist researchers and drug development professionals in evaluating their therapeutic potential.

General Biosynthetic Pathway of Quinolizidine Alkaloids

Quinolizidine alkaloids share a common biosynthetic origin starting from L-lysine. The initial committed step involves the decarboxylation of L-lysine by lysine decarboxylase (LDC) to form cadaverine.[5] Through a series of oxidation and cyclization reactions, cadaverine is converted into the foundational quinolizidine ring structure, which is then further modified to produce the diverse array of known QAs.[1][5]

Quinolizidine Alkaloid Biosynthesis cluster_0 Core Pathway cluster_1 Alkaloid Diversification Lysine L-Lysine Cadaverine Cadaverine Lysine->Cadaverine LDC Piperideine Δ¹-Piperideine Cadaverine->Piperideine Copper Amine Oxidase (CuAO) Core_QA Quinolizidine Core Structure Piperideine->Core_QA Cyclization Matrine Matrine-type Core_QA->Matrine Further Modifications Sparteine Sparteine-type Core_QA->Sparteine Further Modifications Lupanine Lupanine-type Core_QA->Lupanine Further Modifications Lupinine Lupinine-type Core_QA->Lupinine Further Modifications

Caption: General biosynthesis of quinolizidine alkaloids from L-lysine.

Comparative Anticancer and Cytotoxic Activity

Several quinolizidine alkaloids have demonstrated significant potential as anticancer agents.[2] Matrine and its N-oxide, oxymatrine, are well-studied for their antitumor effects, while aloperine has shown particularly potent cytotoxicity against various cancer cell lines.[4][6] The primary mechanisms involve the induction of apoptosis and autophagy.[6]

AlkaloidCancer Cell LineBioactivity MetricValueReference
Aloperine HL-60 (Leukemia)IC₅₀~25 µg/mL[6]
K562 (Leukemia)IC₅₀~50 µg/mL[6]
HepG2 (Hepatocellular Carcinoma)IC₅₀>100 µg/mL[6]
Oxymatrine HepG2 (Hepatocellular Carcinoma)IC₅₀~75 µg/mL[6]
HL-60 (Leukemia)IC₅₀>100 µg/mL[6]
K562 (Leukemia)IC₅₀>100 µg/mL[6]
Matrine Breast Cancer Cells-Proven Activity[4]
Ovarian Cancer Cells-Proven Activity[4]
HeLa (Cervical Cancer)IC₅₀24.27 µM[7]
Sophoridine HL-60 (Leukemia)IC₅₀>100 µg/mL[6]
Sophocarpine HL-60 (Leukemia)IC₅₀>100 µg/mL[6]
Cytisine HL-60 (Leukemia)IC₅₀>100 µg/mL[6]

Comparative Antiviral Activity

Quinolizidine alkaloids represent a promising class of antiviral agents, with notable activity against influenza A virus (IAV) and hepatitis B virus (HBV).[8] Aloperine and its derivatives, in particular, have been identified as potent inhibitors of IAV replication, effective even against drug-resistant strains. The proposed mechanism for some of these compounds involves targeting the viral nucleoprotein (NP).[8]

AlkaloidVirus StrainBioactivity MetricValueReference
Dihydroaloperine Influenza A/PR/8/34 (H1N1)EC₅₀11.2 µM
Aloperine Influenza A VirusEC₅₀11.2–14.5 µM[9]
Sparteine Influenza A VirusEC₅₀11.2–14.5 µM[9]
Matrine Hepatitis B Virus (HBV)-Known Activity[8]
Oxymatrine Hepatitis B Virus (HBV)-Known Activity[8]
Compound 17 (Aloperine Derivative)Oseltamivir-resistant IAV (H1N1)EC₅₀6.2 µM

Comparative Anti-inflammatory Activity

The anti-inflammatory properties of quinolizidine alkaloids are well-documented, primarily through the inhibition of pro-inflammatory mediators like nitric oxide (NO), iNOS, and COX-2.[7][10] Alkaloids isolated from Sophora alopecuroides have shown significant inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.[7]

AlkaloidCell LineBioactivity Metric (NO Inhibition)ValueReference
Compound 38 (from S. alopecuroides)RAW 264.7IC₅₀25.86 µM[7]
Compound 29 (from S. alopecuroides)RAW 264.7IC₅₀29.19 µM[7]
Compound 42 (from S. alopecuroides)RAW 264.7IC₅₀33.30 µM[7]
Matrine RAW 264.7IC₅₀38.90 µM[7]

Experimental Protocols and Workflows

Objective comparison requires standardized and detailed experimental protocols. Below are methodologies for key bioactivity assays cited in this guide.

General Workflow for Bioactivity Screening

Bioactivity Screening Workflow cluster_source Source Material cluster_processing Processing & Isolation cluster_testing Bioactivity Assays cluster_analysis Data Analysis Source Plant Material (e.g., Sophora flavescens) Extraction Extraction & Purification Source->Extraction Isolation Isolation of Pure Alkaloids (e.g., Aloperine, Matrine) Extraction->Isolation In_Vitro In Vitro Assays (Cytotoxicity, Antiviral, Anti-inflammatory) Isolation->In_Vitro In_Vivo In Vivo Assays (Animal Models) In_Vitro->In_Vivo Lead Compound Selection Data Data Collection & Analysis (IC₅₀, EC₅₀ Calculation) In_Vitro->Data In_Vivo->Data

Caption: Standard workflow for isolating and testing quinolizidine alkaloids.

Protocol 1: In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from studies on alkaloids from Sophora flavescens.[6]

  • Cell Culture: Human cancer cell lines (e.g., HL-60, K562, HepG2) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10⁴ cells/well and incubated for 24 hours.

  • Treatment: The cells are treated with various concentrations of the test quinolizidine alkaloids (e.g., aloperine, oxymatrine) and incubated for an additional 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Protocol 2: Antiviral Activity (Plaque Reduction Assay)

This protocol is based on the evaluation of QAs against the influenza A virus.[11][8]

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are grown to confluence in 6-well plates.

  • Virus Infection: The cell monolayers are washed with PBS and then infected with a diluted solution of influenza virus (e.g., A/PR/8/34 H1N1) for 1 hour at 37°C.

  • Treatment: After incubation, the virus inoculum is removed, and the cells are overlaid with agar medium containing various concentrations of the test alkaloid.

  • Incubation: The plates are incubated at 37°C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.

  • Plaque Visualization: The agar overlay is removed, and the cells are fixed and stained with a crystal violet solution.

  • Data Analysis: The number of plaques in each well is counted. The EC₅₀ value (the effective concentration that reduces the plaque number by 50%) is calculated by comparing the results to a virus-only control.

Mechanism of Action: Anti-inflammatory Signaling

Quinolizidine alkaloids can modulate inflammatory responses by interfering with key signaling pathways. For instance, in LPS-stimulated macrophages, certain QAs can suppress the activation of transcription factors like NF-κB, which in turn downregulates the expression of pro-inflammatory enzymes such as iNOS and COX-2, leading to reduced production of NO and prostaglandins.[7][10]

Anti-inflammatory Signaling Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Gene Gene Transcription NFkB->Gene Enzymes iNOS / COX-2 Expression Gene->Enzymes Products NO / Prostaglandins (Inflammatory Mediators) Enzymes->Products QA Quinolizidine Alkaloid (e.g., Matrine) QA->NFkB Inhibition QA->Enzymes Inhibition

Caption: Inhibition of the LPS-induced inflammatory pathway by QAs.

References

Validating the Neuroprotective Mechanism of 1-Epilupinine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective mechanisms of 1-Epilupinine, a naturally occurring quinolizidine alkaloid, against established and related therapeutic alternatives. The following sections present quantitative data from key experiments, detailed experimental protocols, and visualizations of the implicated signaling pathways to offer a comprehensive resource for validating its potential as a neuroprotective agent.

Comparative Analysis of Neuroprotective Efficacy

The neuroprotective effects of this compound have been evaluated in a preclinical model of dementia, with its performance benchmarked against the clinically approved Alzheimer's drug, Donepezil. Furthermore, to understand its efficacy within its chemical class, a comparison is drawn with other quinolizidine alkaloids, Lupanine and 17-oxo-sparteine.

Table 1: Comparison of Cognitive Improvement in a Scopolamine-Induced Dementia Mouse Model
CompoundDosageKey Metric (Morris Water Maze)Result
This compound 5 mg/kgEscape LatencyReduced (P < 0.01)[1]
Platform CrossingsIncreased (P < 0.01)[1]
Donepezil Positive ControlNot explicitly quantified in the direct comparative study, but established to improve cognitive function in similar models.Improves cognitive function[2][3][4][5][6]
Scopolamine (Model) 1 mg/kgEscape Latency & Platform CrossingsSignificantly impaired (P < 0.001)[1]
Table 2: Comparison of Anti-Inflammatory Effects in the Brain
CompoundModelKey MarkersResult
This compound Scopolamine-induced dementia (mouse)GM-CSF, IFN-γ, IL-2, IL-23Significantly lower levels[1]
Donepezil Various neuroinflammation modelsTNF-α, IL-1β, IL-6, COX-2, iNOSSuppressed expression through NF-κB and other pathways[2][4][5]
Table 3: Comparison of Neuroprotective Effects of Quinolizidine Alkaloids in a Cellular Model of Amyloid-β Toxicity
CompoundConcentrationKey Metric (Cell Viability)Result
Lupanine 0.03 µMPrevention of SO-Aβ-induced toxicity in PC12 cells64 ± 7% protection[3][7]
17-oxo-sparteine 0.03 µMPrevention of SO-Aβ-induced toxicity in PC12 cells57 ± 6% protection[3][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Morris Water Maze for Assessment of Spatial Learning and Memory

This protocol is adapted from standard procedures used to assess hippocampal-dependent spatial learning and memory in mice.

1. Apparatus:

  • A circular pool (typically 120-150 cm in diameter) filled with water made opaque with non-toxic white paint.

  • An escape platform (10 cm in diameter) submerged 1 cm below the water surface.

  • Visual cues are placed around the room and visible from the pool.

  • A video tracking system to record and analyze the mouse's swimming path.

2. Procedure:

  • Acquisition Phase (5 days):

    • Mice undergo four trials per day.

    • For each trial, the mouse is gently placed into the water at one of four randomized starting positions, facing the pool wall.

    • The mouse is allowed to swim and find the hidden platform for a maximum of 60 seconds.

    • If the mouse fails to find the platform within 60 seconds, it is gently guided to it and allowed to remain there for 15 seconds.

    • The time to reach the platform (escape latency) and the swim path are recorded.

  • Probe Trial (Day 6):

    • The escape platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The number of times the mouse crosses the former location of the platform and the time spent in the target quadrant are recorded to assess memory retention.

Inflammatory Cytokine Array in Mouse Brain Tissue

This protocol outlines the general steps for quantifying multiple inflammatory cytokines from brain tissue homogenates using a multiplex bead-based immunoassay.

1. Sample Preparation:

  • Following behavioral testing, mice are euthanized, and the prefrontal cortex is rapidly dissected and snap-frozen in liquid nitrogen.

  • The brain tissue is homogenized in a lysis buffer containing protease inhibitors.

  • The homogenate is centrifuged, and the supernatant containing the soluble proteins is collected.

  • The total protein concentration of the supernatant is determined using a standard protein assay (e.g., BCA assay).

2. Multiplex Immunoassay:

  • A commercially available multiplex cytokine array kit (e.g., Bio-Plex, Luminex) is used according to the manufacturer's instructions.

  • Briefly, antibody-coupled magnetic beads specific for each cytokine of interest (GM-CSF, IFN-γ, IL-2, IL-23, etc.) are incubated with the brain tissue lysates.

  • After washing, a biotinylated detection antibody cocktail is added, followed by the addition of a streptavidin-phycoerythrin conjugate.

  • The beads are then read on a multiplex array reader, which simultaneously quantifies the concentration of each cytokine in the sample based on the fluorescence intensity.

  • Data is normalized to the total protein concentration of each sample.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of this compound and its comparators are mediated by distinct molecular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.

G cluster_1 Putative Anti-Inflammatory Pathway of this compound Epilupinine This compound Upstream Upstream Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) Epilupinine->Upstream Inhibits Cytokines Pro-inflammatory Cytokines (GM-CSF, IFN-γ, IL-2, IL-23) Upstream->Cytokines Activates Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDamage Neuronal Damage & Cognitive Decline Neuroinflammation->NeuronalDamage

Caption: Putative anti-inflammatory mechanism of this compound.

G cluster_2 Anti-Inflammatory Pathway of Donepezil Donepezil Donepezil NFkB NF-κB Signaling Donepezil->NFkB Inhibits ProInflammatory Pro-inflammatory Mediators (TNF-α, IL-1β, COX-2) NFkB->ProInflammatory Induces Neuroinflammation Neuroinflammation ProInflammatory->Neuroinflammation

Caption: Anti-inflammatory signaling pathway of Donepezil.

G cluster_3 Neuroprotective Pathway of Lupanine & 17-oxo-sparteine Alkaloids Lupanine & 17-oxo-sparteine nAChR Nicotinic Acetylcholine Receptor (nAChR) Alkaloids->nAChR Activates PI3K PI3K/Akt Pathway nAChR->PI3K CellSurvival Neuronal Survival PI3K->CellSurvival Promotes Abeta Amyloid-β Toxicity Abeta->CellSurvival Inhibits

Caption: Neuroprotective signaling of Lupanine and 17-oxo-sparteine.

Conclusion

The available evidence suggests that this compound exerts a neuroprotective effect in a mouse model of dementia, primarily through an anti-inflammatory mechanism characterized by the downregulation of specific pro-inflammatory cytokines. This effect is comparable to the established anti-inflammatory properties of Donepezil, a clinically relevant drug for Alzheimer's disease. Furthermore, when compared to other quinolizidine alkaloids like Lupanine and 17-oxo-sparteine, which act through nicotinic acetylcholine receptor modulation, this compound appears to have a distinct anti-inflammatory focus.

Further research is warranted to fully elucidate the upstream signaling pathways directly targeted by this compound that lead to the observed reduction in pro-inflammatory cytokines. Validating these mechanisms in additional preclinical models will be crucial in establishing the therapeutic potential of this compound for neurodegenerative diseases. This guide provides a foundational framework for researchers to build upon in their investigation of this promising natural compound.

References

Unveiling the Pharmacological Profile of 1-Epilupinine: A Comparative Guide to Cross-Reactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of 1-Epilupinine, a quinolizidine alkaloid found in various Lupinus species.[1] While specific cross-reactivity data for this compound is not extensively available in current literature, this document outlines a robust strategy for its pharmacological characterization. By employing the detailed experimental protocols and data presentation formats provided, researchers can effectively evaluate the binding affinity of this compound against a panel of common pharmacological targets, thereby illuminating its potential therapeutic applications and off-target effects.

Introduction to this compound

This compound is a naturally occurring alkaloid characterized by a quinolizidine bicyclic ring system.[1] Structurally, it is an epimer of lupinine.[1] Preliminary studies have suggested its potential in improving cognitive function, as demonstrated in a scopolamine-induced dementia mouse model.[1] However, a comprehensive understanding of its interaction with various physiological targets is crucial for further drug development. This guide proposes a systematic approach to profile the cross-reactivity of this compound.

Proposed Cross-Reactivity Screening Panel & Hypothetical Data Summary

Given the structural similarities of quinolizidine alkaloids to endogenous neurotransmitters, a primary screening panel should include key receptors involved in neurotransmission. The following table presents a proposed panel and a template for summarizing potential experimental findings.

Table 1: Hypothetical Cross-Reactivity Profile of this compound

Target FamilySpecific TargetRadioligandThis compound Kᵢ (nM)Reference CompoundReference Kᵢ (nM)
Cholinergic Nicotinic α4β2[³H]-CytisineData to be determinedNicotine1.5
Muscarinic M₁[³H]-PirenzepineData to be determinedAtropine0.8
Serotonergic 5-HT₂ₐ[³H]-KetanserinData to be determinedKetanserin2.0[2]
5-HT₁ₐ[³H]-8-OH-DPATData to be determined8-OH-DPAT1.2
Dopaminergic D₂[³H]-SpiperoneData to be determinedHaloperidol0.53[3]
D₃[³H]-SpiperoneData to be determinedHaloperidol0.28[3]
Adrenergic α₁[³H]-PrazosinData to be determinedPrazosin0.2
β₂[³H]-CGP-12177Data to be determinedPropranolol1.0

Experimental Protocols

The following are detailed methodologies for conducting radioligand binding assays to determine the binding affinity (Kᵢ) of this compound for the proposed targets.

General Radioligand Binding Assay Protocol

Objective: To determine the binding affinity of this compound for a specific receptor by measuring its ability to compete with a known radioligand.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radioligand specific to the target receptor (e.g., [³H]-Ketanserin for 5-HT₂ₐ receptors).[2]

  • This compound stock solution.

  • Reference compound stock solution.

  • Assay buffer (specific to the receptor).

  • Wash buffer.

  • 96-well filter plates.[2]

  • Scintillation fluid.

  • Microplate scintillation counter.[2]

Procedure:

  • Membrane Preparation: Prepare cell membranes or tissue homogenates expressing the receptor of interest according to established protocols. Protein concentration should be determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the specific radioligand, and varying concentrations of this compound or the reference compound.

  • Incubation: Incubate the plates at a specific temperature and for a duration sufficient to reach binding equilibrium (e.g., 60 minutes at 25°C).

  • Termination of Binding: Rapidly filter the contents of each well through the 96-well filter plates to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: After drying the filters, add scintillation fluid to each well and quantify the radioactivity using a microplate scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Specific Assay Conditions
  • Nicotinic Acetylcholine Receptor (α4β2) Binding Assay:

    • Radioligand: [³H]-Cytisine

    • Reference Compound: Nicotine

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Serotonin 5-HT₂ₐ Receptor Binding Assay:

    • Radioligand: [³H]-Ketanserin[2]

    • Reference Compound: Ketanserin[2]

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).[2]

  • Dopamine D₂ Receptor Binding Assay:

    • Radioligand: [³H]-Spiperone[4]

    • Reference Compound: Haloperidol[4]

    • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA.

Visualizing Experimental Workflow and Potential Signaling Pathways

To further aid researchers, the following diagrams illustrate a typical experimental workflow for cross-reactivity screening and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffers, Ligands) assay_setup Set up 96-well Plate (Membranes, Radioligand, this compound) prep_reagents->assay_setup prep_membranes Prepare Receptor Membranes prep_membranes->assay_setup incubation Incubate to Equilibrium assay_setup->incubation filtration Filter and Wash incubation->filtration scint_count Scintillation Counting filtration->scint_count data_processing Process Raw Counts scint_count->data_processing curve_fitting Non-linear Regression (IC50) data_processing->curve_fitting ki_calculation Calculate Ki Values curve_fitting->ki_calculation

Caption: Experimental workflow for radioligand binding assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol epilupinine This compound receptor GPCR (e.g., 5-HT2A) epilupinine->receptor Binds g_protein Gq/11 receptor->g_protein Activates plc PLC g_protein->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag ca_release Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc response Cellular Response ca_release->response pkc->response

Caption: Hypothetical GPCR signaling cascade for this compound.

References

A Comparative In Vivo Efficacy Analysis: 1-Epilupinine and Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the pharmacological activities and potential therapeutic applications of the quinolizidine alkaloids, 1-Epilupinine and Lupinine.

This guide provides a comparative overview of the in vivo efficacy of this compound and its stereoisomer, lupinine. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their individual pharmacological profiles. The information is intended to assist researchers in evaluating their potential for further investigation and drug development.

Quantitative Data Summary

The following tables summarize the available quantitative data on the in vivo and in vitro activities of this compound and lupinine.

Table 1: In Vivo Efficacy and Toxicity

CompoundAnimal ModelDosageObserved EffectToxicity (LD50)
This compound Mouse (Scopolamine-induced dementia)5 mg/kgImproved cognitive function (increased platform crossings and reduced latency in Morris water maze test)[1]Not Reported
Lupinine Rat (T2D model, with gamma conglutin)20 mg/kg BWSignificantly reduced glycemia and lipid levels[2]1464 mg/kg BW (oral, in rats)[2]

Table 2: In Vitro Activity

CompoundTargetAssayResult (IC50)
Lupinine AcetylcholinesteraseEnzyme InhibitionReversible inhibitor[3]
Nicotinic Acetylcholine ReceptorsReceptor Binding>500 μM[3]
Muscarinic Acetylcholine ReceptorsReceptor Binding190 μM[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further study.

1. In Vivo Model of Scopolamine-Induced Dementia (for this compound)

  • Animal Model: Mice were used to create a model of dementia induced by scopolamine hydrobromide.

  • Treatment: this compound was administered at a dose of 5 mg/kg. Donepezil was used as a positive control.

  • Cognitive Assessment: The Morris water maze test was employed to assess cognitive function after five days of treatment. Key metrics included the number of platform crossings and the latency to find the platform.

  • Neuroinflammation Analysis: An inflammatory marker array was used to measure inflammatory markers in the prefrontal cortex.[1]

2. In Vivo Antidiabetic Effect Assessment (for Lupinine)

  • Animal Model: A Type 2 Diabetes (T2D) rat model was used.

  • Treatment: A combination of 28 mg/kg body weight (BW) gamma conglutin and 20 mg/kg BW lupanine was administered.

  • Efficacy Evaluation: The antidiabetic effect was evaluated using an oral glucose tolerance test (OGTT). Biochemical parameters and the liver gene expression profile were also analyzed after one week of administration.[2]

Visualizations: Pathways and Workflows

The following diagrams illustrate a key signaling pathway and an experimental workflow relevant to the activities of lupinine and this compound.

Lupinine_AChE_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis AChR Acetylcholine Receptor (AChR) ACh->AChR Binding Postsynaptic_Neuron Postsynaptic Neuron AChR->Postsynaptic_Neuron Signal Transduction Lupinine Lupinine Lupinine->AChE Reversible Inhibition

Caption: Proposed mechanism of lupinine as a reversible inhibitor of acetylcholinesterase.

Epilupinine_Dementia_Model_Workflow start Start: Scopolamine-induced Dementia Mouse Model treatment_group Treatment Group: This compound (5 mg/kg) start->treatment_group control_group Positive Control: Donepezil start->control_group treatment_period 5-Day Treatment Period treatment_group->treatment_period control_group->treatment_period cognitive_test Cognitive Assessment: Morris Water Maze Test treatment_period->cognitive_test neuro_analysis Neuroinflammation Analysis: Prefrontal Cortex Marker Array cognitive_test->neuro_analysis end End: Data Analysis neuro_analysis->end

Caption: Experimental workflow for assessing the in vivo efficacy of this compound.

Discussion and Future Directions

The available data suggests that both this compound and lupinine possess distinct and potentially valuable pharmacological activities. This compound shows promise in the realm of neuroprotection and cognitive enhancement, as evidenced by its effects in a dementia model.[1] Lupinine exhibits a broader range of activities, including metabolic regulation and acetylcholinesterase inhibition.[2][3][4]

The difference in their stereochemistry likely accounts for their varied biological effects. Further research is warranted to elucidate the precise mechanisms of action for both compounds. Importantly, direct, head-to-head in vivo comparative studies are necessary to definitively assess their relative efficacy and safety profiles for specific therapeutic applications. Future studies should aim to establish comprehensive dose-response relationships, pharmacokinetic profiles, and long-term toxicity for both alkaloids.

References

A Head-to-Head Comparison of Synthetic Routes to the Quinolizidine Alkaloid 1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in natural product synthesis and drug development are continually seeking more efficient and elegant pathways to construct complex molecular architectures. 1-Epilupinine, a quinolizidine alkaloid, serves as a valuable chiral building block and a target for showcasing novel synthetic strategies. This guide provides a head-to-head comparison of two distinct and notable total syntheses of (+)-1-Epilupinine, offering insights into their respective efficiencies and chemical approaches.

The first route, a concise asymmetric total synthesis reported by Tsutsumi and colleagues in 2019, employs a biomimetic-inspired cascade reaction to construct the core structure in a remarkably short sequence. The second, a 2011 synthesis by Su and coworkers, utilizes an intramolecular nitrile oxide-alkene cycloaddition as the key ring-forming strategy, representing a more conventional, yet effective, multi-step approach. This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of the quantitative and methodological differences between these two approaches.

Quantitative Comparison of Synthetic Routes

ParameterTsutsumi et al. (2019)Su et al. (2011)
Total Number of Steps 39
Overall Yield 53%48%
Key Strategy Biomimetic Cascade (Deprotection/Condensation/Mannich Reaction)Intramolecular Nitrile Oxide-Alkene Cycloaddition
Starting Materials N-(2-nitrobenzenesulfonyl)prop-2-en-1-amine, 1-bromo-3-chloropropane, (R)-Garner's aldehyde
Chiral Source L-proline (catalyst)(R)-Garner's aldehyde
Final Product Purity Enantiomerically pure>99% ee

Synthetic Pathway Overviews

The two synthetic routes to (+)-1-Epilupinine are depicted below, highlighting the key transformations and intermediates.

Tsutsumi et al. (2019) - Biomimetic Cascade Approach

This highly efficient three-step synthesis relies on a late-stage one-pot cascade reaction that mimics the proposed biosynthetic pathway of this compound.

G A N-(2-nitrobenzenesulfonyl) prop-2-en-1-amine B Diene Intermediate A->B Alkylation (98% yield) C Dialdehyde Intermediate B->C Ozonolysis (86% yield) D (+)-1-Epilupinine C->D One-pot Cascade: 1. Nosyl deprotection 2. Intramolecular dehydrative condensation 3. L-proline catalyzed Mannich reaction 4. Reduction (NaBH4) (53% yield) G A (R)-Garner's aldehyde B Vinylpiperidine Intermediate A->B Multi-step sequence (Wittig, deprotection, etc.) C Oxime Intermediate B->C Oxime formation D Isoxazoline Intermediate C->D Intramolecular Nitrile Oxide -Alkene Cycloaddition E Amino Alcohol Intermediate D->E Reductive cleavage of N-O bond F (+)-1-Epilupinine E->F Reduction of ester

Stereochemistry's Influence on Biological Function: A Comparative Analysis of 1-Epilupinine and Lupinine

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the functional consequences of a single stereochemical switch, this guide compares the biological activities of the quinolizidine alkaloid C-1 epimers, 1-Epilupinine and its more prevalent stereoisomer, lupinine. This document provides researchers, scientists, and drug development professionals with a comparative overview of their effects on cognitive function, cholinergic system modulation, and inflammatory pathways, supported by experimental data and detailed protocols.

The orientation of a hydroxymethyl group at the C-1 position of the quinolizidine ring distinguishes this compound from lupinine, a seemingly minor structural alteration that imparts distinct biological profiles to these alkaloids. While both compounds are found in various species of the Lupinus genus, their differing stereochemistry dictates their interaction with biological targets, leading to notable variations in their pharmacological effects.

Comparative Biological Activity

This section summarizes the known biological activities of this compound and lupinine, highlighting the impact of their stereochemistry on function.

Cognitive Enhancement and Neuroprotection

Recent studies have illuminated the potential of This compound as a cognitive enhancer. In a scopolamine-induced dementia mouse model, administration of this compound demonstrated a significant improvement in cognitive performance, as measured by the Morris water maze test. This effect is coupled with a reduction in neuroinflammatory markers, suggesting a neuroprotective role.

In contrast, while lupinine is known to interact with the central nervous system, its cognitive effects are less defined and are often associated with toxicity at higher concentrations, leading to a condition known as lupanine poisoning or "lupinosis". Its primary neurological impact is linked to its interaction with cholinergic receptors.

Table 1: Comparative Effects on Cognitive Function

CompoundModelKey FindingsReference
This compound Scopolamine-induced dementia in mice- Improved performance in Morris water maze- Reduced neuroinflammation (decreased GM-CSF, IFN-γ, IL-2, IL-23)[1]
Lupinine VariousPrimarily studied for its cholinergic activity and toxicity; cognitive enhancement not a primary reported effect.[2]
Cholinergic System Modulation

The stereochemistry at C-1 significantly influences the interaction of these alkaloids with components of the cholinergic system, a critical network for memory, learning, and attention.

Lupinine has been shown to be a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Furthermore, it exhibits binding affinity for both muscarinic and nicotinic acetylcholine receptors, with a higher affinity for the former.[3]

Table 2: Interaction with the Cholinergic System

CompoundTargetActivityIC50 ValueReference
Lupinine Acetylcholinesterase (AChE)Reversible InhibitorNot specified[2]
Muscarinic Acetylcholine ReceptorsBinding Affinity190 µM[3]
Nicotinic Acetylcholine ReceptorsBinding Affinity>500 µM[3]
This compound Acetylcholinesterase (AChE)Data not available--
Muscarinic Acetylcholine ReceptorsData not available--
Nicotinic Acetylcholine ReceptorsData not available--
Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties by reducing the levels of several pro-inflammatory cytokines in the prefrontal cortex of mice.[1] This activity is thought to contribute to its neuroprotective effects.

The anti-inflammatory potential of lupinine as an isolated compound is less characterized. However, extracts from lupin plants, which contain a mixture of alkaloids including lupinine, have shown anti-inflammatory and antioxidant activities.[4] This suggests that lupinine may also possess anti-inflammatory properties, though likely with a different potency and mechanism compared to its epimer.

Table 3: Comparative Anti-inflammatory Effects

CompoundModel SystemKey FindingsReference
This compound Mouse prefrontal cortexDecreased levels of GM-CSF, IFN-γ, IL-2, and IL-23[1]
Lupinine -Data on the isolated compound is limited. Lupin extracts show anti-inflammatory activity.[4]

Experimental Protocols

To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.

Morris Water Maze Test for Cognitive Function

Objective: To assess spatial learning and memory in rodent models.

Protocol:

  • Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water. A hidden platform is submerged about 1 cm below the water surface. Visual cues are placed around the room.

  • Acquisition Phase:

    • Mice are trained for 4-5 consecutive days with 4 trials per day.

    • For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.

    • The mouse is allowed to swim and find the hidden platform. The time taken to find the platform (escape latency) is recorded.

    • If the mouse fails to find the platform within 60-90 seconds, it is gently guided to it.

    • The mouse is allowed to remain on the platform for 15-30 seconds before being removed.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed from the pool.

    • The mouse is allowed to swim freely for 60 seconds.

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location are recorded.

  • Data Analysis: Escape latency during the acquisition phase and the parameters from the probe trial are analyzed to assess learning and memory.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory activity of a compound against AChE.

Protocol:

  • Reagents:

    • Acetylthiocholine iodide (ATCI) as the substrate.

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.

    • Acetylcholinesterase (AChE) enzyme solution.

    • Phosphate buffer (pH 8.0).

    • Test compound solution at various concentrations.

  • Procedure:

    • In a 96-well plate, add phosphate buffer, test compound solution, and AChE enzyme solution.

    • Incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding DTNB and ATCI to the wells.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: The rate of the reaction is proportional to the AChE activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the test compound. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is then determined.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on a cell line (e.g., SH-SY5Y neuroblastoma cells).

Protocol:

  • Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that causes 50% reduction in cell viability) is then determined.

Signaling Pathways and Logical Relationships

The distinct biological activities of this compound and lupinine can be attributed to their differential engagement with key signaling pathways.

This compound's Neuroprotective and Anti-inflammatory Pathway

The cognitive benefits of this compound appear to be linked to its ability to mitigate neuroinflammation. A plausible mechanism involves the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.

G Proposed Anti-inflammatory and Neuroprotective Pathway of this compound This compound This compound NF-κB Pathway Activation NF-κB Pathway Activation This compound->NF-κB Pathway Activation Inhibits Pro-inflammatory Stimuli Pro-inflammatory Stimuli Pro-inflammatory Stimuli->NF-κB Pathway Activation Pro-inflammatory Cytokine Production (GM-CSF, IFN-γ, IL-2, IL-23) Pro-inflammatory Cytokine Production (GM-CSF, IFN-γ, IL-2, IL-23) NF-κB Pathway Activation->Pro-inflammatory Cytokine Production (GM-CSF, IFN-γ, IL-2, IL-23) Neuroinflammation Neuroinflammation Pro-inflammatory Cytokine Production (GM-CSF, IFN-γ, IL-2, IL-23)->Neuroinflammation Cognitive Impairment Cognitive Impairment Neuroinflammation->Cognitive Impairment

Caption: Proposed mechanism of this compound's neuroprotective effects.

Stereochemistry and Cholinergic Target Interaction

The differential effects of this compound and lupinine on the cholinergic system underscore the importance of stereochemistry in molecular recognition by biological targets. The orientation of the hydroxymethyl group at C-1 likely influences the binding affinity and inhibitory potency of these alkaloids towards acetylcholinesterase and cholinergic receptors.

G Stereochemical Influence on Cholinergic Target Interaction cluster_0 This compound cluster_1 Lupinine C1-OH (axial) C1-OH (axial) Cholinergic Targets Cholinergic Targets C1-OH (axial)->Cholinergic Targets Altered Interaction C1-OH (equatorial) C1-OH (equatorial) C1-OH (equatorial)->Cholinergic Targets Known Interaction Biological Response Biological Response Cholinergic Targets->Biological Response

Caption: Stereoisomers' differential interaction with cholinergic targets.

Conclusion

The comparison between this compound and lupinine serves as a compelling case study on the profound impact of stereochemistry on biological function. While lupinine's interaction with the cholinergic system is better characterized, this compound is emerging as a promising lead for cognitive enhancement and neuroprotection due to its anti-inflammatory properties. Further direct comparative studies are warranted to fully elucidate their distinct pharmacological profiles and to explore the therapeutic potential of this compound. This guide provides a foundational resource for researchers to design and conduct such investigations.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The data presented is primarily based on the findings from a 2023 study published in Molecules, titled "Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives," which systematically evaluated a series of these compounds.[1][2] This guide summarizes the quantitative data from this study, details the experimental protocols used, and provides visualizations to illustrate the relevant biological pathways and experimental workflows.

Data Presentation: Docking Performance of Lupinine Derivatives

The following table summarizes the molecular docking results for a selection of lupinine derivatives against acetylcholinesterase. The interface energy, reported in kcal/mol, indicates the binding affinity of the compound to the enzyme; a more negative value suggests a stronger interaction.

Compound IDStructure/ModificationInterface Energy (kcal/mol)
Compound 15 1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine)-24.05[1]
Compound A Previously reported AChE inhibitor with analogous topology-23.34[1]
Compound B Previously reported AChE inhibitor with analogous topology-24.70[1]
Compound C Previously reported AChE inhibitor with analogous topology-23.65[1]

Note: Compounds A, B, and C are included from the source study for comparative context of potent AChE inhibitors with similar structural motifs.[1]

Experimental Protocols

The methodologies outlined below are based on the experimental procedures described in "Inhibition of Acetylcholinesterase by Novel Lupinine Derivatives."[1][3]

Molecular Docking Protocol

  • Target Protein: The three-dimensional crystal structure of human acetylcholinesterase (AChE) was used for the docking studies. Specifically, the structure with the PDB code 4EY7 was selected.[1][3]

  • Ligand Preparation: The 3D structures of the lupinine derivatives were generated and optimized. For the study, up to 2000 conformers were generated for each ligand using the BCL algorithm.[3]

  • Docking Software: The Rosetta ligand docking protocol, accessible via the ROSIE server, was employed for the molecular docking simulations.[3] This protocol allows for full flexibility of the main chain and side-chain residues in the vicinity of the docking area.[1]

  • Binding Site Definition: The docking grid was centered around the geometric center of the co-crystallized ligand, donepezil, within the AChE binding site in the 4EY7 structure.[3]

  • Docking and Scoring: The docking process generated up to 2000 intermediate poses for each ligand. The final binding poses were evaluated based on their calculated interface energy, which represents the strength of the interaction between the ligand and the protein.[1][3]

Visualizations

Cholinergic Signaling Pathway

The diagram below illustrates a simplified cholinergic signaling pathway, highlighting the role of acetylcholinesterase in the synaptic cleft. Acetylcholine (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) is responsible for the rapid hydrolysis of ACh into choline and acetate, which terminates the signal. The lupinine derivatives discussed in this guide act as inhibitors of AChE, thereby increasing the concentration and duration of ACh in the synaptic cleft.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Synaptic Vesicle (contains ACh) ACh_Synapse ACh ACh_Vesicle->ACh_Synapse Release Choline_Uptake Choline Transporter Choline Choline Choline->Choline_Uptake Reuptake ChAT Choline Acetyltransferase Choline->ChAT ChAT->ACh_Vesicle synthesizes ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE Hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh_Synapse->ACh_Receptor Binds to AChE->Choline produces Lupinine_Derivative Lupinine Derivative Lupinine_Derivative->AChE Inhibits Signal_Propagation Signal Propagation ACh_Receptor->Signal_Propagation

Caption: Cholinergic signaling pathway and the inhibitory action of lupinine derivatives on AChE.

Experimental Workflow for Molecular Docking

The following diagram outlines the general workflow for the molecular docking studies as described in the referenced literature.

Docking_Workflow Start Start Protein_Prep Protein Preparation (Retrieve AChE structure - PDB: 4EY7) Start->Protein_Prep Ligand_Prep Ligand Preparation (Generate 3D conformers of Lupinine Derivatives) Start->Ligand_Prep Docking Molecular Docking (Rosetta Ligand Docking Protocol) Protein_Prep->Docking Ligand_Prep->Docking Scoring Scoring and Analysis (Calculate Interface Energy) Docking->Scoring Results Comparative Analysis of Binding Affinities Scoring->Results End End Results->End

Caption: A generalized workflow for the molecular docking of lupinine derivatives.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Epilupinine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Epilupinine, a quinolizidine alkaloid, ensuring compliance with general hazardous waste protocols.[1][2] Adherence to these guidelines is paramount to protecting personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[3] In case of skin or eye contact, rinse the affected area thoroughly with water and seek medical attention if irritation persists.[3]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound should be managed as hazardous chemical waste. The following steps outline the standard operating procedure for its collection and disposal:

  • Waste Identification and Classification:

    • Clearly label all waste containing this compound as "Hazardous Waste."[4]

    • Include the chemical name ("this compound"), concentration, and any other components in the waste mixture on the label.[5]

    • Do not mix this compound waste with other incompatible waste streams.[6]

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[5][6] The original manufacturer's container is often a suitable option.[5]

    • Ensure the container has a secure, screw-on cap to prevent spills.[7]

    • The container should be in good condition, free from rust or leaks.[4]

  • Waste Accumulation and Storage:

    • Store the waste container in a designated and clearly marked hazardous waste satellite accumulation area (SAA).[5][6]

    • The SAA should be located at or near the point of generation and away from general laboratory traffic.[5]

    • Provide secondary containment for the waste container to capture any potential leaks.[7]

  • Disposal of Contaminated Materials:

    • Solid Waste: Dispose of chemically contaminated solid waste, such as gloves, absorbent paper, and pipette tips, in a clearly labeled, double-bagged container designated for hazardous solid waste.[7]

    • Sharps: Any sharps contaminated with this compound must be disposed of in a designated sharps container.[7]

    • Empty Containers: Triple-rinse empty this compound containers with a suitable solvent.[4] Collect the rinsate as hazardous waste.[4] After triple-rinsing, the container may be disposed of in the regular trash, with the label defaced or removed.[4]

  • Arranging for Pickup and Disposal:

    • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a hazardous waste pickup.[4][7]

    • Do not exceed the accumulation time or quantity limits for hazardous waste as specified by your institution and local regulations.[5][7]

Quantitative Data Summary

ParameterGuidelineCitation
pH of Aqueous Waste for Sewer Disposal Between 5.5 and 10.5 (if permitted by local authorities for non-hazardous, dilute solutions)[8]
Maximum Satellite Accumulation Area (SAA) Volume Up to 55 gallons of a single hazardous waste stream (check institutional limits)[7]
Waste Collection Time Limit Typically within 90 days of the start of accumulation[7]

Note: Sink disposal of this compound is not recommended. Only small quantities of approved, non-hazardous chemicals should be disposed of down the drain, and only in accordance with local regulations.[8]

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard hazardous chemical waste management protocols and do not stem from specific experimental results. These are best practices derived from safety data sheets and general laboratory safety guidelines. For specific handling and toxicity data, researchers should always refer to the Safety Data Sheet (SDS) for this compound or a closely related compound.[3][9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal cluster_contaminated Contaminated Materials start This compound Waste Generated identify Identify as Hazardous Waste start->identify container Select Appropriate Labeled Container identify->container solids Contaminated Solids (Gloves, etc.) -> Hazardous Waste Bag identify->solids sharps Contaminated Sharps -> Sharps Container identify->sharps empty Empty Containers -> Triple Rinse, Collect Rinsate, Dispose of Container identify->empty segregate Segregate from Incompatible Wastes container->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store secondary Use Secondary Containment store->secondary request Request EH&S Pickup secondary->request dispose Professional Disposal (Incineration/Landfill) request->dispose

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling 1-Epilupinine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for handling 1-Epilupinine, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance that can cause significant skin and eye irritation. Adherence to strict safety protocols is mandatory to mitigate exposure risks.

Table 1: GHS Hazard and Precautionary Statements for this compound

ClassificationCodeStatement
HazardH315Causes skin irritation.
HazardH319Causes serious eye irritation.
PrecautionaryP264Wash skin thoroughly after handling.
PrecautionaryP280Wear protective gloves/ eye protection/ face protection.
PrecautionaryP302 + P352IF ON SKIN: Wash with plenty of soap and water.
PrecautionaryP305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
PrecautionaryP332 + P313If skin irritation occurs: Get medical advice/ attention.
PrecautionaryP337 + P313If eye irritation persists: Get medical advice/ attention.
PrecautionaryP362Take off contaminated clothing and wash before reuse.

Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound

Body PartProtectionSpecifications
Hands Impervious glovesFollow EN 16523-1 standards. Consult glove supplier for specific material compatibility.
Eyes/Face Safety glasses with side-shields, face shieldEnsure comprehensive protection against splashes.
Body Protective clothingLab coat or other suitable protective clothing to prevent skin contact.
Respiratory Self-contained breathing apparatusRequired only in danger areas with inadequate ventilation to avoid inhalation of dusts.

Operational Handling Plan

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps for safe handling from preparation to post-experiment procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE A->B C Handle in a well-ventilated area or fume hood B->C D Avoid contact with skin and eyes C->D E Prevent dust formation and inhalation D->E F Decontaminate work area E->F G Remove and dispose of PPE correctly F->G H Wash hands and exposed skin thoroughly G->H I Segregate waste H->I J Follow institutional and local disposal regulations I->J

Safe handling workflow for this compound.

Experimental Protocols

Detailed experimental protocols involving this compound were not available in the searched resources. Researchers should develop specific protocols based on their experimental design, incorporating the safety measures outlined in this guide. Key considerations include:

  • Weighing and Aliquoting: Perform in a chemical fume hood to prevent inhalation of any dust particles.

  • Dissolving: this compound is soluble in organic solvents.[1] Use appropriate glassware and ensure compatibility with the chosen solvent.

  • Reactions: For any chemical reactions, consider the potential for exothermic events and have appropriate cooling and quenching procedures in place.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure compliance with regulations.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste in a clearly labeled, sealed container.

    • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible waste streams.

    • Contaminated Materials: Used gloves, weighing papers, and other contaminated disposable materials should be placed in a designated hazardous waste bag.

  • Disposal Method:

    • Do not dispose of this compound down the drain.

    • All waste containing this compound must be disposed of as hazardous chemical waste.

    • Follow your institution's and local environmental regulations for hazardous waste disposal. This typically involves collection by a certified chemical waste management company.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.